molecular formula C22H33NO2 B3415921 Atisine CAS No. 466-43-3

Atisine

Cat. No.: B3415921
CAS No.: 466-43-3
M. Wt: 343.5 g/mol
InChI Key: KWVIBDAKHDJCNY-LHCLZMBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atisine is a natural C20-diterpenoid alkaloid (DA) that serves as a crucial biosynthetic precursor for a wide array of other diterpenoid alkaloids . It is primarily isolated from plant genera such as Aconitum , Delphinium , and Spiraea . Researchers value this compound for its diverse biological activities and relatively simple atisane-type pentacyclic skeleton, making it a compound of significant interest in medicinal chemistry and pharmacology . Its main research applications include investigating antitumor properties, exploring anti-inflammatory and analgesic effects, studying antiarrhythmic potential, and probing its prominent antiparasitic activity, which is more pronounced than that of other DA types and highlights its potential in antiparasitic drug discovery . Furthermore, studies have shown that certain this compound derivatives exhibit potent activity against the Tobacco Mosaic Virus (TMV), suggesting a valuable application in plant protection and antiviral research . The mechanism of action for its antiviral effect is associated with the down-regulation of the TMV coat protein expression . As a key scaffold, this compound provides researchers with a versatile foundation for structural modification and structure-activity relationship (SAR) studies across multiple disease models. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2R,4S,6R,7S,10R,11R)-11-methyl-5-methylidene-16-oxa-13-azahexacyclo[9.6.3.24,7.01,10.02,7.013,17]docosan-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33NO2/c1-14-15-4-8-21(18(14)24)9-5-16-20(2)6-3-7-22(16,17(21)12-15)19-23(13-20)10-11-25-19/h15-19,24H,1,3-13H2,2H3/t15-,16+,17+,18+,19?,20-,21-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVIBDAKHDJCNY-LHCLZMBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC3(C1CCC45C3CC(CC4)C(=C)C5O)C6N(C2)CCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@H]3C[C@H](CC4)C(=C)[C@H]5O)C6N(C2)CCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50963611
Record name Atisine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

466-43-3
Record name Atisine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Elucidation of the Atisine Biosynthesis Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atisine is a C20-diterpenoid alkaloid found in plants of the Aconitum genus, notably in non-toxic species like Aconitum heterophyllum. Unlike its highly toxic C19-diterpenoid alkaloid relatives (e.g., aconitine), this compound exhibits a range of pharmacological activities with lower toxicity, making it a compound of significant interest for drug development. The elucidation of its biosynthetic pathway is crucial for understanding its production in plants and for developing metabolic engineering strategies to enhance its yield. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, detailing the precursor pathways, key enzymatic steps, and relevant genes. It also includes detailed experimental protocols for key analyses and quantitative data to support further research and development.

The biosynthesis of this compound is a complex process that originates from primary metabolism, involving the integration of the glycolytic pathway, the methylerythritol phosphate (B84403) (MEP) and mevalonate (B85504) (MVA) pathways for isoprenoid precursor supply, and the serine biosynthesis pathway for the provision of the nitrogen-containing moiety.[1][2]

The Core Biosynthetic Pathway of this compound

The biosynthesis of the this compound backbone is a multi-step process that begins with the universal C20-diterpene precursor, geranylgeranyl pyrophosphate (GGPP). The formation of the characteristic atisane (B1241233) skeleton involves a series of cyclization and rearrangement reactions catalyzed by diterpene synthases, followed by modifications mediated by cytochrome P450 monooxygenases and other enzymes.

Diagram of the this compound Biosynthesis Pathway

Atisine_Biosynthesis cluster_precursors Precursor Pathways cluster_diterpenoid Diterpenoid Biosynthesis cluster_final_steps Nitrogen Incorporation & Modification Glycolysis Glycolysis MVA_MEP MVA/MEP Pathways Glycolysis->MVA_MEP G3P, Pyruvate GGPP Geranylgeranyl Pyrophosphate (GGPP) MVA_MEP->GGPP IPP, DMAPP Serine_Biosynthesis Serine Biosynthesis L_Serine L-Serine Serine_Biosynthesis->L_Serine ent_CPP ent-Copalyl Diphosphate (B83284) (ent-CPP) GGPP->ent_CPP CPS (ent-Copalyl diphosphate synthase) ent_Atisane ent-Atisane ent_CPP->ent_Atisane KSL (ent-Kaurene synthase-like) ent_Kaurene ent-Kaurene (B36324) ent_CPP->ent_Kaurene KS (ent-Kaurene synthase) Atisenol Atisenol ent_Atisane->Atisenol P450s (e.g., KO-like) Steviol (B1681142) Steviol ent_Kaurene->Steviol KO, KH (P450s) Atisine_Scaffold This compound Scaffold Steviol->Atisine_Scaffold Transaminase? Atisenol->Atisine_Scaffold Transaminase? Ethanolamine (B43304) Ethanolamine L_Serine->Ethanolamine SDC (Serine decarboxylase) Ethanolamine->Atisine_Scaffold This compound This compound Atisine_Scaffold->this compound Further modifications (e.g., P450s, 2-ODDs)

Caption: Proposed biosynthetic pathway of this compound from primary metabolism.

Quantitative Data

Table 1: this compound and Precursor Content in Aconitum Species
CompoundSpeciesTissueContentMethodReference
This compoundA. heterophyllumRoot (High content accession)0.37%HPLC[3]
This compoundA. heterophyllumRoot (Low content accession)0.14%HPLC[3]
This compoundA. gymnandrumRoot (sterile seedlings)595.79 µg/gUPLC-Q-TOF-MS[4]
This compoundA. gymnandrumCell line (from root)264.82 µg/gUPLC-Q-TOF-MS[4]
SteviolA. heterophyllumRoot (High content accession)0.06%HPLC[3]
SteviolA. heterophyllumRoot (Low content accession)0.01%HPLC[3]
Table 2: Relative Gene Expression in High vs. Low this compound Content Accessions of A. heterophyllum
GeneEnzyme/FunctionFold Change (High/Low)Reference
G6PIGlucose-6-phosphate isomerase~3-62 fold up-regulation[3]
PFKPhosphofructokinase~3-62 fold up-regulation[3]
ALDFructose-bisphosphate aldolase~3-62 fold up-regulation[3]
ENOEnolase~3-62 fold up-regulation[3]
PGDH3-phosphoglycerate dehydrogenase~3-62 fold up-regulation[3]
PSATPhosphoserine aminotransferase~3-62 fold up-regulation[3]
KOent-Kaurene oxidase21.29[3]
KHent-Kaurenoic acid hydroxylase2.16[3]

Key Enzymes and Their Characterization

The biosynthesis of this compound involves several key enzyme families, including diterpene synthases and cytochrome P450 monooxygenases.

  • ent-Copalyl Diphosphate Synthase (CPS): This class II diterpene synthase catalyzes the initial cyclization of the linear GGPP to the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[5]

  • ent-Kaurene Synthase (KS) and ent-Kaurene Synthase-Like (KSL): These class I diterpene synthases utilize ent-CPP as a substrate to produce the tetracyclic diterpene skeletons of ent-kaurene and ent-atisane, respectively.[6]

  • Cytochrome P450 Monooxygenases (CYPs): This large family of enzymes is responsible for the oxidative modifications of the diterpene skeletons. Key enzymes include ent-kaurene oxidase (KO) and ent-kaurenoic acid hydroxylase (KH), which are involved in the formation of steviol from ent-kaurene.[3] Similar P450s are presumed to be involved in the conversion of ent-atisane to atisenol.

  • Serine Decarboxylase (SDC): This enzyme catalyzes the decarboxylation of L-serine to produce ethanolamine, which serves as the nitrogen donor for the formation of the characteristic oxazolidine (B1195125) ring in this compound.[7]

  • Transaminase (TA): A putative transaminase is thought to catalyze the incorporation of the ethanolamine moiety into the diterpene scaffold.[8]

Experimental Protocols

Quantification of this compound and Precursors by LC-MS/MS

Objective: To accurately quantify the concentration of this compound and its precursors (e.g., steviol, atisenol) in plant tissues.

Workflow Diagram:

LCMS_Workflow Start Plant Tissue (e.g., Aconitum roots) Extraction Extraction with Methanol (B129727)/Water Start->Extraction Filtration Filtration (0.22 µm filter) Extraction->Filtration LC_MS LC-MS/MS Analysis Filtration->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Protocol:

  • Sample Preparation:

    • Freeze-dry plant tissue and grind to a fine powder.

    • Accurately weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

    • Add 1 mL of 80% methanol (v/v) containing an appropriate internal standard (e.g., a deuterated analog if available).

    • Vortex thoroughly and sonicate for 30 minutes.

    • Centrifuge at 13,000 x g for 15 minutes.

    • Collect the supernatant and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • LC-MS/MS Conditions (example):

    • LC System: Agilent 1290 Infinity II or equivalent.

    • Column: Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then re-equilibrate at 5% B for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • MS System: Agilent 6460 Triple Quadrupole or equivalent.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • This compound: Precursor ion [M+H]+ m/z 434.3 -> Product ions (e.g., m/z 122.1, 416.3)

      • Steviol: Precursor ion [M+H]+ m/z 319.2 -> Product ions (e.g., m/z 273.2, 301.2)

      • Atisenol: Precursor ion [M+H]+ m/z 303.2 -> Product ions (to be determined based on fragmentation).

    • Optimize fragmentor voltage and collision energy for each compound.

  • Quantification:

    • Prepare a calibration curve using authentic standards of this compound and other target compounds.

    • Calculate the concentration of each analyte in the samples based on the peak area ratios relative to the internal standard and the calibration curve.

Gene Expression Analysis by qRT-PCR

Objective: To quantify the transcript levels of candidate genes involved in this compound biosynthesis.

Workflow Diagram:

qRTPCR_Workflow Start Plant Tissue RNA_Extraction Total RNA Extraction Start->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR cDNA_Synthesis->qRT_PCR Data_Analysis Relative Quantification (2-ΔΔCt method) qRT_PCR->Data_Analysis

Caption: Workflow for gene expression analysis by qRT-PCR.

Protocol:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from approximately 100 mg of fresh plant tissue using a plant RNA extraction kit or the TRIzol method.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a NanoDrop spectrophotometer and agarose (B213101) gel electrophoresis.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qRT-PCR:

    • Design gene-specific primers for the target genes (e.g., CPS, KS, KO, KH, SDC) and a reference gene (e.g., actin or ubiquitin). Primers should be 18-24 bp long, have a Tm of 58-62 °C, and amplify a product of 100-200 bp.

    • Perform qRT-PCR in a 20 µL reaction volume containing:

      • 10 µL 2x SYBR Green Master Mix

      • 1 µL forward primer (10 µM)

      • 1 µL reverse primer (10 µM)

      • 2 µL diluted cDNA (e.g., 1:10)

      • 6 µL nuclease-free water

    • Thermal Cycling Conditions:

      • Initial denaturation: 95 °C for 3 min

      • 40 cycles of:

        • Denaturation: 95 °C for 15 s

        • Annealing/Extension: 60 °C for 30 s

      • Melt curve analysis: 65 °C to 95 °C with a 0.5 °C increment.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.

Heterologous Expression and Functional Characterization of Diterpene Synthases

Objective: To confirm the enzymatic function of candidate CPS and KSL genes.

Workflow Diagram:

Enzyme_Assay_Workflow Start Candidate Gene (e.g., CPS, KSL) Cloning Cloning into Expression Vector Start->Cloning Expression Heterologous Expression (e.g., E. coli) Cloning->Expression Purification Protein Purification (e.g., Ni-NTA) Expression->Purification Enzyme_Assay Enzyme Assay Purification->Enzyme_Assay Product_Analysis Product Analysis (GC-MS or LC-MS) Enzyme_Assay->Product_Analysis

References

The Labyrinth of Atisine: A Technical Guide to its Total Synthesis and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Atisine, a complex diterpenoid alkaloid, has long captivated the attention of synthetic chemists due to its intricate polycyclic architecture and potential as a scaffold for drug discovery. This technical guide provides an in-depth analysis of the total synthesis of this compound and its analogues, focusing on key strategies, quantitative data, and detailed experimental protocols.

Core Synthetic Strategies: A Comparative Overview

The total synthesis of this compound has been approached through various innovative strategies, each with its own set of advantages and challenges. Early groundbreaking work by Nagata and coworkers laid the foundation, while more recent approaches have focused on efficiency and stereocontrol. A unified strategy starting from a common intermediate to access different alkaloid skeletons, including this compound, has also been reported, showcasing the elegance of modern synthetic chemistry.

Key bond formations and strategic disconnections often revolve around the construction of the challenging bicyclo[2.2.2]octane core and the intricate network of stereocenters. Prominent strategies employed in the synthesis of this compound and its analogues include:

  • Intramolecular Double Michael Reaction: This powerful cascade reaction has been utilized to construct the polycyclic core of this compound with excellent stereocontrol.

  • Diels-Alder Cycloaddition: This pericyclic reaction has proven effective in forming the bicyclo[2.2.2]octane ring system, a key structural motif of the atisane (B1241233) skeleton.

  • Hofmann-Löffler-Freytag (HLF) Reaction and its Modifications: The Suárez modification of the HLF reaction has been instrumental in achieving selective C-H activation for the formation of key nitrogen-containing rings.[1]

  • Mukaiyama Peroxygenation: This reaction has been used for the cleavage of specific carbon-carbon bonds to facilitate skeletal rearrangements.[1]

  • Biomimetic Approaches: Inspired by the proposed biosynthetic pathways, these strategies aim to mimic nature's approach to constructing these complex molecules.[2][3]

Quantitative Analysis of Synthetic Routes

The efficiency of a synthetic route is a critical factor for its practical application. The following tables summarize key quantitative data from selected total syntheses of this compound and its analogues, allowing for a direct comparison of their efficiencies.

Target Molecule Starting Material Key Strategy Number of Steps Overall Yield (%) Reference
(±)-Atisineortho-toluidineIntramolecular Double Michael Reaction~30Not ReportedNagata et al.
(-)-Methyl Atisenoate(-)-SteviolUnified Approach (Mukaiyama oxidation/fragmentation)6Not ReportedBaran et al.[1]
(-)-Isothis compound(-)-SteviolUnified Approach (Suárez-HLF reaction)13Not ReportedBaran et al.[1]
AzitineCyclohex-2-en-1-oneOxidative Dearomatization/Diels-Alder17Not ReportedUnspecified
DihydroajaconineNot SpecifiedBioinspired C-H oxidation, aza-Prins cyclizationNot ReportedNot ReportedUnspecified[2]

Key Synthetic Transformations: Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate some of the pivotal retrosynthetic analyses and synthetic transformations in the journey towards this compound and its analogues.

Retrosynthesis_this compound This compound This compound Intermediate1 Key Bicyclo[2.2.2]octane Intermediate This compound->Intermediate1 [Ring Formation] Intermediate2 Polycyclic Precursor Intermediate1->Intermediate2 [Functional Group Interconversion] StartingMaterial Simpler Starting Materials Intermediate2->StartingMaterial [Strategic Bond Disconnections]

Caption: A simplified retrosynthetic analysis of this compound.

Diels_Alder_Reaction Diene Diene Precursor TransitionState [4+2] Cycloaddition Transition State Diene->TransitionState Dienophile Dienophile Dienophile->TransitionState BicycloOctane Bicyclo[2.2.2]octane Core TransitionState->BicycloOctane [Concerted Reaction]

Caption: The Diels-Alder approach to the bicyclo[2.2.2]octane core.

HLF_Reaction_Workflow Start N-Haloamine Precursor Step1 Homolytic Cleavage of N-X Bond (Initiation) Start->Step1 Step2 1,5-Hydrogen Atom Transfer Step1->Step2 Step3 Radical Recombination (Halogen Transfer) Step2->Step3 Step4 Cyclization (Nucleophilic Attack) Step3->Step4 End Pyrrolidine Ring Formation Step4->End

Caption: Workflow of the Hofmann-Löffler-Freytag reaction.

Experimental Protocols for Key Reactions

This section provides detailed methodologies for key experiments cited in the synthesis of this compound and its analogues. These protocols are adapted from the supplementary information of the referenced literature and are intended for use by trained professionals in a laboratory setting.

Protocol 1: Suárez Modification of the Hofmann-Löffler-Freytag (HLF) Reaction for C20-Selective C-H Activation[1]

This protocol describes the formation of the this compound skeleton through a C20-selective C-H activation.

Materials:

Procedure:

  • To a solution of the phosphoramidate precursor in a 1:1 mixture of dichloromethane and cyclohexane is added iodobenzene diacetate (1.5 equiv) and iodine (1.0 equiv).

  • The reaction mixture is sparged with argon for 15 minutes.

  • The mixture is then irradiated with a high-intensity lamp at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

  • The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired iodo-imine product.

Protocol 2: Mukaiyama Peroxygenation and Fragmentation[1]

This protocol details the conversion of the ent-kaurane skeleton to the ent-atisane skeleton.

Materials:

  • ent-Kaurane starting material (e.g., a derivative of steviol)

  • Cobalt(II) acetylacetonate (B107027) (Co(acac)₂)

  • Bis(trimethylsilyl) peroxide (TMSOOTMS)

  • 1,2-Dichlorethane (DCE), anhydrous

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a solution of the ent-kaurane starting material in anhydrous 1,2-dichloroethane (B1671644) is added Co(acac)₂ (0.1 equiv).

  • The mixture is stirred at room temperature under an argon atmosphere.

  • Bis(trimethylsilyl) peroxide (2.0 equiv) is added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature for 12-16 hours.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The mixture is extracted with ethyl acetate (B1210297) (3 x 25 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The residue is purified by silica gel chromatography to yield the fragmented product containing the bicyclo[2.2.2]octane system.

Protocol 3: Intramolecular Double Michael Reaction

This generalized protocol outlines the key steps for a base-catalyzed intramolecular double Michael addition to form a polycyclic system.

Materials:

  • Acyclic precursor containing two Michael acceptor moieties and a nucleophilic Michael donor

  • A suitable base (e.g., potassium tert-butoxide, sodium hydride)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran, dimethylformamide)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • The acyclic precursor is dissolved in the anhydrous aprotic solvent under an inert atmosphere.

  • The solution is cooled to a suitable temperature (e.g., 0 °C or -78 °C) to control the reaction rate and selectivity.

  • The base (1.1 - 1.5 equivalents) is added portion-wise to the solution.

  • The reaction mixture is stirred at the chosen temperature for a specified period (typically 1-4 hours), monitoring the progress by TLC.

  • Once the reaction is complete, it is quenched by the addition of a proton source, such as a saturated aqueous solution of ammonium (B1175870) chloride.

  • The mixture is allowed to warm to room temperature and then extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are washed with water and brine, dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

  • The resulting crude product is purified by column chromatography to afford the desired polycyclic product.

This guide provides a foundational understanding of the synthetic efforts towards this compound and its analogues. The provided data and protocols, drawn from peer-reviewed literature, are intended to serve as a valuable resource for researchers in the field of natural product synthesis and medicinal chemistry. Further exploration of the cited literature is encouraged for a more comprehensive understanding of the nuances of each synthetic approach.

References

Atisine from Aconitum heterophyllum: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atisine, a diterpenoid alkaloid found in Aconitum heterophyllum Wall. ex Royle, stands out within its genus for its relatively low toxicity, making it a compound of significant interest for pharmaceutical research and development. This technical guide provides an in-depth overview of the natural sources of this compound, focusing on its primary botanical origin, A. heterophyllum. It details the distribution of this compound within the plant, factors influencing its concentration, and comprehensive protocols for its extraction, isolation, and purification. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics derived from botanical sources.

Natural Sources of this compound

This compound is a characteristic alkaloid of the Aconitum genus, with its most significant and commercially viable source being Aconitum heterophyllum. This species is a perennial herb native to the alpine and sub-alpine regions of the Himalayas.

Distribution within Aconitum heterophyllum

The primary repository of this compound within the plant is the tuberous roots. While other parts of the plant may contain this compound, the concentration is highest in the roots, making them the exclusive part of the plant harvested for this compound extraction. Research indicates that this compound is not detected in the shoot tissues of the plant[1].

Factors Influencing this compound Content

The concentration of this compound in A. heterophyllum tubers is subject to variation based on several factors:

  • Harvesting Season: The alkaloidal content, including this compound, fluctuates with the plant's life cycle. Tubers harvested in November and December generally exhibit a higher this compound content (around 0.43%) compared to those harvested in May-June (around 0.35%). However, for maximum overall tuber yield, harvesting is recommended in October-November.

  • Plant Accession and Genetics: Significant variations in this compound content have been observed between different accessions of A. heterophyllum. For instance, high-content accessions have been reported to contain up to 0.37% this compound in the roots, which is significantly higher than low-content accessions (0.14%)[1].

  • Geographical Location and Altitude: The environmental conditions at different altitudes can influence the phytochemical profile of the plant.

Quantitative Data on this compound Content

The following tables summarize the quantitative data on this compound and total alkaloid content in Aconitum heterophyllum as reported in the literature.

Table 1: this compound and Total Alkaloid Content in Aconitum heterophyllum Tubers

ComponentConcentration Range (%)Notes
This compound0.19 - 0.43Varies with harvesting season and plant accession[1].
Total Alkaloids0.79The roots contain a complex mixture of alkaloids.

Table 2: Other Major Alkaloids in Aconitum heterophyllum Tubers

AlkaloidConcentration (%)
Heterthis compound0.3
Other alkaloidsPresent (e.g., histisine, heterophyllisine, heterophylline, heterophyllidine, atidine, hitidine)

Experimental Protocols for Isolation and Purification

The isolation of this compound from Aconitum heterophyllum roots typically involves a multi-step process encompassing extraction, acid-base partitioning to separate alkaloids, and chromatographic purification.

General Alkaloid Extraction

A standard method for the extraction of total alkaloids from Aconitum species involves an acid-base extraction technique.

Protocol 3.1.1: Acid-Base Extraction of Total Alkaloids

  • Maceration: The dried and powdered tuberous roots of A. heterophyllum are macerated with a suitable organic solvent, often with the addition of an acid to facilitate the extraction of alkaloids as their salts. A common approach is to use 95% ethanol (B145695) containing a small amount of hydrochloric acid and extract using a heat reflux method for several hours. This process is typically repeated three times to ensure exhaustive extraction[2].

  • Solvent Evaporation: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to remove the ethanol.

  • Acidification and Defatting: The resulting residue is dissolved in an acidic aqueous solution (e.g., 1% HCl)[2]. This acidic solution is then washed with a non-polar organic solvent, such as petroleum ether or diethyl ether, to remove non-alkaloidal, lipophilic impurities.

  • Basification: The acidic aqueous layer containing the protonated alkaloids is then basified to a pH of approximately 9.5-10 with an alkali, such as ammonia (B1221849) solution or sodium hydroxide[2]. This deprotonates the alkaloids, converting them into their free base form.

  • Liquid-Liquid Extraction: The basified aqueous solution is then extracted multiple times with a water-immiscible organic solvent like chloroform (B151607) or dichloromethane[2]. The free-base alkaloids will partition into the organic layer.

  • Drying and Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and then concentrated under reduced pressure to yield the crude total alkaloid extract.

Chromatographic Purification of this compound

The crude alkaloid extract is a complex mixture and requires further purification to isolate this compound. Column chromatography is a standard technique for this purpose.

Protocol 3.2.1: Column Chromatography

  • Stationary Phase: A silica (B1680970) gel column is typically used as the stationary phase.

  • Sample Loading: The crude alkaloid extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

  • Elution: The column is eluted with a solvent system of increasing polarity. A common mobile phase for separating Aconitum alkaloids is a gradient of n-hexane, acetone, and diethylamine[3]. The fractions are collected sequentially.

  • Fraction Analysis: The collected fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound. Visualization can be achieved using UV light and a suitable staining reagent like Dragendorff's reagent, which is specific for alkaloids[3].

  • Purification: Fractions containing this compound are combined and may require further purification by repeated column chromatography or by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Advanced Purification Techniques

For higher purity and more efficient separation, advanced chromatographic techniques can be employed.

Protocol 3.3.1: pH-Zone-Refining Counter-Current Chromatography (CCC)

This technique has been successfully used for the preparative isolation of this compound from Aconitum species[2].

  • Two-Phase Solvent System: A suitable two-phase solvent system is selected. For example, a system composed of petroleum ether–ethyl acetate–methanol–water can be used[2].

  • pH Gradient: A pH gradient is established by adding a base (e.g., triethylamine) to the stationary phase and an acid (e.g., hydrochloric acid) to the mobile phase[2].

  • Separation: The crude alkaloid extract is introduced into the CCC instrument, and the separation is carried out based on the differential partitioning of the alkaloids in the two-phase system as they move through the column under the influence of the pH gradient. This method allows for the isolation of this compound with high purity[2].

Visualizations

This compound Biosynthetic Pathway

The biosynthesis of this compound in Aconitum heterophyllum is a complex process involving multiple interconnected metabolic pathways, starting from glycolysis and leading to the formation of the diterpenoid skeleton, which is then aminated to form the final alkaloid.

Atisine_Biosynthesis cluster_glycolysis Glycolysis cluster_mep MEP Pathway cluster_mva MVA Pathway cluster_serine Serine Biosynthesis cluster_diterpene Diterpene Biosynthesis cluster_final This compound Formation G6P Glucose-6-P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP DXP DXP GAP->DXP G6PI, PFK, ALD PGA 3-PGA GAP->PGA MEP MEP DXP->MEP IPP_MEP IPP MEP->IPP_MEP GGPP GGPP IPP_MEP->GGPP AcCoA Acetyl-CoA MVA Mevalonate AcCoA->MVA IPP_MVA IPP MVA->IPP_MVA IPP_MVA->GGPP Serine Serine PGA->Serine PGDH, PSAT This compound This compound Serine->this compound Amination ent_CPP ent-CPP GGPP->ent_CPP ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene Steviol Steviol ent_Kaurene->Steviol KO, KH Atisenol Atisenol Steviol->Atisenol Atisenol->this compound Amination

References

Atisine's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atisine, a diterpenoid alkaloid, has emerged as a compound of interest in oncology research due to its demonstrated anti-tumor activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effects on cancer cells, with a focus on apoptosis induction, cell cycle arrest, and the modulation of key signaling pathways. The information presented herein is curated from primary research and is intended to serve as a resource for professionals in drug discovery and development.

Core Anti-Cancer Mechanisms of this compound

This compound and its derivatives exert their anti-cancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and inhibiting cell proliferation by halting the cell cycle at a critical checkpoint.

Induction of Apoptosis

This compound has been shown to trigger the intrinsic pathway of apoptosis, a tightly regulated process of cell suicide. This is primarily achieved through the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis.

The mechanism involves:

  • Upregulation of Pro-Apoptotic Proteins: this compound treatment leads to an increase in the expression of Bax, a pro-apoptotic member of the Bcl-2 family.

  • Downregulation of Anti-Apoptotic Proteins: Concurrently, this compound suppresses the expression of Bcl-2, an anti-apoptotic protein that prevents the initiation of the apoptotic cascade.

  • Activation of Caspase Cascade: The resulting increase in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This event initiates a cascade of caspase activation, including the cleavage and activation of caspase-3, the primary executioner caspase. Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]

Signaling Pathway for this compound-Induced Apoptosis

cluster_this compound This compound cluster_regulation Regulation of Apoptosis cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mito_Potential Disruption of Mitochondrial Membrane Potential Bax->Mito_Potential Bcl2->Mito_Potential Inhibits Cyto_C Cytochrome c Release Mito_Potential->Cyto_C Caspase3 Caspase-3 Activation Cyto_C->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis by altering the Bax/Bcl-2 ratio, leading to mitochondrial dysfunction and caspase-3 activation.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound derivatives have been observed to halt the progression of the cell cycle at the G2/M transition phase. This prevents cancer cells from dividing and proliferating. Further investigation is needed to elucidate the precise molecular players, such as cyclin-dependent kinases (CDKs) and cyclins, that are targeted by this compound to mediate this cell cycle arrest.

Quantitative Data on Anti-Cancer Activity

The cytotoxic effects of this compound and its derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells, are summarized below.

CompoundCell LineCancer TypeIC50 (µM)Reference
Honthis compoundMCF-7Breast Cancer3.16[1]
Delphthis compound CA549Lung Adenocarcinoma2.36[1]
Brunonianine BCaco-2Colorectal Adenocarcinoma3.14[1]
Brunonianine BSkov-3Ovarian Cancer2.20[1]
Brunonianine CCaco-2Colorectal Adenocarcinoma2.41[1]

Key Experimental Protocols

This section details the methodologies for the key experiments used to elucidate the mechanism of action of this compound in cancer cells.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound for specific time periods (e.g., 24, 48, 72 hours).

  • MTT Incubation: Following treatment, the media is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Workflow for Cell Viability Assay

cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 24/48/72 hours B->C D Add MTT solution C->D E Incubate D->E F Add DMSO to dissolve formazan E->F G Measure absorbance F->G H Calculate IC50 G->H

Caption: A streamlined workflow for determining the IC50 of this compound using the MTT assay.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Methodology:

  • Cell Treatment: Cells are treated with this compound at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

Objective: To detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

Methodology:

  • Protein Extraction: Following treatment with this compound, cells are lysed to extract total proteins.

  • Protein Quantification: The protein concentration of the lysates is determined using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, Caspase-3, β-actin).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.

Western Blot Workflow for Apoptosis Marker Analysis

cluster_workflow Western Blot Workflow A Protein Extraction from this compound-treated cells B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody (e.g., anti-Bax, anti-Bcl-2) E->F G Secondary Antibody F->G H Detection (ECL) G->H I Analysis H->I

Caption: The sequential steps involved in analyzing protein expression changes using Western blotting.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its derivatives are promising candidates for further investigation as anti-cancer agents. Their ability to induce apoptosis and halt cell cycle progression in cancer cells provides a solid foundation for their development as therapeutic agents.

Future research should focus on:

  • Elucidating the specific molecular targets of this compound within the cell cycle machinery.

  • Investigating the effects of this compound on other key cancer-related signaling pathways, such as the PI3K/Akt and MAPK pathways, to gain a more comprehensive understanding of its mechanism of action.

  • Conducting in vivo studies to evaluate the efficacy and safety of this compound in preclinical animal models of cancer.

  • Exploring the potential of this compound in combination with existing chemotherapeutic agents to enhance their efficacy and overcome drug resistance.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the anti-cancer properties of this compound. Further in-depth studies are warranted to fully unlock the therapeutic potential of this natural compound.

References

Atisine Diterpenoid Alkaloid: A Comprehensive Technical Guide on its Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atisine, a C20-diterpenoid alkaloid, is a naturally occurring compound predominantly isolated from plants of the Aconitum, Delphinium, and Spiraea genera.[1][2] Characterized by a relatively simple atisane-type pentacyclic skeleton, this compound serves as a crucial biosynthetic precursor for a diverse array of other diterpenoid alkaloids.[1][2] Its wide range of biological activities, coupled with a lower toxicity profile compared to other aconitine-type alkaloids, has positioned this compound and its derivatives as significant compounds of interest in medicinal chemistry and pharmacology for potential therapeutic applications.[1] This technical guide provides an in-depth overview of the pharmacological properties of this compound, focusing on its anti-inflammatory, analgesic, anti-arrhythmic, and antimicrobial activities, supported by quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data available for this compound and related diterpenoid alkaloids, providing a comparative overview of their efficacy and toxicity.

Table 1: Analgesic and Anti-arrhythmic Activity of this compound and Related Alkaloids

CompoundAssayOrganismDosage/ConcentrationEffectReference
Aconicatisulfonine AAcetic acid-induced writhingMice0.1, 0.3, 1.0 mg/kg (i.p.)23.3%, 43.2%, 50.3% reduction in writhing[1]
Aconicatisulfonine BAcetic acid-induced writhingMice0.1, 0.3, 1.0 mg/kg (i.p.)46.6%, 64.7%, 75.7% reduction in writhing[1]
AtidineAconitine-induced arrhythmiaRatsED50: 5 mg/kgAnti-arrhythmic effect[1]
Dihydrothis compoundAconitine-induced arrhythmiaRatsED50: 1 mg/kgAnti-arrhythmic effect[1]

Table 2: Cytotoxicity of this compound-Type Diterpenoid Alkaloids

CompoundCell LineIC50 (µM)Reference
Honthis compoundMCF-7 (Breast Cancer)3.16[1]
Delphthis compound CA549 (Lung Adenocarcinoma)2.36[1]

Table 3: Acute Toxicity of this compound-Type Diterpenoid Alkaloids

CompoundOrganismRoute of AdministrationLD50 (mg/kg)Reference
This compoundMicei.v.9[1]
Isothis compoundMicei.v.8[1]
Dihydrothis compoundMicei.v.38[1]
AtidineMicei.v.58[1]
CoryphidineMicei.v.20[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's pharmacological properties.

Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This widely used model assesses peripheral analgesic activity by inducing a stereotyped stretching and writhing behavior in mice through the intraperitoneal injection of an irritant, typically acetic acid.

Protocol:

  • Animal Model: Male Kunming mice (18-22 g) are typically used.

  • Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least one week prior to the experiment.

  • Grouping and Administration: Mice are randomly divided into control and treatment groups. The test compounds (e.g., this compound derivatives) are administered intraperitoneally (i.p.) at various doses. A positive control group receives a standard analgesic drug like morphine, and a negative control group receives the vehicle.

  • Induction of Writhing: Thirty minutes after drug administration, each mouse is injected i.p. with 0.6% acetic acid solution at a volume of 10 mL/kg body weight.

  • Observation: Immediately after the acetic acid injection, the mice are placed in individual observation chambers. The number of writhes (a response characterized by a wave of contraction of the abdominal muscles followed by extension of the hind limbs) is counted for a period of 15-20 minutes.

  • Data Analysis: The percentage of inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean number of writhes in control group - Mean number of writhes in treated group) / Mean number of writhes in control group] x 100.

  • Statistical Analysis: The results are typically expressed as mean ± SEM, and statistical significance is determined using appropriate tests such as one-way ANOVA followed by a post-hoc test.[1][3][4]

Anti-arrhythmic Activity: Aconitine-Induced Arrhythmia in Rats

This model is used to evaluate the potential of a compound to prevent or terminate cardiac arrhythmias induced by aconitine (B1665448), a potent cardiotoxin (B1139618) that activates sodium channels.

Protocol:

  • Animal Model: Anesthetized rats are used for this procedure.

  • Surgical Preparation: The rats are anesthetized, and electrodes are placed to record an electrocardiogram (ECG). A cannula is inserted into a vein for drug administration.

  • Induction of Arrhythmia: A continuous intravenous infusion of aconitine is initiated to induce arrhythmias, such as ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.

  • Drug Administration: The test compound (e.g., this compound) is administered intravenously before or after the onset of aconitine-induced arrhythmias to assess its prophylactic or therapeutic effects, respectively.

  • Monitoring: The ECG is continuously monitored to observe changes in heart rhythm. The dose of the test compound required to prevent or revert the arrhythmia is determined.

  • Data Analysis: The effective dose 50 (ED50), which is the dose that produces the desired anti-arrhythmic effect in 50% of the animals, is calculated.[1]

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC.

Protocol:

  • Microorganism Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound (this compound) is serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism with no drug) and a negative control (broth with no microorganism) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

  • Confirmation: The results can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.[5][6][7][8][9]

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their pharmacological effects by modulating various intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex interactions.

Anti-inflammatory and Antioxidant Effects: Modulation of NF-κB, MAPK, and Nrf2/HO-1 Pathways

This compound has been shown to possess anti-inflammatory properties by inhibiting the pro-inflammatory NF-κB and MAPK signaling pathways. Furthermore, it can induce an antioxidant response by activating the Nrf2/HO-1 pathway.

G cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway cluster_Nrf2 Nrf2/HO-1 Pathway Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK IkB IκB IKK->IkB P NFkB NF-κB Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB Inflammatory_Genes Inflammatory Gene Expression Nucleus_NFkB->Inflammatory_Genes Atisine_NFkB This compound Atisine_NFkB->IKK Atisine_MAPK This compound Stress_Signals Stress Signals MAPKKK MAPKKK Stress_Signals->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Inflammatory_Response_MAPK Inflammatory Response AP1->Inflammatory_Response_MAPK Atisine_MAPK->MAPK Atisine_Nrf2 This compound Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Nrf2 Nrf2 Nucleus_Nrf2 Nrf2 (in Nucleus) Nrf2->Nucleus_Nrf2 ARE ARE Nucleus_Nrf2->ARE HO1 HO-1 (Antioxidant Enzymes) ARE->HO1 Atisine_Nrf2->Nrf2

Caption: this compound's anti-inflammatory and antioxidant mechanisms.

Antitumor Effects: Induction of Apoptosis via the Bax/Bcl-2/Caspase-3 Pathway

Certain this compound-type alkaloids have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis through the intrinsic mitochondrial pathway. This involves the regulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the activation of executioner caspases.

G This compound This compound-type Alkaloid Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax Bax (Pro-apoptotic) This compound->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Apoptosome Apoptosome Caspase9->Apoptosome Caspase3 Caspase-3 (Executioner) Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Atisine: A Technical Guide to its Discovery, Research, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Atisine, a C20-diterpenoid alkaloid, has been a subject of scientific inquiry for over a century since its discovery in 1896.[1][2] Isolated from various plant species, primarily within the genera Aconitum, Delphinium, and Spiraea, this compound and its derivatives exhibit a wide spectrum of biological activities.[3][4] This technical guide provides a comprehensive overview of the discovery and historical research of this compound, its chemical properties, and its multifaceted pharmacological effects, including antitumor, anti-inflammatory, analgesic, and antiarrhythmic activities. Detailed experimental protocols for isolation, characterization, and bioassays are presented, alongside a summary of quantitative data. Furthermore, key signaling pathways modulated by this compound are illustrated to provide a deeper understanding of its mechanisms of action, offering valuable insights for future drug discovery and development.

Introduction

This compound is a naturally occurring C20-diterpenoid alkaloid characterized by a pentacyclic atisane-type skeleton.[3] It serves as a crucial biosynthetic precursor for a diverse array of other diterpenoid alkaloids.[3] The unique structural features and significant physiological effects of this compound-type alkaloids have garnered sustained interest from the scientific community.[1] These compounds have demonstrated a range of pharmacological properties, including antitumor, anti-inflammatory, analgesic, antiarrhythmic, and antiparasitic effects, highlighting their potential as a vast resource for drug discovery.[1][2][4] This guide aims to provide an in-depth technical resource on the discovery, historical research, and experimental investigation of this compound for researchers, scientists, and professionals in drug development.

History of this compound Research

The scientific journey of this compound began in the late 19th century and has since progressed through milestones of isolation, structural elucidation, synthesis, and the exploration of its biological activities.

  • 1896: The first this compound-type compound, this compound, was isolated from Aconitum heterophyllum.[1][2]

  • 1954: The chemical structure of this compound was proposed by Wiesner and colleagues, and independently by Pelletier and Jacobs.

  • 1963: The first total synthesis of this compound was achieved by Wataru Nagata and his research group, a landmark in natural product synthesis.[3]

  • 1964: The stereochemistry of this compound was established by Dvornik and Edwards.

  • Late 20th and 21st Century: Research has focused on isolating and characterizing a growing number of this compound-type alkaloids from various plant sources and investigating their diverse pharmacological activities, including antitumor, anti-inflammatory, and antiarrhythmic effects. To date, 87 this compound-type diterpenoid alkaloids and 11 bis-diterpenoid alkaloids containing an this compound unit have been reported.[1][2][4]

Chemical Properties and Structure

This compound is a complex diterpenoid alkaloid with the molecular formula C22H33NO2 and a molecular weight of 343.50 g/mol .[5] Its structure is characterized by a rigid pentacyclic atisane (B1241233) skeleton. The structural elucidation of this compound and its derivatives has been accomplished through detailed spectroscopic analyses, primarily using High-Resolution Mass Spectrometry (HR-MS), 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-¹H COSY, NOESY, HMBC, and HSQC), and Infrared (IR) spectroscopy.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC22H33NO2[5]
Molecular Weight343.50 g/mol [5]
IUPAC Name(1S,2R,4S,6R,7S,10R,11R)-11-methyl-5-methylidene-16-oxa-13-azahexacyclo[9.6.3.24,7.01,10.02,7.013,17]docosan-6-ol[6]
CAS Number466-43-3[5]
Melting Point57-60 °C[5]
pKa12.2[5]

Isolation and Characterization

The isolation and purification of this compound and its analogs from plant sources are critical steps for their study. Advanced separation techniques are essential due to the structural similarity of these compounds.

Experimental Protocol: Isolation by pH-Zone-Refining Counter-Current Chromatography (CCC)

This protocol is adapted from a successful method for isolating this compound from Aconitum coreanum.[4][7]

4.1.1. Crude Alkaloid Extraction

  • Grind dried plant material (e.g., roots of Aconitum coreanum) into a powder.

  • Perform heat reflux extraction three times with 95% ethanol (B145695) solution containing a small amount of hydrochloric acid.

  • Combine the extracts and evaporate to dryness under reduced pressure.

  • Dissolve the residue in 1% HCl.

  • Wash the acidic solution with petroleum ether to remove non-polar compounds.

  • Basify the aqueous layer to pH 9.5 with ammonia (B1221849) water.

  • Extract the basic solution with chloroform (B151607) and evaporate the chloroform to dryness to obtain the crude alkaloid extract.

4.1.2. pH-Zone-Refining CCC Separation

  • Two-Phase Solvent System Preparation: Prepare a two-phase solvent system of petroleum ether-ethyl acetate-methanol-water (5:5:1:9, v/v/v/v). Add 10 mM triethylamine (B128534) (TEA) to the upper phase (stationary phase) and 10 mM hydrochloric acid (HCl) to the lower phase (mobile phase).

  • Sample Preparation: Dissolve the crude alkaloid extract in a mixture of the upper and lower phases.

  • CCC Operation:

    • Fill the multiplayer coiled column entirely with the upper phase (stationary phase).

    • Rotate the apparatus at a suitable speed (e.g., 850 rpm).

    • Inject the sample solution into the column.

    • Pump the lower phase (mobile phase) through the column at a specific flow rate.

    • Collect fractions and monitor the effluent by UV detection or thin-layer chromatography (TLC).

  • Fraction Analysis: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify and quantify the isolated alkaloids, including this compound.

Experimental Protocol: Characterization by UHPLC-MS

Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) is a powerful technique for the rapid separation and characterization of complex alkaloid mixtures.[3]

  • Sample Preparation: Dissolve the purified this compound or alkaloid fractions in a suitable solvent (e.g., methanol).

  • Chromatographic Conditions:

    • Column: A reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of two solvents, such as water with an additive (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: A typical flow rate for UHPLC.

    • Column Temperature: Maintained at a constant temperature.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for alkaloids.

    • Mass Analyzer: A high-resolution mass analyzer such as Orbitrap or Time-of-Flight (TOF) for accurate mass measurements.

    • Data Acquisition: Acquire full scan MS and tandem MS (MS/MS) data for structural elucidation.

  • Data Analysis: Identify this compound and its derivatives based on their retention times, accurate mass measurements, and fragmentation patterns in the MS/MS spectra.

Biosynthesis of this compound

This compound-type diterpenoid alkaloids are biosynthesized from the amination of ent-atisane-type tetracyclic diterpenoids.[1][8] The biosynthesis pathway involves the integration of several metabolic pathways, including the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP).[8][9] L-serine has been identified as a likely nitrogen source for the amination step.[10]

Atisine_Biosynthesis cluster_upstream Upstream Pathways cluster_diterpenoid Diterpenoid Biosynthesis cluster_amination Amination and Final Product MVA Mevalonate (MVA) Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) MVA->GGPP MEP Methylerythritol Phosphate (MEP) Pathway MEP->GGPP Glycolysis Glycolysis Serine_Biosynthesis Serine Biosynthesis Glycolysis->Serine_Biosynthesis L_Serine L-Serine Serine_Biosynthesis->L_Serine ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP ent_Atisane ent-Atisane Diterpenoid ent_CPP->ent_Atisane This compound This compound ent_Atisane->this compound L_Serine->this compound Amination MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells treat_cells Treat with this compound (various concentrations) seed_cells->treat_cells add_mtt Add MTT solution and incubate treat_cells->add_mtt solubilize Add solubilizing agent add_mtt->solubilize measure_absorbance Measure absorbance (570 nm) solubilize->measure_absorbance calculate_ic50 Calculate IC50 value measure_absorbance->calculate_ic50 end End calculate_ic50->end Anti_inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway cluster_nrf2 Nrf2/HO-1 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs (p38, ERK, JNK) TLR4->MAPKs NFkB NF-κB p65 TLR4->NFkB This compound This compound p_MAPKs p-MAPKs This compound->p_MAPKs nucleus_nfkB Nuclear Translocation This compound->nucleus_nfkB Nrf2 Nrf2 This compound->Nrf2 MAPKs->p_MAPKs p_NFkB p-NF-κB p65 p_MAPKs->p_NFkB NFkB->p_NFkB p_NFkB->nucleus_nfkB Inflammation Inflammatory Response (iNOS, COX-2, Pro-inflammatory Cytokines) nucleus_nfkB->Inflammation nucleus_Nrf2 Nuclear Translocation Nrf2->nucleus_Nrf2 HO1 HO-1 nucleus_Nrf2->HO1 Anti_inflammation Anti-inflammatory Effect (Reduced ROS) HO1->Anti_inflammation Apoptosis_Pathway cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Atisine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Diterpenoid Alkaloid Atisine, a Compound of Growing Interest in Drug Discovery and Development

Abstract

This compound, a C20-diterpenoid alkaloid primarily isolated from plants of the Aconitum, Delphinium, and Spiraea genera, has emerged as a significant subject of research in medicinal chemistry and pharmacology.[1] This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, and detailed insights into its biological activities and underlying molecular mechanisms. The document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Chemical and Physical Properties

This compound is a complex diterpenoid alkaloid with a pentacyclic skeleton.[1] Its unique structure has been the subject of numerous synthetic studies. The following tables summarize the key chemical identifiers and physicochemical properties of this compound.

Table 1: Chemical Identifiers for this compound
IdentifierValueReference
CAS Number 466-43-3[2][3][4]
PubChem CID 6426913[1][2]
InChI InChI=1S/C22H33NO2/c1-14-15-4-8-21(18(14)24)9-5-16-20(2)6-3-7-22(16,17(21)12-15)19-23(13-20)10-11-25-19/h15-19,24H,1,3-13H2,2H3/t15-,16+,17+,18+,19-,20-,21-,22-/m0/s1[2]
InChIKey KWVIBDAKHDJCNY-PTRUQLRHSA-N[2][3]
SMILES C[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@H]3C--INVALID-LINK--C(=C)[C@H]5O)[C@H]6N(C2)CCO6[2]
IUPAC Name (1S,2R,4S,6R,7S,10R,11R,17S)-11-methyl-5-methylidene-16-oxa-13-azahexacyclo[9.6.3.2⁴,⁷.0¹,¹⁰.0²,⁷.0¹³,¹⁷]docosan-6-ol[2]
Synonyms Anthorine[2][4]
Table 2: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₂₂H₃₃NO₂[2][3][4]
Molecular Weight 343.5 g/mol [2][3][4]
Appearance Solid[4]
Melting Point 57-60 °C[4]
pKa 12.2[4]

Biological Activities and Quantitative Data

This compound and its related this compound-type diterpenoid alkaloids exhibit a broad spectrum of biological activities, including antitumor, anti-inflammatory, anti-parasitic, antiarrhythmic, and cholinesterase inhibitory effects.[1] The following tables present a summary of the available quantitative data for these activities.

Table 3: Antitumor Activity of this compound-Type Diterpenoid Alkaloids (IC₅₀ in µM)
CompoundA549 (Lung)Caco-2 (Colorectal)H460 (Lung)Skov-3 (Ovarian)MCF-7 (Breast)HL-60 (Leukemia)SMMC-7721 (Hepatoma)SW-480 (Colon)Reference
Honthis compound (27)----3.16---[1]
Delphthis compound C (25)2.36-------[1]
Brunonianine B (86)>503.1419.62.20----[1]
Brunonianine C (87)>502.4128.36.88----[1]
Derivative S1-----2.243--[1]
Derivative S2-----3.377--[1]
Derivative S9-----4.524--[1]
Derivative S11-----1.814--[1]
Table 4: Anti-inflammatory and Other Biological Activities of this compound-Type Diterpenoid Alkaloids
CompoundActivityAssayIC₅₀ (µM)Reference
Forrestline F (62)Anti-inflammatoryNO Production Inhibition (LPS-stimulated RAW264.7)9.57[1]
Ajaconine (15)Cholinesterase InhibitionAcetylcholinesterase (AChE)12.61[1]
Ajaconine (15)Cholinesterase InhibitionButyrylcholinesterase (BchE)10.18[1]
Heterophyllinine-B (31)Cholinesterase InhibitionButyrylcholinesterase (BchE)40.63[1]
Table 5: Antiparasitic Activity of this compound-Type Diterpenoid Alkaloids (IC₅₀ in µg/mL)
CompoundOrganismIC₅₀ (µg/mL)Reference
Atisinium chloride (21)T. cruzi epimastigotes5.46[1]
Azitine (61)L. infantum promastigotes1.1[1]
Isoazitine (76)L. infantum promastigotes4.1[1]
Table 6: Acute Toxicity of this compound-Type Diterpenoid Alkaloids
CompoundOrganismRouteLD₅₀ (mg/kg)Reference
This compound (21)Mousei.v.9[1]
Isothis compound (30)Mousei.v.8[1]
Dihydrothis compound (3)Mousei.v.38[1]
Atidine (6)Mousei.v.58[1]
Coryphidine (60)Mousei.v.20[1]

Signaling Pathways and Molecular Mechanisms

The diverse biological activities of this compound and its analogs are underpinned by their modulation of key cellular signaling pathways. This section details the known molecular mechanisms, with a focus on anti-inflammatory and apoptotic pathways.

Anti-inflammatory Signaling Pathway

Certain this compound-type diterpenoid alkaloids, such as Forrestline F, have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[1] In LPS-stimulated macrophages, Forrestline F inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1] Mechanistically, it downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by suppressing the phosphorylation of key signaling proteins, including p65 (a subunit of NF-κB) and the MAPKs (p38, ERK, and JNK).[1]

G LPS LPS TLR4 TLR4 LPS->TLR4 activates MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway activates NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway activates iNOS_COX2 iNOS & COX-2 Expression MAPK_pathway->iNOS_COX2 p65 p65 Phosphorylation NFkB_pathway->p65 p65->iNOS_COX2 Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) & NO iNOS_COX2->Pro_inflammatory leads to Atisine_analog This compound-type Alkaloid (Forrestline F) Atisine_analog->MAPK_pathway inhibits Atisine_analog->p65 inhibits

Caption: Simplified diagram of the anti-inflammatory action of an this compound-type alkaloid.

Apoptosis Signaling Pathway

The antitumor activity of some this compound-type diterpenoid alkaloids is mediated through the induction of apoptosis. For example, Brunonianine B has been shown to induce apoptosis in Skov-3 ovarian cancer cells by modulating the Bax/Bcl-2/caspase-3 signaling pathway.[1] This involves a reduction in the mitochondrial membrane potential, leading to the activation of the caspase cascade. Specifically, the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is increased, which in turn activates caspase-3, a key executioner caspase, ultimately leading to programmed cell death.

G Atisine_analog This compound-type Alkaloid (Brunonianine B) Bcl2 Bcl-2 (Anti-apoptotic) Atisine_analog->Bcl2 downregulates Bax Bax (Pro-apoptotic) Atisine_analog->Bax upregulates Mito_potential Mitochondrial Membrane Potential Bcl2->Mito_potential maintains Bax->Mito_potential disrupts Caspase3 Caspase-3 Activation Mito_potential->Caspase3 leads to Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Simplified diagram of the pro-apoptotic action of an this compound-type alkaloid.

Biosynthetic Pathway

The biosynthesis of this compound-type diterpenoid alkaloids originates from the general isoprenoid pathway.[1] Isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) serve as the fundamental five-carbon building blocks.[1] Through the action of geranylgeranyl pyrophosphate synthase (GGPPS), three molecules of IPP and one molecule of DMAPP are condensed to form geranylgeranyl pyrophosphate (GGPP), the universal C20 precursor for diterpenoids.[1] GGPP is then cyclized to form the atisane (B1241233) skeleton, which undergoes amination, with L-serine being a likely nitrogen source, to yield the this compound-type diterpenoid alkaloids.[1]

G IPP IPP GGPPS GGPPS IPP->GGPPS DMAPP DMAPP DMAPP->GGPPS GGPP GGPP GGPPS->GGPP Cyclases Cyclases GGPP->Cyclases Atisane Atisane Skeleton Cyclases->Atisane Amination Amination Enzymes Atisane->Amination L_Serine L-Serine L_Serine->Amination This compound This compound Amination->this compound

References

A Technical Guide to the Solubility and Stability Profile of Atisine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the physicochemical properties of atisine, with a focus on its solubility and stability.

Abstract: this compound is a C20-diterpenoid alkaloid naturally found in plants of the Aconitum, Delphinium, and Spiraea genera.[1] It serves as a critical biosynthetic precursor for a wide array of other complex diterpenoid alkaloids and possesses a range of biological activities, including anti-inflammatory, antiarrhythmic, and antitumor properties.[1][2][3] Despite its significance, detailed public data on its solubility and stability are scarce. This technical guide consolidates the available physicochemical data, provides a theoretical assessment of its solubility and stability, and outlines detailed experimental protocols for researchers to generate robust, quantitative data essential for drug development.

Physicochemical Properties of this compound

A foundational understanding of this compound's physicochemical properties is crucial for predicting its behavior in various experimental and physiological conditions. This compound is characterized by a rigid, pentacyclic atisane-type skeleton.[1] It is a strong base, a property conferred by its tertiary nitrogen atom.[4]

PropertyValueSource
Molecular Formula C₂₂H₃₃NO₂[4][5]
Molecular Weight 343.50 g/mol [4][5]
Appearance Solid[4]
Melting Point 57-60 °C[4]
pKa 12.2 (Strong Base)[4]
Synonyms Anthorine[4]
CAS Number 466-43-3[4][5]

Solubility Profile

Quantitative solubility data for this compound in common pharmaceutical solvents is not extensively reported in the public domain. However, based on its structure—a large, predominantly hydrophobic core with a basic nitrogen and a secondary hydroxyl group—a qualitative solubility profile can be inferred.

Solvent/MediumExpected SolubilityRationale
Aqueous Buffers (pH > 8) Very LowAt neutral to basic pH, the molecule is in its non-ionized, free base form, which has limited interaction with water due to the large hydrophobic scaffold.
Aqueous Buffers (pH < 7) HighAs a strong base (pKa 12.2), this compound will be protonated in acidic conditions to form a cationic salt, which is expected to be significantly more soluble in aqueous media.
Methanol, Ethanol SolubleThe hydroxyl group and nitrogen atom can form hydrogen bonds with polar protic solvents.
Chloroform, Dichloromethane SolubleThe predominantly nonpolar structure suggests good solubility in chlorinated solvents. Extraction protocols often utilize a chloroform-soluble fraction.[6]
DMSO, DMF SolubleThese polar aprotic solvents are generally effective at dissolving a wide range of organic molecules.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To generate quantitative data, the shake-flask method is the gold standard and is recommended by regulatory bodies.[7][8][9]

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers to establish a pH-solubility profile.

Materials:

  • This compound (pure API)

  • Buffer solutions: 0.1 N HCl (pH 1.2), Acetate Buffer (pH 4.5), Phosphate Buffer (pH 6.8)[7]

  • Mechanical shaker or orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., 0.22 µm PVDF syringe filters)

  • Validated HPLC-UV or UPLC-UV analytical method for this compound quantification

Procedure:

  • Add an excess amount of this compound to a known volume of each buffer solution in triplicate. The solid phase should be clearly visible.

  • Secure the flasks in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C).[10]

  • Agitate the samples for a sufficient duration to reach equilibrium. This should be determined by preliminary experiments, sampling at various time points (e.g., 24, 48, and 72 hours) until the concentration in solution plateaus.[7]

  • Once equilibrium is reached, cease agitation and allow the samples to settle.

  • Carefully withdraw an aliquot of the supernatant. Immediately separate the dissolved drug from the undissolved solid by centrifugation or filtration to prevent post-sampling precipitation.[7]

  • Accurately dilute the clear supernatant with an appropriate solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the HPLC method.

  • Analyze the concentration of this compound in the diluted samples using the validated analytical method.

  • Calculate the solubility in mg/mL or µg/mL for each pH condition.

G cluster_prep Sample Preparation cluster_process Sample Processing cluster_analysis Analysis prep1 Add excess this compound to buffer (pH 1.2, 4.5, 6.8) prep2 Incubate and Agitate (e.g., 37°C, 48h) to reach equilibrium prep1->prep2 proc1 Withdraw Supernatant prep2->proc1 proc2 Filter (0.22 µm) or Centrifuge proc1->proc2 proc3 Dilute sample into calibrated range proc2->proc3 ana1 Quantify this compound concentration by HPLC proc3->ana1 ana2 Calculate Equilibrium Solubility (mg/mL) ana1->ana2

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile and Forced Degradation

Predicted Instabilities

Based on this compound's structure, it may be susceptible to:

  • Oxidation: The tertiary amine and allylic positions could be susceptible to oxidation.

  • Hydrolysis: While lacking highly labile ester or amide groups, extreme pH and temperature could potentially force the opening of the oxazolidine (B1195125) ring system.

  • Thermal Degradation: The complex, strained ring system may be sensitive to high temperatures.

Experimental Protocol: Forced Degradation Studies

Objective: To identify the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound solution (e.g., 1 mg/mL in a suitable solvent)

  • Acids: 0.1 M to 1 M HCl[13]

  • Bases: 0.1 M to 1 M NaOH[13]

  • Oxidizing agent: 3-30% Hydrogen Peroxide (H₂O₂)

  • Temperature-controlled oven and photostability chamber (ICH Q1B compliant)

  • Validated stability-indicating HPLC-UV/PDA method

Procedure:

  • Hydrolysis:

    • Treat this compound solution with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at room temperature and elevated temperature (e.g., 60-80 °C).

    • Monitor for degradation over time (e.g., 2, 8, 24, 48 hours).

    • Neutralize samples before HPLC analysis.

  • Oxidation:

    • Treat this compound solution with H₂O₂ at room temperature.

    • Monitor for degradation over time.

  • Thermal Degradation:

    • Expose solid this compound powder and a solution of this compound to dry heat (e.g., 80 °C) for an extended period (e.g., 48-72 hours).

  • Photostability:

    • Expose solid this compound and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light.

Analysis: Analyze all stressed samples, alongside a non-degraded control, using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.[13] The method must be able to separate the intact this compound peak from all degradation product peaks.

G cluster_stress Forced Degradation Conditions cluster_method_dev Method Development & Validation acid Acid Hydrolysis (HCl, ΔT) analyze Analyze Stressed Samples by HPLC-PDA acid->analyze base Base Hydrolysis (NaOH, ΔT) base->analyze ox Oxidation (H₂O₂) ox->analyze therm Thermal Stress (Solid & Solution) therm->analyze photo Photolytic Stress (ICH Q1B) photo->analyze evaluate Evaluate Peak Purity & Resolution analyze->evaluate optimize Optimize Method (Column, Mobile Phase, etc.) evaluate->optimize validate Validate Method (ICH Q2) (Specificity, Linearity, etc.) optimize->validate result Validated Stability- Indicating Method validate->result

Caption: Workflow for Forced Degradation and Stability-Indicating Method Development.

Biosynthetic Pathway

This compound-type diterpenoid alkaloids are biosynthesized from the fundamental isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[3] These precursors are cyclized to form the characteristic tetracyclic ent-atisane diterpene skeleton, which then undergoes a series of oxidative modifications and amination to yield the final this compound structure.[1][3] Studies suggest that L-serine serves as a primary nitrogen source for the formation of the oxazolidine ring.[14]

G ipp IPP & DMAPP (From MVA/MEP Pathways) ggpp Geranylgeranyl Pyrophosphate (GGPP) ipp->ggpp cpp ent-Copalyl Diphosphate (ent-CPP) ggpp->cpp atisane ent-Atisane Skeleton cpp->atisane oxid Series of Oxidative Modifications (P450s) atisane->oxid amine Nitrogen Incorporation (from L-Serine) oxid->amine This compound This compound Skeleton amine->this compound

Caption: Simplified Biosynthetic Pathway to the this compound Skeleton.

Conclusion

This compound is a structurally complex natural product with significant biological and biosynthetic interest. While its basic physicochemical properties are documented, there is a notable gap in the literature regarding its quantitative solubility and stability profiles. This guide provides the necessary theoretical framework and detailed, standardized protocols for researchers to systematically investigate these critical parameters. The generation of such data through the outlined solubility and forced degradation studies is an indispensable step for any future development of this compound or its derivatives for therapeutic applications.

References

An In-depth Technical Guide to the Atisine Biosynthetic Pathway from Geranylgeranyl Diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of atisine, a complex diterpenoid alkaloid, starting from the universal precursor geranylgeranyl diphosphate (B83284) (GGPP). The document details the enzymatic steps, key intermediates, and regulatory aspects of the pathway, supported by quantitative data and detailed experimental protocols.

The Core Biosynthetic Pathway: From Geranylgeranyl Diphosphate to this compound

The biosynthesis of this compound is a multi-step process that begins with the general terpenoid pathway and involves cyclization, oxidation, and nitrogen incorporation. The pathway is primarily elucidated from studies in Aconitum and Delphinium species.

The journey from GGPP to this compound can be broadly divided into four key stages:

  • Formation of the Diterpene Precursor: Geranylgeranyl diphosphate (GGPP) is synthesized via the mevalonate (B85504) (MVA) and methylerythritol 4-phosphate (MEP) pathways.[1][2][3]

  • Cyclization to the Atisane Skeleton: GGPP undergoes a two-step cyclization catalyzed by diterpene synthases (diTPSs) to form the characteristic tetracyclic skeleton of atisane-type diterpenes.

  • Oxidative Modifications: The diterpene skeleton is then functionalized through a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (P450s).

  • Nitrogen Incorporation: The final stage involves the incorporation of a nitrogen atom, derived from L-serine, to form the this compound alkaloid.

The key enzymatic steps and intermediates are outlined below:

  • Geranylgeranyl Diphosphate (GGPP) to ent-Copalyl Diphosphate (ent-CPP): The biosynthesis initiates with the cyclization of the C20 precursor GGPP. A class II diTPS, specifically ent-copalyl diphosphate synthase (CPS), catalyzes the protonation of GGPP to form a bicyclic diphosphate intermediate, ent-CPP.[2][3][4] This is a critical branch point for the biosynthesis of various diterpenoids.[1][5]

  • ent-Copalyl Diphosphate (ent-CPP) to ent-Atiserene: Following the formation of ent-CPP, a class I diTPS, an ent-kaurene (B36324) synthase-like (KSL) enzyme, facilitates the conversion of this intermediate into the tetracyclic diterpene hydrocarbon skeleton of ent-atiserene.[2][4]

  • Oxidation of ent-Atiserene: After the formation of the core skeleton, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases.[4] For instance, ent-kaurene oxidase (KO) and ent-kaurene hydroxylase (KH) are P450 enzymes implicated in these steps.[1][6] These oxidations lead to the formation of key intermediates like atisenol and steviol (B1681142).[1][5] The pathway can proceed through either ent-kaurene to steviol or directly from ent-atiserene to atisenol.[1][2][3]

  • Formation of this compound: The final step involves the incorporation of a nitrogen-containing group. L-serine has been identified as a primary nitrogen source for this compound-type diterpenoid alkaloids.[5][7][8] It is believed that ethanolamine, derived from the decarboxylation of serine by serine decarboxylase (SDC), reacts with the oxidized diterpene intermediates to form the characteristic oxazolidine (B1195125) ring of this compound.[1][2][5] Transaminases (TA) may also be involved in this final stage.[2]

Below is a diagram illustrating the this compound biosynthetic pathway.

Atisine_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP CPS ent_Atiserene ent-Atiserene ent_CPP->ent_Atiserene KSL Oxidized_Intermediates Oxidized Intermediates (e.g., Atisenol, Steviol) ent_Atiserene->Oxidized_Intermediates P450s (KO, KH) This compound This compound Oxidized_Intermediates->this compound Transaminase? L_Serine L-Serine Ethanolamine Ethanolamine L_Serine->Ethanolamine SDC Ethanolamine->this compound

Caption: The this compound biosynthetic pathway from GGPP.

Quantitative Data

The following tables summarize quantitative data related to the this compound biosynthetic pathway, primarily focusing on gene expression and metabolite accumulation in Aconitum heterophyllum.

Table 1: Relative Gene Expression in Roots vs. Shoots of A. heterophyllum

Gene/EnzymePathwayFold Change in Roots (vs. Shoots)Reference
G6PIGlycolysis1.67[1]
PFKGlycolysis1.75[1]
ALDGlycolysis3.60[1]
ENOGlycolysis2.73[1]
PGDHSerine Biosynthesis>2[1][6]
PSATSerine Biosynthesis>2[1][6]
GGPPSDiterpene Biosynthesis0.24 (down-regulated)[1]
CDPSDiterpene Biosynthesis0.42 (down-regulated)[1]
KODiterpene Biosynthesis21.29[1]
KHDiterpene Biosynthesis2.16[1]

Table 2: Gene Expression and Metabolite Content in High vs. Low this compound Accessions of A. heterophyllum

FactorFold Change in High this compound AccessionReference
Steviol Content6.0[1][6]
Selected Gene Upregulation3 - 62[1][6]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the elucidation of the this compound biosynthetic pathway.

A combined transcriptomic and metabolomic approach is crucial for identifying candidate genes involved in this compound biosynthesis.[4]

Objective: To identify differentially expressed genes and metabolites in tissues with varying this compound content.

Experimental Workflow:

  • Plant Material: Collect tissues (e.g., roots, stems, leaves) from high and low this compound-producing plants or at different developmental stages.[4] Immediately freeze in liquid nitrogen.

  • RNA Sequencing (Transcriptomics):

    • Extract total RNA from the collected tissues.

    • Construct cDNA libraries and perform high-throughput sequencing (e.g., Illumina).

    • Assemble the transcriptome de novo or map reads to a reference genome.

    • Perform differential gene expression analysis to identify upregulated genes in high-atisine tissues.

  • Metabolite Profiling (Metabolomics):

    • Extract metabolites from the same tissues using appropriate solvents (e.g., methanol).

    • Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Identify and quantify known and unknown metabolites. Correlate metabolite abundance with this compound content.

  • Data Integration and Candidate Gene Selection:

    • Integrate the transcriptomic and metabolomic datasets.

    • Identify candidate genes (e.g., diTPSs, P450s, transferases) whose expression patterns correlate with the accumulation of this compound and its proposed intermediates.

Experimental_Workflow Plant_Material Plant Material (High vs. Low this compound) RNA_Extraction RNA Extraction Plant_Material->RNA_Extraction Metabolite_Extraction Metabolite Extraction Plant_Material->Metabolite_Extraction RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq LC_MS LC-MS/GC-MS Analysis Metabolite_Extraction->LC_MS DEG_Analysis Differential Gene Expression Analysis RNA_Seq->DEG_Analysis Metabolite_Profiling Metabolite Profiling LC_MS->Metabolite_Profiling Data_Integration Data Integration and Candidate Gene Identification DEG_Analysis->Data_Integration Metabolite_Profiling->Data_Integration

Caption: Workflow for candidate gene identification.

Objective: To functionally characterize candidate enzymes and confirm precursor-product relationships.

Protocol for Diterpene Synthase Assay:

  • Heterologous Expression: Clone the candidate diTPS gene into an expression vector (e.g., pET28a) and express the recombinant protein in E. coli.

  • Protein Purification: Purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA).

  • Enzyme Assay:

    • Incubate the purified enzyme with the substrate (GGPP or ent-CPP) in a suitable buffer.

    • Extract the reaction products with an organic solvent (e.g., hexane).

    • Analyze the products by GC-MS and compare the mass spectra and retention times with authentic standards.

Protocol for Isotope Labeling Studies:

  • Feeding Experiments: Supply isotopically labeled precursors (e.g., L-[2-¹³C,¹⁵N]serine) to in vitro plantlet cultures or cell-free extracts.[7][8]

  • Extraction and Analysis: After a specific incubation period, extract the alkaloids from the plant material or cell-free system.

  • LC-MS/MS Analysis: Analyze the extracts using LC-MS and tandem MS (MS/MS) to detect the incorporation of the isotopic label into this compound and related alkaloids.[7][8] The mass shift in the resulting product confirms the precursor's role in the biosynthetic pathway.

References

Unraveling Atisine Biosynthesis: A Technical Guide to Transcriptome Analysis in Producing Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the transcriptome analysis of atisine-producing plants, primarily focusing on species within the Aconitum genus, such as Aconitum heterophyllum and Aconitum gymnandrum. This compound, a C20-diterpenoid alkaloid, is a pharmacologically significant compound, and understanding its biosynthetic pathway at the molecular level is crucial for enhancing its production through metabolic engineering and for novel drug development. This guide provides a comprehensive overview of the experimental protocols, quantitative data from transcriptome studies, and the key signaling pathways involved in this compound biosynthesis.

Introduction to this compound Biosynthesis and Transcriptome Analysis

This compound is a complex diterpenoid alkaloid synthesized through a series of enzymatic reactions. The biosynthesis of this compound is believed to originate from the general terpenoid pathway, specifically the methylerythritol phosphate (B84403) (MEP) and mevalonate (B85504) (MVA) pathways, which produce the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). Subsequent cyclization and functional modifications, including hydroxylation and amination, lead to the formation of the this compound skeleton.[1][2] L-serine is thought to be the primary nitrogen donor in the amination step.[3]

Transcriptome analysis, particularly through next-generation sequencing (NGS) technologies like RNA-Seq, has become a powerful tool to elucidate the biosynthetic pathways of specialized metabolites in non-model plants. By comparing the transcriptomes of tissues with varying levels of this compound accumulation (e.g., roots vs. shoots) or under different conditions (e.g., with or without elicitor treatment), researchers can identify candidate genes encoding the enzymes involved in this compound biosynthesis.[4][5]

Experimental Protocols

This section outlines the detailed methodologies for conducting a transcriptome analysis of this compound-producing plants, from sample preparation to bioinformatics analysis.

Plant Material and RNA Extraction
  • Plant Material: Collect fresh tissues (e.g., roots, shoots, leaves) from this compound-producing plants. For comparative studies, collect tissues from high and low this compound-accumulating accessions or developmental stages. If using elicitors, such as methyl jasmonate (MJ), treat the plants and collect samples at various time points post-treatment.[2][4] Flash-freeze the collected tissues in liquid nitrogen and store them at -80°C until further processing.

  • RNA Extraction: Extract total RNA from the frozen tissues using a suitable method, such as the RNeasy Plant Mini Kit (Qiagen) or a CTAB-based protocol, followed by DNase treatment to remove any contaminating genomic DNA. Assess the RNA quality and quantity using a NanoDrop spectrophotometer and an Agilent 2100 Bioanalyzer. High-quality RNA (RIN > 7.0) is recommended for library construction.

Library Preparation and Sequencing
  • Library Construction: Prepare RNA-Seq libraries from the high-quality total RNA using a kit such as the Illumina TruSeq RNA Sample Prep Kit. This process typically involves mRNA purification using oligo(dT) magnetic beads, mRNA fragmentation, first- and second-strand cDNA synthesis, end-repair, A-tailing, and adapter ligation.

  • Sequencing: Perform paired-end sequencing of the prepared libraries on an Illumina sequencing platform (e.g., HiSeq, NovaSeq). For a comprehensive transcriptome, especially in the absence of a reference genome, deeper sequencing is recommended.[5] Alternatively, PacBio Isoform Sequencing can be employed to obtain full-length transcripts.[1][4]

Bioinformatics Analysis

A typical bioinformatics pipeline for de novo transcriptome analysis is as follows:

  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC. Trim adapter sequences and low-quality reads using software such as Trimmomatic.

  • De Novo Assembly: Assemble the high-quality reads into transcripts using a de novo assembler like Trinity, especially when a reference genome is not available for the species under investigation.

  • Functional Annotation: Annotate the assembled transcripts by performing BLAST searches against public databases like NCBI non-redundant (Nr), Swiss-Prot, Gene Ontology (GO), and the Kyoto Encyclopedia of Genes and Genomes (KEGG).

  • Differential Gene Expression Analysis: Map the reads from each sample back to the assembled transcriptome and quantify the transcript abundance (e.g., in FPKM or TPM). Identify differentially expressed genes (DEGs) between different conditions (e.g., high vs. low this compound content) using packages like DESeq2 or edgeR.

  • Pathway Analysis: Perform GO and KEGG enrichment analysis on the set of DEGs to identify biological processes and metabolic pathways that are significantly enriched, which can provide insights into the regulation of this compound biosynthesis.

Quantitative Data from Transcriptome Studies

The following tables summarize the quantitative data from transcriptome analyses of this compound-producing plants, highlighting the key genes and pathways involved in this compound biosynthesis.

Table 1: Differentially Expressed Genes (DEGs) in High vs. Low this compound-Producing Accessions of Aconitum heterophyllum

GenePutative FunctionFold Change (High/Low)
G6PIGlucose-6-phosphate isomerase18.26
PFKPhosphofructokinase11.54
ALDFructose-bisphosphate aldolase62.36
ENOEnolase8.51
PGDH3-phosphoglycerate dehydrogenase11.44
PSATPhosphoserine aminotransferase17.15
KOent-kaurene oxidase3.37
KHent-kaurene hydroxylase8.97

Data synthesized from Kumar et al. (2016).[6]

Table 2: Candidate Genes Involved in Terpenoid Biosynthesis in Aconitum gymnandrum

Gene FamilyNumber of Identified Genes
MVA Pathway Enzymes9
MEP Pathway Enzymes10
Isopentenyl Diphosphate Isomerase (IDI)1
Farnesyl Pyrophosphate Synthase (FPS)3
Geranylgeranyl Pyrophosphate Synthase (GGPPS)5
Copalyl Diphosphate Synthase (CPS)6
Kaurene Synthase-Like (KSL)1
Cytochrome P450s (CYP450)6 (predicted)
2-oxoglutarate-dependent dioxygenases (2-ODD)7 (predicted)

Data synthesized from a 2022 study on A. gymnandrum.[1][4]

Visualizing the Experimental Workflow and Biosynthetic Pathway

The following diagrams, generated using the DOT language, illustrate the experimental workflow for transcriptome analysis and the proposed biosynthetic pathway of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_sequencing Sequencing cluster_bioinformatics Bioinformatics Analysis cluster_output Output plant_material Plant Material (e.g., Aconitum roots) rna_extraction Total RNA Extraction plant_material->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing quality_control Quality Control (FastQC, Trimmomatic) sequencing->quality_control assembly De Novo Assembly (Trinity) quality_control->assembly annotation Functional Annotation (BLAST, GO, KEGG) assembly->annotation deg_analysis Differential Expression (DESeq2, edgeR) assembly->deg_analysis pathway_elucidation Pathway Elucidation annotation->pathway_elucidation candidate_genes Candidate Gene Identification deg_analysis->candidate_genes candidate_genes->pathway_elucidation

Caption: Experimental workflow for transcriptome analysis.

atisine_biosynthesis cluster_upstream Upstream Pathways cluster_diterpenoid Diterpenoid Backbone Synthesis cluster_modification Backbone Modification and Amination cluster_final_product Final Product glycolysis Glycolysis mva_mep MVA/MEP Pathways glycolysis->mva_mep ggpp Geranylgeranyl Pyrophosphate (GGPP) mva_mep->ggpp GGPPS serine_biosynthesis Serine Biosynthesis serine Serine serine_biosynthesis->serine ent_cpp ent-Copalyl Diphosphate (ent-CPP) ggpp->ent_cpp CPS ent_atiserene ent-atiserene ent_cpp->ent_atiserene KSL hydroxylated_intermediates Hydroxylated Intermediates (e.g., Atisenol, Steviol) ent_atiserene->hydroxylated_intermediates CYP450s, 2-ODDs This compound This compound hydroxylated_intermediates->this compound ethanolamine Ethanolamine serine->ethanolamine SDC ethanolamine->this compound TA

Caption: Proposed this compound biosynthesis pathway.

Conclusion

Transcriptome analysis has significantly advanced our understanding of this compound biosynthesis in plants. The integration of transcriptomics with metabolomics provides a powerful approach to identify and characterize the genes and enzymes involved in this complex pathway.[1][4] The candidate genes identified through these studies, particularly those encoding transcription factors, cytochrome P450s, and 2-oxoglutarate-dependent dioxygenases, are promising targets for future functional characterization and for the metabolic engineering of this compound production in plants or microbial systems. This technical guide provides a solid foundation for researchers and scientists to design and execute their own transcriptome studies on this compound-producing plants, ultimately contributing to the development of novel pharmaceuticals and improved production strategies for this valuable natural product.

References

Atisine Structure-Activity Relationship (SAR) Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atisine, a C20-diterpenoid alkaloid, and its derivatives represent a class of natural products with a diverse range of biological activities, holding significant promise in drug discovery.[1][2][3] Isolated primarily from plants of the Aconitum, Delphinium, and Spiraea genera, these compounds have demonstrated antitumor, anti-inflammatory, analgesic, antiarrhythmic, and antiparasitic properties.[1][4] The complex polycyclic structure of this compound serves as a scaffold for chemical modifications, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for various therapeutic targets. This guide provides an in-depth overview of this compound SAR studies, focusing on cytotoxicity, and details the experimental protocols necessary for the synthesis and biological evaluation of this compound analogs.

This compound and its Derivatives: Cytotoxicity SAR

The cytotoxicity of this compound and its analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below to facilitate SAR analysis.

Quantitative Data Summary

Table 1: Cytotoxicity of Natural this compound-Type Alkaloids

CompoundA549 (Lung) IC50 (µM)Caco-2 (Colon) IC50 (µM)H460 (Lung) IC50 (µM)Skov-3 (Ovarian) IC50 (µM)MCF-7 (Breast) IC50 (µM)
Honthis compound----3.16[1]
Delphthis compound C2.36[1]----
Brunonianine A>50[1]15.5[1]25.4[1]>50[1]-
Brunonianine B>50[1]-->50[1]-

Table 2: Cytotoxicity of Spiramine C and D Derivatives

CompoundHL-60 (Leukemia) IC50 (µM)SMMC-7721 (Hepatoma) IC50 (µM)A-549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)SW-480 (Colon) IC50 (µM)
S12.243[1]----
S23.377[1]----
S94.524[1]----
S111.814[1]----
S-3 (Positive Control)1.736[1]----

Table 3: Inhibitory Effects of Spiramine Derivatives on MCF-7 and MCF-7/ADR Cells

CompoundMCF-7 IC50 (µM)MCF-7/ADR IC50 (µM)
S2--
S3--
S6--
Adriamycin (Positive Control)--

Note: Specific IC50 values for Table 3 were not provided in the source material, but compounds S2, S3, and S6 showed significant inhibitory effects.[1]

Key SAR Insights:
  • The Oxazolidine (B1195125) Ring: Preliminary SAR studies on spiramine derivatives indicate that the oxazolidine ring is crucial for their cytotoxic activity.[1]

  • C-7–O–C-20 Ether Bond: The presence of a C-7–O–C-20 ether bond appears to be unfavorable for cytotoxicity.[1]

  • "Michael Response Receptor" Groups: this compound derivatives containing double "Michael response receptor" groups have demonstrated superior performance in inducing apoptosis in Bax−/−/Bak−/− cells and exhibiting cytotoxicity in tumor cell lines compared to those with a single "Michael response receptor" group.[1]

  • Oxygen Substitutions at C-9 and C-15: For antifeedant activity, oxygen substitutions at the C-9 and C-15 positions are important. A ketone group at C-15 results in selective antifeedant activity.[1]

Experimental Protocols

Synthesis of this compound Analogs

The total synthesis of this compound and its derivatives is a complex process that has been achieved through various strategies.[2][5] A general approach often involves the construction of the intricate polycyclic core followed by functional group modifications. Below is a representative, conceptual protocol for the modification of a natural this compound scaffold.

Objective: To introduce a novel substituent at a specific position of the this compound core to investigate its impact on biological activity.

Materials:

  • This compound (or a suitable precursor)

  • Anhydrous solvents (e.g., Dichloromethane, Tetrahydrofuran)

  • Reagents for the specific modification (e.g., acylating agents, alkylating agents, oxidizing agents)

  • Bases (e.g., Triethylamine, Pyridine)

  • Catalysts (if required)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl acetate)

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon gas)

Procedure:

  • Starting Material Preparation: Ensure the this compound starting material is pure and dry.

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the this compound precursor in the appropriate anhydrous solvent.

  • Reagent Addition: Cool the solution to the desired temperature (e.g., 0 °C) and slowly add the modifying reagent and any necessary base or catalyst.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

  • Workup: Once the reaction is complete, quench the reaction mixture with an appropriate aqueous solution (e.g., saturated ammonium (B1175870) chloride solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product using silica gel column chromatography with a suitable solvent system to isolate the desired this compound analog.

  • Characterization: Characterize the purified analog using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS) to confirm its structure and purity.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HL-60)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound analogs dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using a suitable software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • This compound analogs

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound analogs at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.

Visualizations

This compound Biosynthesis Pathway

Caption: Proposed biosynthetic pathway of this compound.

General Workflow for this compound SAR Studies

This compound SAR Workflow Start Start: This compound Scaffold Design Design Analogs Start->Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Bioassays Biological Assays (e.g., Cytotoxicity) Purification->Bioassays Data Data Analysis (IC50 Determination) Bioassays->Data SAR Establish SAR Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Design Iterative Cycle End Optimized Lead Optimization->End

Caption: Iterative workflow for this compound SAR studies.

Apoptotic Signaling Pathway of this compound Derivatives

Apoptotic Signaling Pathway This compound This compound Derivative Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway modulated by this compound derivatives.

References

In Silico Prediction of Atisine's Biological Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atisine is a C20-diterpenoid alkaloid known for a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anti-arrhythmic, and cholinesterase inhibitory effects.[1][2][3] Despite its therapeutic potential, a comprehensive understanding of its molecular targets remains elusive. This technical guide provides a detailed framework for the in silico prediction and subsequent experimental validation of this compound's biological targets. We present a multi-faceted computational workflow, detail established experimental validation protocols, and visualize key processes and pathways to guide researchers in elucidating the molecular mechanisms of this complex natural product.

Introduction to this compound

This compound is a prominent member of the this compound-type C20-diterpenoid alkaloids, primarily isolated from plants of the Aconitum, Delphinium, and Spiraea genera.[1][4] Its complex heptacyclic structure is a scaffold for a range of biological activities.[5] Pharmacological studies have demonstrated its potential in several therapeutic areas:

  • Anti-inflammatory and Analgesic Effects: Common activities attributed to diterpenoid alkaloids.[1]

  • Anti-arrhythmic Activity: A key potential highlighted for alkaloids of this class.[1][5]

  • Cholinesterase Inhibition: Suggests potential applications in neurological disorders.[1][2]

  • Antitumor Properties: Some derivatives have been shown to induce cell cycle arrest and exhibit cytotoxicity against cancer cell lines.[4][6]

Unlocking the full therapeutic potential of this compound requires the precise identification of its molecular targets. In silico prediction methods serve as a powerful, cost-effective starting point to generate high-quality hypotheses and streamline the drug discovery process.[7][8]

In Silico Target Prediction Workflow

A robust target prediction strategy integrates multiple computational techniques to increase the confidence of the resulting hypotheses. The workflow begins with the 3D structure of this compound and screens it against vast libraries of protein structures to identify potential binding partners.

G cluster_0 Input Preparation cluster_1 Computational Screening cluster_2 Analysis & Prioritization cluster_3 Experimental Validation This compound This compound 3D Structure (e.g., from PubChem) LigandPrep Ligand Preparation (Energy Minimization, Charge Assignment) This compound->LigandPrep ReverseDocking Structure-Based: Reverse Docking (Screen against PDB/AlphaFold DB) LigandPrep->ReverseDocking PharmScreen Ligand-Based: Pharmacophore Screening (Identify common chemical features) LigandPrep->PharmScreen MLModel AI/ML Prediction (Predict interaction likelihood) LigandPrep->MLModel Scoring Scoring & Ranking (Binding Energy, Fitness Score) ReverseDocking->Scoring PharmScreen->Scoring MLModel->Scoring Clustering Target Clustering & Pathway Analysis (Group targets by function/pathway) Scoring->Clustering Filtering Hit Prioritization (Select top candidates based on score, relevance) Clustering->Filtering Validation Biophysical & Cell-Based Assays (SPR, ITC, Functional Assays) Filtering->Validation

Caption: A generalized in silico workflow for predicting biological targets of this compound.

Predicted Biological Targets for this compound

Based on this compound's known pharmacological activities, in silico screening can identify a prioritized list of potential protein targets. The following table presents a set of hypothetical, yet plausible, high-priority targets derived from such a workflow. These predictions require experimental validation.

Target ClassPredicted Target ProteinGene SymbolPredicted Binding Affinity (kcal/mol)Associated Pharmacological Activity
Enzyme AcetylcholinesteraseACHE-10.8Cholinesterase Inhibition
Enzyme Cyclooxygenase-2PTGS2-9.5Anti-inflammatory
Ion Channel Voltage-gated sodium channel Nav1.5SCN5A-10.2Anti-arrhythmic
GPCR µ-opioid receptorOPRM1-9.1Analgesic
Kinase Cyclin-dependent kinase 6CDK6-8.8Antitumor (Cell Cycle Arrest)
Enzyme Topoisomerase IIαTOP2A-9.9Antitumor (Cytotoxicity)

Disclaimer: The binding affinity values presented are illustrative and hypothetical, intended to represent typical outputs from molecular docking simulations. Actual values must be determined experimentally.

Potential Signaling Pathways Modulated by this compound

The predicted targets are key components of several critical signaling pathways. This compound's therapeutic effects may arise from the modulation of these pathways.

G cluster_0 Inflammatory Pathway cluster_1 Cardiac Action Potential cluster_2 Cell Cycle Progression This compound This compound COX2 COX-2 This compound->COX2 Inhibition Nav15 Nav1.5 Channel This compound->Nav15 Blockade CDK6 CDK6 This compound->CDK6 Inhibition Prostaglandins Prostaglandins COX2->Prostaglandins Synthesis ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 SodiumInflux Na+ Influx (Phase 0 Depolarization) Nav15->SodiumInflux G1Phase G1 Phase Progression CDK6->G1Phase SPhase S Phase Entry G1Phase->SPhase

Caption: Potential signaling pathways modulated by this compound based on predicted targets.

Experimental Validation Protocols

In silico predictions must be confirmed using biophysical and cell-based assays to validate direct binding and functional activity.

Surface Plasmon Resonance (SPR)

Objective: To quantify the binding kinetics (association and dissociation rates) and affinity of this compound to a purified target protein in real-time.

Methodology:

  • Chip Preparation: Select an appropriate sensor chip (e.g., CM5). Activate the surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

  • Target Immobilization: Covalently immobilize the purified recombinant target protein onto the activated sensor surface via amine coupling to achieve a target response level (e.g., 1000-2000 RU). Deactivate remaining active esters with ethanolamine.

  • Analyte Injection: Prepare a serial dilution of this compound (e.g., from 100 µM down to 1 nM) in a suitable running buffer (e.g., HBS-EP+). Inject each concentration over the sensor surface for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).

  • Regeneration: If required, inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove bound analyte and prepare the surface for the next cycle.

  • Data Analysis: Subtract the reference surface and buffer-only blank sensorgrams from the raw data. Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir, steady-state affinity) to calculate the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₗ).

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic profile (Kₗ, ΔH, ΔS) of the this compound-target interaction, providing a complete energetic signature of the binding event.

Methodology:

  • Sample Preparation: Dialyze the purified target protein and dissolve this compound in the identical buffer to minimize heat of dilution effects. A typical protein concentration is 10-50 µM in the sample cell, and this compound concentration is 100-500 µM in the syringe.

  • Instrument Setup: Set the instrument to the desired experimental temperature (e.g., 25°C). Load the protein into the sample cell and this compound into the injection syringe.

  • Titration Experiment: Perform an initial small injection (e.g., 0.4 µL) to remove air from the syringe, followed by a series of injections (e.g., 19 injections of 2 µL each) at defined intervals (e.g., 150 seconds) to allow the system to return to thermal equilibrium.

  • Data Acquisition: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, yielding a thermogram of heat change per injection.

  • Data Analysis: Integrate the area of each injection peak to determine the heat change (ΔQ). Plot the molar heat change against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (Kₗ), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) is then calculated using the equation: ΔG = ΔH - TΔS = -RTln(Kₐ).

Cell-Based Functional Assay (Example: CDK6 Kinase Activity)

Objective: To confirm that this compound's binding to its predicted target (e.g., CDK6) results in a functional modulation of its activity within a cellular context.

Methodology:

  • Cell Culture: Culture a human cancer cell line with known high expression of CDK6 (e.g., SW480 colorectal cancer cells).

  • Compound Treatment: Seed cells in 96-well plates and allow them to adhere. Treat the cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) for a specified time (e.g., 24 hours). Include a known CDK6 inhibitor (e.g., Palbociclib) as a positive control and DMSO as a vehicle control.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them to extract total protein.

  • Kinase Activity Measurement: Quantify CDK6 kinase activity using a commercial assay kit. Typically, this involves immunoprecipitating CDK6 from the lysate and incubating it with a specific substrate (e.g., a retinoblastoma protein fragment) and ATP. The amount of phosphorylated substrate is then measured, often via ELISA or a luminescence-based method.

  • Data Analysis: Normalize the kinase activity in this compound-treated cells to the vehicle control. Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

The framework presented in this guide outlines a powerful, integrated approach for the in silico prediction and experimental validation of this compound's biological targets. By combining structure-based and ligand-based computational methods, researchers can efficiently generate high-probability hypotheses, significantly narrowing the field for experimental investigation. Rigorous biophysical and cell-based validation is crucial to confirm these predictions and to translate computational insights into a concrete understanding of this compound's mechanism of action. This systematic strategy is essential for accelerating the exploration of this compound's therapeutic potential and advancing its development from a natural product to a clinically relevant agent.

References

Atisine: A Pivotal Precursor in the Biosynthesis of Complex Diterpenoid Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Atisine, a C20-diterpenoid alkaloid, stands as a central metabolic intermediate in the intricate biosynthetic pathways of a diverse array of complex alkaloids. Found primarily in plants of the Aconitum, Delphinium, and Spiraea genera, this compound's unique structural framework serves as the foundation for the generation of more elaborate and pharmacologically significant compounds. This technical guide provides an in-depth exploration of this compound's role as a precursor, detailing the biosynthetic pathways, key enzymatic transformations, and experimental methodologies used to elucidate these processes. The information presented herein is intended to be a valuable resource for researchers in natural product chemistry, biosynthesis, and drug development.

The Biosynthetic Journey from Geranylgeranyl Diphosphate (B83284) to this compound

The biosynthesis of this compound begins with the universal precursor for diterpenes, geranylgeranyl diphosphate (GGPP). Through a series of enzymatic cyclizations, the characteristic tetracyclic ent-atisane skeleton is formed. A crucial step in the formation of this compound is the incorporation of a nitrogen atom, which has been shown to be derived from the amino acid L-serine.[1][2]

The proposed biosynthetic pathway to this compound involves several key enzymatic steps:

  • Cyclization of GGPP: Geranylgeranyl diphosphate is first cyclized to form ent-copalyl diphosphate (CPP), a key branch point intermediate in the biosynthesis of various diterpenoids.[3][4]

  • Formation of the ent-Atisane Skeleton: ent-CPP undergoes further cyclization, catalyzed by a terpene synthase, to yield the characteristic ent-atisane diterpene skeleton.[3]

  • Nitrogen Incorporation: The nitrogen atom is incorporated into the diterpene structure, with L-serine serving as the likely nitrogen donor.[1][2] This step leads to the formation of the this compound core structure.

This compound as a Precursor to Other Diterpenoid Alkaloids

The true significance of this compound in alkaloid biosynthesis lies in its role as a precursor to a wide range of more complex C20-diterpenoid alkaloids. These transformations involve intricate intramolecular bond formations, rearrangements, and functional group modifications, leading to the generation of distinct alkaloid subtypes with diverse biological activities. The major classes of alkaloids derived from this compound include:

  • Denudatine-type Alkaloids: Formed by the linkage of carbons C-7 and C-20 of the this compound skeleton.[5][6]

  • Hetidine-type Alkaloids: Generated through the formation of a bond between C-14 and C-20.[5][6]

  • Hetisine-type Alkaloids: Arise from hetidine-type precursors via the formation of a C-6 to nitrogen bond.[7]

These subsequent transformations highlight the remarkable versatility of the this compound scaffold and the enzymatic machinery that has evolved to modify it.

Quantitative Data on this compound Biosynthesis

While the qualitative pathways are increasingly understood, detailed quantitative data on the efficiency of these biosynthetic steps remain an active area of research. The following table summarizes the available quantitative information from feeding experiments.

PrecursorProduct(s)Organism/SystemIncorporation Rate/YieldReference(s)
L-[2-¹³C,¹⁵N]SerineSpiramine A/B, C/DSpiraea japonica plantletsApprox. 30% labeled Spiramine A/B[1]
Spiraminol + L-SerineSpiramine C/DCell-free extracts of S. japonicaDetected[1][2]

Note: Quantitative data on the specific yields of denudatine, hetidine, and hetisine (B12785939) directly from this compound in biological systems are not yet extensively reported in the literature. The provided data demonstrates the incorporation of precursors into this compound-type alkaloids.

Experimental Protocols

The elucidation of this compound's biosynthetic role has been made possible through a combination of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Isotopic Labeling and Feeding Experiments

This protocol is adapted from studies on the biosynthesis of this compound-type alkaloids in Spiraea japonica.[1]

Objective: To trace the incorporation of a labeled precursor into this compound-type alkaloids.

Materials:

  • In vitro cultured plantlets of Spiraea japonica.

  • L-[2-¹³C,¹⁵N]serine (labeled precursor).

  • Chitosan (B1678972) (elicitor).

  • Liquid culture medium.

  • Sterile flasks.

  • Incubator with controlled temperature and light conditions.

  • Analytical balance.

  • Filtration apparatus.

  • Freeze-dryer.

  • Methanol (HPLC grade).

  • Solvents for chromatography (HPLC grade).

Procedure:

  • Plantlet Culture: Grow Spiraea japonica plantlets in a suitable liquid culture medium under sterile conditions.

  • Elicitation: To enhance the production of secondary metabolites, add an elicitor such as chitosan (200 mg/L) to the culture medium.

  • Precursor Feeding: Introduce the isotopically labeled precursor, L-[2-¹³C,¹⁵N]serine (100 mg/L), into the culture medium.

  • Incubation: Incubate the plantlets with the labeled precursor for a defined period (e.g., one week) under controlled light and temperature conditions.

  • Harvesting: After the incubation period, harvest the plantlets and the culture medium separately.

  • Extraction: Freeze-dry the plant material and then extract the alkaloids using a suitable solvent such as methanol. The culture medium can also be extracted to capture secreted alkaloids.

  • Purification and Analysis: Purify the crude extract using techniques like solid-phase extraction (SPE) or medium-pressure liquid chromatography (MPLC). Analyze the purified fractions by LC-MS/MS to identify and quantify the labeled alkaloids.

Protocol 2: Analysis of Diterpenoid Alkaloids by LC-MS/MS

This protocol provides a general framework for the analysis of this compound and its derivatives, based on established methods for Aconitum alkaloids.[8]

Objective: To separate, identify, and quantify this compound and related alkaloids in a plant extract.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Methanol (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Water (LC-MS grade).

  • Syringe filters (0.22 µm).

  • Reference standards for this compound and other relevant alkaloids.

Procedure:

  • Sample Preparation:

    • Prepare a methanolic extract of the plant material as described in Protocol 1.

    • Filter the extract through a 0.22 µm syringe filter.

    • Dilute the filtered extract with the initial mobile phase composition to a suitable concentration for LC-MS/MS analysis.

  • LC Separation:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject the prepared sample onto the column.

    • Apply a linear gradient to increase the percentage of Mobile Phase B over time to elute the alkaloids. A typical gradient might be:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B

    • Set the flow rate to an appropriate value for the column dimensions (e.g., 0.3 mL/min).

    • Maintain the column at a constant temperature (e.g., 40 °C).

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification of known alkaloids. For each alkaloid, define the precursor ion (the protonated molecule [M+H]⁺) and one or more product ions.

    • Optimize the collision energy for each MRM transition to achieve maximum sensitivity.

    • For identification of unknown alkaloids, perform full scan and product ion scan experiments.

  • Data Analysis:

    • Identify alkaloids by comparing their retention times and mass spectra with those of authentic standards.

    • Quantify the alkaloids by constructing a calibration curve using the peak areas of the standards.

Visualizing the Biosynthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key biosynthetic relationships originating from this compound.

Atisine_Biosynthesis_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) ent_Atisane ent-Atisane Diterpene GGPP->ent_Atisane Cyclization This compound This compound ent_Atisane->this compound + Nitrogen Denudatine Denudatine-type Alkaloids This compound->Denudatine C7-C20 linkage Hetidine Hetidine-type Alkaloids This compound->Hetidine C14-C20 linkage Hetisine Hetisine-type Alkaloids Hetidine->Hetisine N-C6 linkage L_Serine L-Serine L_Serine->this compound

Caption: Biosynthetic pathway from GGPP to this compound and its derivatives.

Experimental_Workflow_Isotopic_Labeling start Plant Culture feeding Isotopically Labeled Precursor Feeding start->feeding incubation Incubation feeding->incubation harvest Harvesting incubation->harvest extraction Extraction harvest->extraction purification Purification extraction->purification analysis LC-MS/MS Analysis purification->analysis end Data Interpretation analysis->end

Caption: Experimental workflow for isotopic labeling studies.

Conclusion

This compound plays a critical and multifaceted role in the biosynthesis of a vast and structurally complex family of diterpenoid alkaloids. Its formation from the central diterpene precursor GGPP and its subsequent elaboration into diverse alkaloid skeletons underscore the elegance and efficiency of natural product biosynthetic pathways. A thorough understanding of these pathways, supported by robust quantitative data and detailed experimental protocols, is essential for harnessing the full potential of these compounds in drug discovery and development. Future research focusing on the enzymatic characterization and in vitro reconstitution of these pathways will undoubtedly provide deeper insights into the chemical logic of alkaloid biosynthesis and open new avenues for the production of these valuable natural products.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Atisine from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atisine is a C20-diterpenoid alkaloid found predominantly in plants of the Aconitum genus, such as Aconitum heterophyllum and Aconitum coreanum.[1] Unlike many other aconite alkaloids, this compound is known for its relatively lower toxicity and a range of pharmacological activities, including anti-inflammatory, analgesic, and antiarrhythmic effects.[2] These properties make this compound a compound of significant interest for phytochemical research and drug development. This document provides detailed application notes and protocols for the extraction of this compound from plant material and its subsequent purification to a high degree of purity.

Data Presentation

The selection of an appropriate extraction and purification strategy is critical for obtaining a high yield and purity of this compound. The following table summarizes quantitative data from various methodologies to facilitate comparison.

Extraction MethodPurification MethodPlant MaterialStarting Material (g)Crude Extract Yield (g)This compound Yield (mg)This compound Purity (%)Reference
Heat Reflux with Acidified Ethanol (B145695)pH-Zone-Refining Counter-Current Chromatography (CCC)Aconitum coreanum (dried roots)500042 (total alkaloids)74 (from 3.5g crude)97.5[1]
Ultrasound-Assisted Extraction (UAE)Not SpecifiedAconitum gymnandrumNot specified1.278% (total flavonoids)Not specifiedNot specified[3]
Maceration with EthanolSilica (B1680970) Gel Column ChromatographyAconitum pendulumNot specified23 (total alkaloids from 220g ethanol extract)Not specifiedNot specified[4]

Note: Data for this compound yield and purity from Soxhlet and Supercritical Fluid Extraction methods were not available in the reviewed literature.

Experimental Protocols

Protocol 1: Acid-Base Extraction followed by pH-Zone-Refining Counter-Current Chromatography (CCC)

This protocol is a highly efficient method for obtaining high-purity this compound from Aconitum species.

Part A: Acid-Base Extraction of Total Alkaloids

  • Plant Material Preparation: Dry the roots of the Aconitum species at a controlled temperature (e.g., 40-50°C) and grind them into a fine powder (approximately 20-40 mesh).

  • Extraction:

    • Place 5 kg of the powdered plant material into a large vessel suitable for heat reflux extraction.

    • Add a sufficient volume of 95% ethanol containing a small amount of hydrochloric acid (e.g., 10 mL HCl in the total ethanol volume) to completely submerge the powder.

    • Perform heat reflux extraction three times, with each cycle lasting for a predetermined duration (e.g., 2 hours).

    • After each extraction, filter the mixture to separate the ethanolic extract from the plant residue.

  • Concentration: Combine the ethanolic extracts from all cycles and concentrate them under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Acid-Base Partitioning:

    • Dissolve the residue in a 1% hydrochloric acid solution (e.g., 2 L).

    • Wash the acidic solution with a nonpolar solvent like petroleum ether to remove lipophilic impurities. Discard the petroleum ether layer.

    • Adjust the pH of the acidic aqueous layer to approximately 9.5 with an ammonia (B1221849) solution. This will precipitate the alkaloids.

    • Extract the alkaline solution multiple times with chloroform (B151607). The alkaloids will move into the chloroform layer.

    • Combine the chloroform extracts and evaporate the solvent to dryness to yield the crude total alkaloid extract. The yield of crude alkaloids is approximately 0.93% from Aconitum coreanum.[1]

Part B: Purification by pH-Zone-Refining Counter-Current Chromatography (CCC)

  • Solvent System Preparation: Prepare a two-phase solvent system of petroleum ether-ethyl acetate-methanol-water (5:5:1:9, v/v/v/v). Add 10 mM triethylamine (B128534) (TEA) to the upper (organic) phase and 10 mM hydrochloric acid (HCl) to the lower (aqueous) phase.

  • Sample Preparation: Dissolve 3.5 g of the crude alkaloid extract in a mixture of 10 mL of the upper phase and 10 mL of the lower phase.

  • CCC Operation:

    • Fill the CCC column entirely with the upper phase (stationary phase).

    • Set the apparatus to rotate at a speed of 850 rpm.

    • Inject the sample solution into the column.

    • Pump the lower phase (mobile phase) through the column at a flow rate of 2.0 mL/min.

  • Fraction Collection: Continuously monitor the effluent with a UV detector (e.g., at 254 nm) and collect the fractions corresponding to the peaks. Measure the pH of each collected fraction.

  • Analysis: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify and confirm the purity of this compound. From 3.5 g of crude extract, approximately 74 mg of this compound with a purity of 97.5% can be obtained.[1]

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a more rapid extraction method, though it is optimized here for total flavonoids, the principles can be adapted for alkaloids.

  • Plant Material Preparation: Prepare the dried and powdered plant material as described in Protocol 1.

  • Extraction Parameters:

    • Solvent: 60% aqueous ethanol.

    • Solid-to-Liquid Ratio: 1:20 (g/mL).

    • Ultrasonic Power: 100 W.

    • Temperature: 45°C.

    • Extraction Time: 30 minutes.[3]

  • Procedure:

    • Combine the powdered plant material and the extraction solvent in a vessel.

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Apply the specified ultrasonic parameters for the designated time.

    • After extraction, filter the mixture and concentrate the extract using a rotary evaporator.

  • Further Purification: The resulting crude extract will require further purification, for which column chromatography (Protocol 3) or CCC (Protocol 1, Part B) can be employed.

Protocol 3: Purification by Silica Gel Column Chromatography

This is a conventional and widely used method for the purification of alkaloids.

  • Stationary Phase Preparation: Prepare a slurry of silica gel (200-300 mesh) in a nonpolar solvent (e.g., n-hexane or dichloromethane). Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a mobile phase of increasing polarity. A common gradient for Aconitum alkaloids is a dichloromethane-methanol system, starting with a low concentration of methanol (B129727) and gradually increasing it (e.g., from 50:1 to 1:1 v/v).[4] Another option is a gradient of n-hexane:ethyl acetate (B1210297) (from 100:0 to 0:100) followed by ethyl acetate:methanol (from 100:0 to 80:20).[5]

  • Fraction Collection and Analysis: Collect the eluent in fractions and monitor the separation using Thin-Layer Chromatography (TLC). Combine the fractions containing this compound and evaporate the solvent to obtain the purified compound.

Mandatory Visualizations

Experimental Workflow Diagram

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification Plant Material Plant Material Grinding Grinding Plant Material->Grinding Extraction Method Extraction Method Grinding->Extraction Method Acid-Base Extraction Acid-Base Extraction Extraction Method->Acid-Base Extraction Conventional UAE UAE Extraction Method->UAE Rapid Crude Extract Crude Extract Acid-Base Extraction->Crude Extract UAE->Crude Extract Purification Method Purification Method Crude Extract->Purification Method CCC CCC Purification Method->CCC High Purity Column Chromatography Column Chromatography Purification Method->Column Chromatography Conventional Pure this compound Pure this compound CCC->Pure this compound Column Chromatography->Pure this compound

Caption: Workflow for this compound Extraction and Purification.

This compound Biosynthesis Pathway

Atisine_Biosynthesis cluster_precursors Precursors cluster_diterpene_synthesis Diterpene Synthesis cluster_amination Amination IPP Isopentenyl Pyrophosphate (IPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GGPP ent-CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent-CPP ent-Atisane ent-Atisane ent-CPP->ent-Atisane This compound This compound ent-Atisane->this compound L-Serine L-Serine L-Serine->this compound Nitrogen Source

Caption: Simplified Biosynthetic Pathway of this compound.

This compound-Induced Apoptosis Signaling Pathway

Atisine_Apoptosis_Pathway This compound This compound Bcl-2 Bcl-2 (Anti-apoptotic) This compound->Bcl-2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Promotes Bcl-2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes Membrane Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase-9 Caspase-9 Activation Cytochrome_c->Caspase-9 Caspase-3 Caspase-3 Activation Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: this compound's Role in the Intrinsic Apoptosis Pathway.

References

Application Notes and Protocols for Atisine Quantification using HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of atisine, a C20-diterpenoid alkaloid, using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] this compound and related compounds have been isolated from various plant species and exhibit a range of biological activities, making their accurate quantification crucial for research and drug development.[1][2]

High-Performance Liquid Chromatography (HPLC) Method for this compound Analysis

This section outlines a potential HPLC method for the quantification of this compound, primarily adapted from methodologies used for the separation of this compound from plant extracts and the quantitative analysis of other alkaloids.[3][4] This method serves as a robust starting point for method development and validation.

Principle

Reverse-phase HPLC is a widely used technique for the separation and quantification of small organic molecules like alkaloids.[5][6] The method described here utilizes a C18 column to separate this compound from other components in the sample matrix. Detection is typically achieved using a Diode Array Detector (DAD) or a UV detector at a wavelength where this compound exhibits maximum absorbance.

Experimental Protocol

1.2.1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and DAD or UV detector.

  • C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • This compound reference standard.

  • HPLC grade acetonitrile (B52724), methanol (B129727), and water.

  • Formic acid or phosphoric acid for mobile phase pH adjustment.

  • Syringe filters (0.45 µm).

1.2.2. Chromatographic Conditions

The following conditions can be used as a starting point for method optimization:

ParameterCondition
Column Waters SymmetryShield™ RP18 (250 mm × 4.6 mm, 5 µm) or equivalent
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile
Gradient Elution 0-10 min, 10-30% B;10-20 min, 30-60% B;20-21 min, 60-10% B;21-30 min, 10% B (This is an initial suggestion and should be optimized for the specific application)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD at 200 nm (or wavelength of maximum absorbance for this compound)

Note: The gradient is adapted from a method for preparative isolation and will likely require significant optimization for quantitative analysis.[3]

1.2.3. Sample Preparation

  • Plant Material: Extract a known weight of powdered plant material with a suitable solvent (e.g., methanol or ethanol) using sonication or reflux.[4] Filter the extract and dilute to a known volume. Further filtration through a 0.45 µm syringe filter is required before injection.

  • Formulations: Dissolve the formulation in a suitable solvent, sonicate to ensure complete dissolution, and dilute to an appropriate concentration within the linear range of the assay. Filter through a 0.45 µm syringe filter.

1.2.4. Standard Preparation

Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). From this stock, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

Method Validation Parameters (Target)

A full method validation should be performed according to ICH guidelines.[7] Key parameters to evaluate include:

ParameterTarget Acceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 80-120%
Precision (% RSD) Intraday: ≤ 15%, Interday: ≤ 15%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity The peak for this compound should be well-resolved from other components and spectrally pure.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method for this compound Quantification

LC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for the quantification of this compound in complex biological matrices such as plasma, serum, and urine.[8][9] The following protocol is based on established methods for similar alkaloids.[10][11][12]

Principle

This method utilizes Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the sensitive and selective quantification of this compound. Separation is achieved using a C18 or HILIC column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An internal standard (IS) structurally similar to this compound should be used to ensure accuracy and precision.

Experimental Protocol

2.2.1. Instrumentation and Materials

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization source).

  • C18 column (e.g., UPLC BEH C18, 1.7 µm) or HILIC column.

  • This compound reference standard and a suitable internal standard (e.g., a deuterated analog or a structurally similar compound).

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid.

  • Reagents for sample preparation (e.g., acetonitrile for protein precipitation, solid-phase extraction cartridges).

2.2.2. LC-MS/MS Conditions

ParameterCondition
Column UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) or HILIC column
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution A rapid gradient should be developed to ensure a short run time (e.g., 2-5 minutes).
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 1 - 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)
MRM Transitions This compound: To be determined by direct infusion of the standard. A precursor ion [M+H]⁺ would be selected, and characteristic product ions would be monitored.Internal Standard: To be determined.
Source Parameters To be optimized for this compound (e.g., capillary voltage, source temperature, gas flows).

2.2.3. Sample Preparation from Biological Matrices

  • Protein Precipitation (for plasma/serum): To 100 µL of sample, add 300 µL of cold acetonitrile containing the internal standard. Vortex, then centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.

  • Solid-Phase Extraction (SPE) (for urine/plasma): Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange). Load the pre-treated sample, wash with a suitable solvent to remove interferences, and elute this compound and the IS with a solvent mixture (e.g., containing ammonia (B1221849) or triethylamine).[13] Evaporate the eluate and reconstitute in the mobile phase.[13]

  • Liquid-Liquid Extraction (LLE): Adjust the pH of the sample to basic conditions and extract with an immiscible organic solvent (e.g., ethyl acetate). Evaporate the organic layer and reconstitute the residue.

Quantitative Data Summary (Hypothetical Based on Similar Compounds)

The following table summarizes the expected performance of a validated LC-MS/MS method for this compound, based on data from similar alkaloid assays.[10][11][12][14]

ParameterExpected Performance
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Quantification (LOQ) 1 - 5 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LOQ)
Precision (% RSD) ≤ 15% (≤ 20% at LOQ)
Matrix Effect To be assessed; should be consistent and reproducible.
Recovery To be assessed; should be consistent and reproducible.

Visualizations

General Experimental Workflow for this compound Quantification

G cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Sample Collection (e.g., Plant Material, Plasma) Extraction Extraction / Pre-treatment (e.g., LLE, SPE, PP) Sample->Extraction HPLC_LCMS HPLC or LC-MS/MS Analysis Extraction->HPLC_LCMS Inject Sample Data_Acquisition Data Acquisition HPLC_LCMS->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification using Calibration Curve Integration->Quantification Result Result Quantification->Result

Caption: General workflow for this compound quantification.

Detailed LC-MS/MS Quantification Workflow

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection cluster_3 Data Analysis sample_prep Biological Matrix + Internal Standard Protein Precipitation or SPE / LLE lc_separation UPLC System C18 or HILIC Column Gradient Elution sample_prep->lc_separation Injection ms_detection Triple Quadrupole MS ESI+ Source MRM Scan Mode lc_separation->ms_detection Elution data_analysis Chromatogram Peak Area Ratio (Analyte/IS) Calibration Curve ms_detection->data_analysis Signal result Concentration Result data_analysis->result

Caption: Detailed workflow for LC-MS/MS quantification.

References

Application Notes and Protocols for the Structural Elucidation of Atisine using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atisine is a C20-diterpenoid alkaloid that forms the structural basis for a wide range of related natural products.[1] These compounds are of significant interest to the pharmaceutical industry due to their diverse biological activities. Accurate structural elucidation is paramount for understanding structure-activity relationships and for the development of new therapeutic agents. This document provides detailed application notes and protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two powerful analytical techniques for determining the structure of organic molecules.

Quantitative Data Summary

NMR Spectroscopic Data

The following table summarizes the ¹H and ¹³C NMR chemical shift assignments for this compound, which are crucial for its structural confirmation.

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ, multiplicity, J in Hz)
138.51.55 (m), 1.25 (m)
218.21.65 (m), 1.40 (m)
341.81.90 (m), 1.15 (m)
433.5-
555.42.10 (d, J=6.5)
625.82.05 (m), 1.50 (m)
744.22.30 (m)
849.5-
945.12.20 (m)
1037.8-
1148.91.85 (m)
1228.71.70 (m), 1.45 (m)
1325.11.60 (m), 1.30 (m)
1439.11.80 (m), 1.35 (m)
1578.94.10 (br s)
16157.1-
17107.84.85 (s), 4.75 (s)
1827.90.85 (s)
1959.53.20 (d, J=12.0), 2.50 (d, J=12.0)
2072.14.25 (s)
2151.53.10 (m), 2.80 (m)
2265.83.90 (m), 3.70 (m)

Note: Chemical shifts can vary slightly depending on the solvent and concentration used.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental composition. Tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns useful for structural confirmation.

ParameterValueReference
Molecular FormulaC₂₂H₃₃NO₂[2]
Calculated m/z [M+H]⁺344.2584[2]
Experimental m/z [M+H]⁺344.2596[3]
Key Fragment Ions (m/z)326, 181[2]

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the isolation and structural elucidation of this compound from a plant source.

G Workflow for this compound Analysis cluster_extraction Sample Preparation & Extraction cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation plant_material Plant Material (e.g., Aconitum sp.) drying Drying and Grinding plant_material->drying extraction Solvent Extraction (e.g., 50% Methanol) drying->extraction crude_extract Crude Extract extraction->crude_extract ccc pH-Zone-Refining Counter-Current Chromatography (CCC) crude_extract->ccc fractions Purified this compound Fractions ccc->fractions ms_analysis Mass Spectrometry (UPLC-Q-TOF-MS) fractions->ms_analysis nmr_analysis NMR Spectroscopy (1D and 2D NMR) fractions->nmr_analysis ms_data HRMS and MS/MS Data ms_analysis->ms_data nmr_data 1H, 13C, COSY, HSQC, HMBC Spectra nmr_analysis->nmr_data data_integration Data Integration and Analysis ms_data->data_integration nmr_data->data_integration structure Final this compound Structure data_integration->structure

Caption: Workflow for this compound analysis.

Experimental Protocols

Sample Preparation and Extraction
  • Plant Material Processing : Dry the plant material (e.g., roots of Aconitum species) to a constant weight in a vacuum drying oven and grind into a fine powder.

  • Extraction : Weigh approximately 10 mg of the powdered sample and add 1.5 mL of 50% methanol.[3] Use an appropriate internal standard, such as berberine, at a known concentration (e.g., 2 µg/mL).[3]

  • Ultrasonication : Sonicate the mixture for 30 minutes to ensure efficient extraction of the alkaloids.[3]

  • Filtration : Filter the resulting solution through a 0.22 µm syringe filter to remove any particulate matter before analysis.[3]

Mass Spectrometry Protocol (UPLC-Q-TOF-MS)
  • Instrumentation : Utilize an Ultra-High Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) system.[3]

  • Chromatographic Separation :

    • Column : Use a suitable reversed-phase column (e.g., C18).

    • Mobile Phase : Employ a gradient elution with solvents such as water (containing a modifier like formic acid) and acetonitrile.

    • Flow Rate : Set a flow rate appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

    • Injection Volume : Inject 1-5 µL of the filtered sample.

  • Mass Spectrometry Detection :

    • Ionization Mode : Use positive electrospray ionization (ESI+).

    • Mass Range : Scan a mass range of m/z 100-1000.

    • Data Acquisition : Acquire data in both full scan mode for accurate mass measurement and tandem MS (MS/MS) mode for fragmentation analysis. For MS/MS, select the precursor ion corresponding to this compound ([M+H]⁺ ≈ m/z 344.26).

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve the purified this compound sample (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD) in a standard 5 mm NMR tube.

  • Instrumentation : Use a high-field NMR spectrometer, such as a Bruker 600 MHz instrument, for optimal resolution and sensitivity.[4]

  • 1D NMR Experiments :

    • ¹H NMR : Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.

    • ¹³C NMR : Acquire a proton-decoupled carbon spectrum to identify the number and types of carbon environments.

  • 2D NMR Experiments :

    • COSY (Correlation Spectroscopy) : To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) : To identify direct one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation) : To determine long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assembling the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : To determine the spatial proximity of protons, which helps in elucidating the stereochemistry of the molecule.[4]

  • Data Processing : Process the acquired data using appropriate software (e.g., TopSpin, Mnova) to perform Fourier transformation, phase correction, and baseline correction.

Data Interpretation and Structural Elucidation

The structural elucidation of this compound is achieved through the combined interpretation of NMR and MS data.

G Structural Elucidation Logic cluster_ms Mass Spectrometry Data cluster_nmr NMR Data cluster_final Final Structure hrms HRMS Data (m/z 344.2596) mol_formula Molecular Formula (C22H33NO2) hrms->mol_formula msms MS/MS Fragmentation final_structure Confirmed this compound Structure msms->final_structure mol_formula->final_structure one_d_nmr 1D NMR (1H, 13C) - Functional Groups - Carbon/Proton Count carbon_skeleton Carbon Skeleton and Connectivity one_d_nmr->carbon_skeleton two_d_nmr 2D NMR (COSY, HSQC, HMBC) - Connectivity two_d_nmr->carbon_skeleton noesy NOESY - Stereochemistry stereochem Relative Stereochemistry noesy->stereochem carbon_skeleton->final_structure stereochem->final_structure

Caption: Logic for this compound's structural elucidation.

  • Molecular Formula Determination : The high-resolution mass of the protonated molecule [M+H]⁺ is used to calculate the elemental composition, which for this compound is C₂₂H₃₃NO₂.[2]

  • Fragmentation Analysis : The fragmentation pattern observed in the MS/MS spectrum provides clues about the structural motifs present in the molecule.

  • NMR Signal Assignment : The ¹H and ¹³C NMR spectra are assigned using the 2D NMR data. HSQC connects protons to their directly attached carbons, while COSY and HMBC are used to trace out the carbon skeleton and the placement of substituents.

  • Stereochemistry Confirmation : NOESY correlations reveal through-space interactions between protons, which are used to determine the relative stereochemistry of the chiral centers in the molecule.[4]

By integrating the information from both mass spectrometry and NMR spectroscopy, the unambiguous structure of this compound can be determined.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assays Using Atisine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Atisine and its Anti-inflammatory Potential

This compound, a C20-diterpenoid alkaloid, is a natural compound found in plants of the Aconitum and Delphinium genera.[1] Traditionally, plants containing this compound-type alkaloids have been used in folk medicine to treat various inflammatory conditions.[1] Scientific investigations into this compound and related compounds have revealed significant anti-inflammatory properties, suggesting their potential for the development of novel therapeutic agents.[1]

These application notes provide a detailed overview of the in vitro assays that can be employed to evaluate the anti-inflammatory effects of this compound. The protocols outlined below focus on key inflammatory mediators and signaling pathways, providing a comprehensive framework for researchers to assess the therapeutic potential of this compound.

Mechanism of Action: Targeting Key Inflammatory Pathways

Inflammation is a complex biological response involving the activation of various signaling pathways and the production of pro-inflammatory mediators. This compound and its derivatives are thought to exert their anti-inflammatory effects by modulating key pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[2][3][4][5]

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation.[2][5][6] Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2]

MAPK Signaling Pathway: The MAPK pathway is another critical signaling cascade involved in the inflammatory response.[3][4] It plays a crucial role in regulating the production of inflammatory cytokines and mediators.[3][4]

By inhibiting these pathways, this compound can potentially reduce the expression of pro-inflammatory genes and the subsequent production of inflammatory mediators, thereby mitigating the inflammatory response.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the anti-inflammatory activity of this compound in various in vitro assays. This data is for illustrative purposes to guide researchers in their experimental design and data presentation.

AssayTest SystemInducer (Concentration)This compound Concentration (µM)Inhibition (%)IC50 (µM)
Nitric Oxide (NO) Production RAW 264.7 MacrophagesLPS (1 µg/mL)1, 5, 10, 25, 50DataData
TNF-α Production RAW 264.7 MacrophagesLPS (1 µg/mL)1, 5, 10, 25, 50DataData
IL-6 Production RAW 264.7 MacrophagesLPS (1 µg/mL)1, 5, 10, 25, 50DataData
IL-1β Production LPS-primed RAW 264.7 MacrophagesATP (5 mM)1, 5, 10, 25, 50DataData

Experimental Protocols

Cell Culture and Treatment

Cell Line: RAW 264.7 murine macrophage cell line is a standard model for in vitro inflammation studies.

Culture Conditions:

  • Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: 37°C in a humidified atmosphere with 5% CO2.

Treatment Protocol:

  • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, and 6-well for Western blot).

  • Allow cells to adhere for 24 hours.

  • Pre-treat cells with various concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for the desired incubation period.

Cell Viability Assay (MTT Assay)

It is crucial to determine the cytotoxicity of this compound to ensure that the observed anti-inflammatory effects are not due to cell death.

Protocol:

  • Seed RAW 264.7 cells (1 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours.

  • Treat cells with various concentrations of this compound for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

Protocol:

  • Seed RAW 264.7 cells (5 x 10^4 cells/well) in a 96-well plate.

  • Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours.

  • Collect 100 µL of the culture supernatant from each well.

  • Add 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid) to the supernatant.

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540-550 nm.

  • Quantify nitrite concentration using a sodium nitrite standard curve.

Measurement of Pro-inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISA) are used to quantify the levels of specific pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate.

  • Pre-treat with this compound and stimulate with LPS as described above.

  • Collect the cell culture supernatant.

  • Perform ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.

  • Measure the absorbance and calculate the concentrations based on the respective standard curves.

Western Blot Analysis for iNOS, COX-2, and Signaling Proteins

This technique is used to determine the effect of this compound on the protein levels of iNOS, COX-2, and key proteins in the NF-κB and MAPK pathways (e.g., p-p65, p-IκBα, p-ERK, p-p38, p-JNK).

Protocol:

  • Seed RAW 264.7 cells in 6-well plates.

  • Pre-treat with this compound and stimulate with LPS for the appropriate time (e.g., 30-60 minutes for signaling proteins, 18-24 hours for iNOS and COX-2).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p-IκBα, p-ERK, p-p38, p-JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

LPS_NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkB IκB IKK_complex->IkB P NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Atisine_cyto This compound Atisine_cyto->IKK_complex Inhibition Atisine_cyto->NFkB_nuc Inhibition DNA DNA NFkB_nuc->DNA Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Pro_inflammatory_genes Transcription

Caption: LPS-induced NF-κB signaling pathway and potential inhibition by this compound.

LPS_MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 AP1 AP-1 p38->AP1 Activation JNK JNK MKK4_7->JNK JNK->AP1 Activation ERK1_2 ERK1/2 MEK1_2->ERK1_2 ERK1_2->AP1 Activation Atisine_cyto This compound Atisine_cyto->p38 Inhibition Atisine_cyto->JNK Inhibition Atisine_cyto->ERK1_2 Inhibition Pro_inflammatory_genes Pro-inflammatory Genes AP1->Pro_inflammatory_genes Transcription Experimental_Workflow cluster_assays In Vitro Assays start Start cell_culture RAW 264.7 Cell Culture start->cell_culture treatment This compound Pre-treatment (Various Concentrations) cell_culture->treatment stimulation LPS Stimulation (1 µg/mL) treatment->stimulation incubation Incubation stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Cell Lysis incubation->cell_lysis griess_assay Griess Assay (NO) supernatant_collection->griess_assay elisa ELISA (TNF-α, IL-6, IL-1β) supernatant_collection->elisa western_blot Western Blot (iNOS, COX-2, p-p65, p-MAPKs) cell_lysis->western_blot data_analysis Data Analysis & Interpretation griess_assay->data_analysis elisa->data_analysis western_blot->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Atisine-Induced Apoptosis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Atisine-type diterpenoid alkaloids, a class of natural products, have garnered interest for their diverse biological activities, including potential antitumor effects.[1] Emerging evidence suggests that certain this compound derivatives can inhibit the proliferation of cancer cells by inducing apoptosis, or programmed cell death. The mechanism of action for some atisines involves the intrinsic mitochondrial pathway, regulated by the Bcl-2 family of proteins and executed by a cascade of caspases.[1] Specifically, compounds like brunonianine B have been shown to induce apoptosis through the Bax/Bcl-2/caspase-3 signaling pathway.[1]

These application notes provide a comprehensive overview and detailed protocols for investigating this compound-induced apoptosis in cancer cell lines. The methodologies described herein cover the assessment of cell viability, the quantification of apoptotic cells, and the analysis of key protein markers involved in the apoptotic cascade.

Data Presentation

The cytotoxic effects of this compound-type alkaloids can be quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the reported IC50 values for representative this compound-type compounds against various human cancer cell lines.

CompoundCancer Cell LineDescriptionIC50 (µM)
Honthis compound MCF-7Human Breast Adenocarcinoma3.16
Delphthis compound C A549Human Lung Adenocarcinoma2.36
Brunonianine B Skov-3Human Ovarian CancerNot specified

Table 1: Cytotoxicity of this compound-Type Diterpenoid Alkaloids. Summary of reported IC50 values for this compound compounds in human tumor cells.[1]

Experimental and Signaling Pathway Diagrams

To effectively study this compound-induced apoptosis, a structured experimental workflow is essential. The process begins with cell preparation and treatment, followed by a series of analytical assays to determine the mechanism and extent of apoptosis.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation cell_culture Culture Cancer Cells (e.g., A549, MCF-7) cell_seeding Seed Cells in Multi-well Plates cell_culture->cell_seeding atisine_prep Prepare this compound Stock Solution (in DMSO) treatment Treat Cells with this compound (Various Concentrations and Times) atisine_prep->treatment cell_seeding->treatment control Vehicle Control (DMSO) cell_seeding->control mtt MTT Assay for Cell Viability (IC50) treatment->mtt flow Annexin V/PI Staining & Flow Cytometry treatment->flow western Western Blot for Apoptosis Markers treatment->western control->mtt control->flow control->western data_analysis Quantitative Analysis and Visualization mtt->data_analysis flow->data_analysis western->data_analysis

Figure 1: Experimental workflow for studying this compound-induced apoptosis.

The intrinsic pathway of apoptosis is a primary mechanism for this compound-induced cell death. This pathway is initiated at the mitochondrion and involves a delicate balance between pro- and anti-apoptotic proteins.

G cluster_cell Cancer Cell cluster_mito Mitochondrion This compound This compound bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Inhibits bax Bax (Pro-apoptotic) This compound->bax Promotes cytochrome_c Cytochrome c bcl2->cytochrome_c Inhibits bax->cytochrome_c Release caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Figure 2: this compound-induced intrinsic apoptosis signaling pathway.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol outlines the basic procedure for culturing cancer cells and treating them with this compound to induce apoptosis.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, Skov-3)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well plates (6, 24, or 96-well)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture: Maintain cancer cell lines in complete culture medium in a humidified incubator at 37°C with 5% CO2. Passage cells regularly to maintain exponential growth.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in sterile DMSO. Store at -20°C.

  • Cell Seeding: Harvest cells using trypsin (for adherent cells) or by centrifugation (for suspension cells). Count viable cells using a hemocytometer or automated cell counter. Seed the cells into multi-well plates at a predetermined optimal density and allow them to attach overnight.

  • This compound Treatment: The following day, dilute the this compound stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Remove the old medium from the cells and replace it with the this compound-containing medium.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (used for the highest this compound concentration) to the complete culture medium.

  • Incubation: Incubate the treated cells for the desired time periods (e.g., 24, 48, 72 hours) before proceeding to downstream analysis.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[3]

Materials:

  • Treated cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Following the this compound treatment period, add 10-20 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator until a purple precipitate is visible.

  • Carefully aspirate the medium from the wells without disturbing the formazan crystals.

  • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[3]

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Quantitative Analysis of Apoptosis by Annexin V/PI Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[4] It relies on the binding of Annexin V to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, and the uptake of propidium (B1200493) iodide (PI) by cells with compromised membrane integrity.

Materials:

  • Treated cells (1-5 x 10^5 cells per sample)

  • Cold 1X PBS

  • 1X Annexin V Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Harvest cells (including floating cells in the supernatant) after this compound treatment.[4]

  • Wash the cells once with cold 1X PBS and centrifuge at approximately 300-500 x g for 5 minutes.[5]

  • Carefully discard the supernatant and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[6]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.[5]

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[6]

  • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[5]

  • Analyze the samples on a flow cytometer within one hour.[6]

  • Use unstained, Annexin V-only, and PI-only stained cells as controls to set up proper compensation and gates.[5]

  • Analyze the data to quantify cell populations:

    • Viable cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis.[7] For this compound-induced apoptosis, key markers include the anti-apoptotic protein Bcl-2, the pro-apoptotic protein Bax, and the cleaved, active form of Caspase-3.[1][8]

Materials:

  • Treated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[9]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[9]

  • Analysis: Analyze the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin) to ensure equal protein loading.[9] Look for a decrease in Bcl-2, an increase in Bax, and an increase in the cleaved form of Caspase-3 in this compound-treated samples compared to the control.

References

Atisine in Neuropharmacological Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atisine, a C20-diterpenoid alkaloid primarily found in plants of the Aconitum and Delphinium genera, has emerged as a compound of significant interest in neuropharmacological research.[1] Unlike the highly toxic C19-diterpenoid alkaloids, this compound and its derivatives generally exhibit lower toxicity, making them more amenable for therapeutic development.[2] This document provides detailed application notes and experimental protocols for investigating the neuropharmacological properties of this compound, focusing on its potential as an anticonvulsant, analgesic, and cholinesterase inhibitor.

Neuropharmacological Applications

This compound and related alkaloids have demonstrated a range of activities within the central nervous system. These compounds are being explored for their therapeutic potential in various neurological disorders.

Anticonvulsant Activity

Diterpenoid alkaloids of the this compound series have shown promising anticonvulsant effects. The proposed mechanism of action involves the modulation of voltage-gated sodium channels and GABAA receptors, key players in neuronal excitability.[3]

Analgesic Activity

This compound-type alkaloids have been reported to possess analgesic properties. Their mechanism is thought to involve the modulation of opioid receptors, offering a potential alternative to traditional opioid analgesics.[2]

Cholinesterase Inhibition

Certain this compound-type alkaloids, such as ajaconine, have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory activity suggests a potential therapeutic role in neurodegenerative diseases like Alzheimer's disease, which are characterized by cholinergic deficits.[2]

Quantitative Data

The following tables summarize the available quantitative data for this compound and related this compound-type diterpenoid alkaloids in neuropharmacological studies.

CompoundAssayTarget(s)ValueReference
This compoundAcute Toxicity (in mice)Overall ToxicityLD50: 9 mg/kg (i.v.)[2]
AjaconineCholinesterase InhibitionAcetylcholinesterase (AChE)IC50: 12.61 µM[2]
AjaconineCholinesterase InhibitionButyrylcholinesterase (BchE)IC50: 10.18 µM[2]
12-epinapelline N-oxideAnticonvulsant ActivityNa+ channels, GABAA receptorsActivity demonstrated (no IC50)[3]

Note: Further quantitative data for this compound's direct interaction with specific neuronal receptors (e.g., GABAA, glutamate (B1630785), sodium channels) is an active area of research.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound.

Protocol 1: In Vivo Anticonvulsant Activity - Pentylenetetrazole (PTZ)-Induced Seizure Model

This protocol is designed to assess the anticonvulsant effects of this compound in a mouse model of generalized seizures induced by pentylenetetrazole (PTZ), a GABAA receptor antagonist.[4][5]

Materials:

  • This compound

  • Pentylenetetrazole (PTZ)

  • Vehicle (e.g., 0.9% saline, 0.5% carboxymethyl cellulose)

  • Male Swiss albino mice (20-25 g)

  • Injection syringes (intraperitoneal)

  • Observation chambers

  • Timer

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Randomly divide the animals into control and test groups (n=6-10 per group).

  • Drug Administration:

    • Administer the vehicle to the control group via intraperitoneal (i.p.) injection.

    • Administer this compound at various doses (e.g., 1, 5, 10 mg/kg, i.p.) to the test groups.

  • Pre-treatment Time: Allow for a pre-treatment period of 30-60 minutes.

  • Seizure Induction: Administer a convulsant dose of PTZ (e.g., 75-85 mg/kg, i.p.) to all animals.

  • Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and record the following parameters for 30 minutes:

    • Latency to first seizure: Time from PTZ injection to the onset of myoclonic jerks.

    • Seizure severity: Score the seizures based on a standardized scale (e.g., Racine scale).

    • Duration of tonic-clonic seizures.

    • Mortality rate.

  • Data Analysis: Compare the seizure parameters between the this compound-treated groups and the control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). An increase in seizure latency and a decrease in severity and duration indicate anticonvulsant activity.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Seizure Induction & Observation cluster_3 Data Analysis Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Drug Preparation Drug Preparation Grouping->Drug Preparation Vehicle Administration Vehicle Administration Drug Preparation->Vehicle Administration This compound Administration This compound Administration Drug Preparation->this compound Administration PTZ Injection PTZ Injection Vehicle Administration->PTZ Injection This compound Administration->PTZ Injection Behavioral Observation Behavioral Observation PTZ Injection->Behavioral Observation Record Seizure Parameters Record Seizure Parameters Behavioral Observation->Record Seizure Parameters Statistical Analysis Statistical Analysis Record Seizure Parameters->Statistical Analysis Conclusion Conclusion Statistical Analysis->Conclusion

Workflow for PTZ-induced seizure model.

Protocol 2: In Vivo Analgesic Activity - Hot Plate Test

The hot plate test is a classic method to evaluate the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.[6][7][8][9]

Materials:

  • This compound

  • Morphine (positive control)

  • Vehicle (e.g., 0.9% saline)

  • Male Swiss albino mice (20-25 g)

  • Hot plate apparatus with adjustable temperature control

  • Plexiglass cylinder to confine the animal on the hot plate

  • Timer

Procedure:

  • Apparatus Setup: Set the hot plate temperature to a constant 55 ± 0.5°C.

  • Animal Acclimatization: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency: Place each mouse individually on the hot plate within the plexiglass cylinder and start the timer. Record the latency (in seconds) for the first sign of nociception, which can be either paw licking, paw shaking, or jumping. A cut-off time of 30 seconds is typically used to prevent tissue damage. This is the baseline latency.

  • Grouping and Drug Administration:

    • Group the animals and administer the vehicle (i.p.) to the control group.

    • Administer this compound at various doses (e.g., 1, 5, 10 mg/kg, i.p.) to the test groups.

    • Administer morphine (e.g., 5-10 mg/kg, i.p.) to the positive control group.

  • Post-Treatment Latency: At different time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and record the reaction latency as described in step 3.

  • Data Analysis: Calculate the percentage of Maximal Possible Effect (% MPE) for each animal at each time point using the following formula: % MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 Compare the % MPE values between the this compound-treated groups, the morphine group, and the control group using appropriate statistical methods.

G cluster_0 Setup & Baseline cluster_1 Treatment cluster_2 Post-Treatment Measurement cluster_3 Analysis Set Hot Plate Temp Set Hot Plate Temp Animal Acclimatization Animal Acclimatization Set Hot Plate Temp->Animal Acclimatization Measure Baseline Latency Measure Baseline Latency Animal Acclimatization->Measure Baseline Latency Administer Vehicle Administer Vehicle Measure Baseline Latency->Administer Vehicle Administer this compound Administer this compound Measure Baseline Latency->Administer this compound Administer Morphine Administer Morphine Measure Baseline Latency->Administer Morphine Measure Latency (30 min) Measure Latency (30 min) Administer Vehicle->Measure Latency (30 min) Administer this compound->Measure Latency (30 min) Administer Morphine->Measure Latency (30 min) Measure Latency (60 min) Measure Latency (60 min) Measure Latency (30 min)->Measure Latency (60 min) Measure Latency (90 min) Measure Latency (90 min) Measure Latency (60 min)->Measure Latency (90 min) Measure Latency (120 min) Measure Latency (120 min) Measure Latency (90 min)->Measure Latency (120 min) Calculate % MPE Calculate % MPE Measure Latency (120 min)->Calculate % MPE Statistical Comparison Statistical Comparison Calculate % MPE->Statistical Comparison

Workflow for the hot plate test.

Protocol 3: In Vitro Acetylcholinesterase (AChE) Inhibition Assay - Ellman's Method

This colorimetric assay is used to determine the in vitro inhibitory effect of this compound on acetylcholinesterase activity.[10][11][12][13][14]

Materials:

  • This compound

  • Donepezil or Eserine (positive control)

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of this compound and the positive control in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Assay in 96-well Plate:

    • Blank wells: Add buffer, DTNB, and ATCI.

    • Control wells (100% enzyme activity): Add buffer, AChE solution, DTNB, and the solvent used for the test compound.

    • Test wells: Add buffer, AChE solution, DTNB, and various concentrations of this compound.

    • Positive control wells: Add buffer, AChE solution, DTNB, and the positive control inhibitor.

  • Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the substrate (ATCI) to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader in kinetic mode. The rate of increase in absorbance is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(V_control - V_test) / V_control] x 100

    • Determine the IC50 value (the concentration of this compound that causes 50% inhibition of AChE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways

While the precise signaling pathways modulated by this compound are still under investigation, based on the known effects of other diterpenoid alkaloids and its neuropharmacological profile, several pathways are of interest.

Proposed GABAergic and Glutamatergic Modulation

The anticonvulsant properties of this compound-type alkaloids suggest an interaction with the GABAergic and glutamatergic systems, the primary inhibitory and excitatory neurotransmitter systems in the brain, respectively. This compound may enhance GABAergic inhibition, potentially by acting as a positive allosteric modulator of GABAA receptors, or it may attenuate glutamatergic excitation.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Release Glutamate Release NMDA Receptor NMDA Receptor Glutamate Release->NMDA Receptor AMPA Receptor AMPA Receptor Glutamate Release->AMPA Receptor GABA Release GABA Release GABAA Receptor GABAA Receptor GABA Release->GABAA Receptor Neuronal Excitation Neuronal Excitation NMDA Receptor->Neuronal Excitation AMPA Receptor->Neuronal Excitation Neuronal Inhibition Neuronal Inhibition GABAA Receptor->Neuronal Inhibition This compound This compound This compound->Glutamate Release - (potential inhibition) This compound->GABA Release + (potential enhancement) This compound->GABAA Receptor + (potential modulation)

Proposed modulation of GABAergic and glutamatergic systems by this compound.

Potential Neuroprotective Signaling via PI3K/Akt Pathway

Many natural compounds with neuroprotective properties exert their effects through the activation of the PI3K/Akt signaling pathway. This pathway is crucial for promoting cell survival and inhibiting apoptosis. While direct evidence for this compound is pending, it is plausible that its potential neuroprotective effects could be mediated through the activation of this pathway, leading to the inhibition of pro-apoptotic proteins and the promotion of cell survival factors.

G cluster_0 Downstream Effects This compound This compound Receptor Receptor This compound->Receptor Binds to PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Inhibition of Apoptosis Inhibition of Apoptosis Akt->Inhibition of Apoptosis Promotion of Cell Survival Promotion of Cell Survival Akt->Promotion of Cell Survival

Hypothetical neuroprotective signaling of this compound via the PI3K/Akt pathway.

Conclusion

This compound presents a promising scaffold for the development of novel neuropharmacological agents. The application notes and protocols provided herein offer a framework for the systematic investigation of its anticonvulsant, analgesic, and cholinesterase inhibitory properties. Further research is warranted to fully elucidate its mechanisms of action and to establish a comprehensive profile of its therapeutic potential.

References

Synthesis of Novel Atisine Derivatives for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atisine-type C20-diterpenoid alkaloids are a significant class of natural products, originally discovered in plants of the Aconitum, Delphinium, and Spiraea genera.[1][2][3] These compounds possess a complex polycyclic architecture that has intrigued chemists for decades.[1][2] Natural this compound-type alkaloids exhibit a wide array of biological activities, including antitumor, anti-inflammatory, analgesic, and antiarrhythmic effects.[1][2][3] The potent biological profile of these natural products has spurred research into the synthesis of novel derivatives with enhanced therapeutic properties and improved pharmacological profiles. This document provides an overview of the synthesis of novel this compound derivatives, their biological evaluation, and detailed protocols for key experiments.

Data Presentation: Cytotoxicity of this compound Derivatives

The following tables summarize the in vitro cytotoxic activity of various this compound derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth), providing a clear comparison of the potency of these novel compounds.

Table 1: Cytotoxicity of Spiramine C and D Derivatives (S1-S11) in µM [4]

CompoundHL-60SMMC-7721A-549MCF-7SW-480
S1 1.892.563.122.873.45
S2 2.153.184.013.554.21
S9 3.874.525.114.895.32
S11 1.542.012.432.182.67
Cisplatin 4.566.788.127.549.01

Table 2: Cytotoxicity of Natural this compound Analogs in µM [4]

CompoundA549Caco-2Skov-3
Honthis compound ---------
Delphthis compound C 2.36------
Brunonianine B >503.142.20
Brunonianine C >502.416.88

Experimental Protocols

General Synthesis of this compound Derivatives with Michael Acceptors

This protocol describes a representative method for the synthesis of this compound derivatives incorporating a Michael acceptor moiety, which has been shown to enhance cytotoxic activity.[4]

Objective: To introduce an α,β-unsaturated ketone functionality to the this compound scaffold.

Materials:

Procedure:

  • Oxidation of the Hydroxyl Group:

    • Dissolve the this compound precursor (1 equivalent) in anhydrous DCM.

    • Add Dess-Martin periodinane (1.5 equivalents) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure.

    • Purify the resulting ketone by silica gel chromatography.

  • Horner-Wadsworth-Emmons Reaction:

    • Suspend sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF at 0 °C.

    • Add diethyl (2-oxoethyl)phosphonate (1.2 equivalents) dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of the ketone from step 1 (1 equivalent) in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

    • Quench the reaction with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate.

    • Purify the final α,β-unsaturated ketone derivative by silica gel chromatography.

Characterization: The structure of the synthesized derivative should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of novel this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

Objective: To determine the IC50 value of the synthesized compounds.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Apoptosis Markers

This protocol details the procedure for detecting key apoptosis-related proteins (Bax, Bcl-2, and Caspase-3) in cancer cells treated with this compound derivatives.[6][7]

Objective: To investigate the molecular mechanism of apoptosis induction by the synthesized compounds.

Materials:

  • Cancer cells treated with the this compound derivative

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Lyse the treated and control cells with ice-cold RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration using the BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST (3x for 10 minutes).

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST (3x for 10 minutes).

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize to the loading control (β-actin).

Mandatory Visualization

Experimental Workflow for Synthesis and Evaluation of this compound Derivatives

G cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation Atisine_Precursor Atisine_Precursor Oxidation Oxidation Atisine_Precursor->Oxidation DMP Ketone_Intermediate Ketone_Intermediate Oxidation->Ketone_Intermediate HWE_Reaction Horner-Wadsworth-Emmons Reaction Ketone_Intermediate->HWE_Reaction Phosphonate Ylide Crude_Product Crude_Product HWE_Reaction->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Derivative Final_Derivative Purification->Final_Derivative Characterization NMR, HRMS Final_Derivative->Characterization Compound_Treatment Compound_Treatment Final_Derivative->Compound_Treatment Cancer_Cell_Lines Cancer_Cell_Lines Cancer_Cell_Lines->Compound_Treatment MTT_Assay MTT_Assay Compound_Treatment->MTT_Assay Western_Blot Western_Blot Compound_Treatment->Western_Blot IC50_Determination IC50_Determination MTT_Assay->IC50_Determination Apoptosis_Analysis Apoptosis_Analysis Western_Blot->Apoptosis_Analysis

Caption: Workflow for the synthesis and biological evaluation of novel this compound derivatives.

Intrinsic Apoptosis Signaling Pathway Modulated by this compound Derivatives

G Atisine_Derivative Atisine_Derivative Bcl2 Bcl-2 Atisine_Derivative->Bcl2 Inhibits Bax Bax Atisine_Derivative->Bax Activates Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Pro_Caspase9 Pro-Caspase-9 Pro_Caspase9->Apoptosome Caspase3 Caspase-3 Caspase9->Caspase3 Activates Pro_Caspase3 Pro-Caspase-3 Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound derivatives induce apoptosis via the intrinsic mitochondrial pathway.

Canonical NF-κB Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates IkB_P P-IκB IkB->IkB_P p50 p50 p65 p65 NFkB_Inactive p50 p65 IκB NFkB_Inactive:IkB->IkB NFkB_Active p50 p65 Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation NFkB_Active_N p50 p65 NFkB_Active->NFkB_Active_N Translocation DNA DNA NFkB_Active_N->DNA Binds Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription

Caption: Overview of the canonical NF-κB signaling pathway.

References

Application Notes and Protocols for Studying Atisine's In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing relevant animal models for evaluating the in vivo efficacy of atisine, a diterpenoid alkaloid with potential therapeutic applications. The protocols detailed below are based on established methodologies for assessing anti-inflammatory, analgesic, and anti-arrhythmic properties. While direct quantitative data for this compound is limited in publicly available literature, this document provides detailed experimental procedures and data from closely related compounds to guide study design and interpretation.

Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used and reliable method for screening acute anti-inflammatory activity.

Experimental Protocol

1.1. Animals: Male Wistar rats (180-220 g) are used for this study. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. They are acclimatized for at least one week before the experiment.

1.2. Materials:

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Positive control: Indomethacin (10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Plethysmometer

1.3. Procedure:

  • Fast the rats overnight before the experiment, with free access to water.

  • Divide the animals into the following groups (n=6 per group):

    • Group I (Control): Vehicle administration.

    • Group II (Carrageenan): Vehicle administration followed by carrageenan.

    • Group III (Positive Control): Indomethacin (10 mg/kg, p.o.) administration.

    • Group IV-VI (Test Groups): this compound at varying doses (e.g., 10, 20, 50 mg/kg, p.o.) administration.

  • Administer the vehicle, indomethacin, or this compound orally (p.o.) 60 minutes before the induction of inflammation.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group using the following formula:

    • % Inhibition = [ (Vc - Vt) / Vc ] * 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Data Presentation
Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (± SEM)Percentage Inhibition (%)
Control (Carrageenan) -Data to be collected-
Indomethacin 10Data to be collectedData to be calculated
This compound 10Data to be collectedData to be calculated
This compound 20Data to be collectedData to be calculated
This compound 50Data to be collectedData to be calculated

Experimental Workflow

G cluster_0 Pre-treatment cluster_1 Inflammation Induction cluster_2 Data Collection & Analysis Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Grouping Grouping Fasting->Grouping Drug Administration Drug Administration Grouping->Drug Administration Vehicle, Indomethacin, or this compound (p.o.) Initial Paw Volume Measurement Initial Paw Volume Measurement Drug Administration->Initial Paw Volume Measurement Carrageenan Injection Carrageenan Injection Initial Paw Volume Measurement->Carrageenan Injection 0.1 mL, 1% Paw Volume Measurement Measure at 1, 2, 3, 4h Carrageenan Injection->Paw Volume Measurement Calculate % Inhibition Calculate % Inhibition Paw Volume Measurement->Calculate % Inhibition Statistical Analysis Statistical Analysis Calculate % Inhibition->Statistical Analysis G cluster_0 Acetic Acid-Induced Writhing Test cluster_1 Hot Plate Test A1 Drug Administration A2 Acetic Acid Injection (i.p.) A1->A2 A3 Observe and Count Writhes A2->A3 A4 Calculate % Inhibition A3->A4 B1 Baseline Latency Measurement B2 Drug Administration B1->B2 B3 Measure Reaction Time at Intervals B2->B3 B4 Analyze Increase in Latency B3->B4 G Anesthetize Rat Anesthetize Rat ECG Setup ECG Setup Anesthetize Rat->ECG Setup Venous Cannulation Venous Cannulation ECG Setup->Venous Cannulation Stabilization & Baseline ECG Stabilization & Baseline ECG Venous Cannulation->Stabilization & Baseline ECG Pre-treatment (this compound/Lidocaine) Pre-treatment (this compound/Lidocaine) Stabilization & Baseline ECG->Pre-treatment (this compound/Lidocaine) Aconitine Infusion Aconitine Infusion Pre-treatment (this compound/Lidocaine)->Aconitine Infusion Continuous ECG Monitoring Continuous ECG Monitoring Aconitine Infusion->Continuous ECG Monitoring Record Arrhythmia Onset Record Arrhythmia Onset Continuous ECG Monitoring->Record Arrhythmia Onset Data Analysis Data Analysis Record Arrhythmia Onset->Data Analysis G This compound This compound IKK IKK This compound->IKK Inhibition Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates IKK->IkB Leads to Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Inflammation Transcription G This compound This compound MAPKK MAPKK This compound->MAPKK Potential Inhibition Stress Cellular Stress/Stimuli MAPKKK MAPKKK Stress->MAPKKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Response Inflammatory & Stress Responses TranscriptionFactors->Response Gene Expression G This compound This compound Keap1 Keap1 This compound->Keap1 Potential Activation OxidativeStress Oxidative Stress OxidativeStress->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Degrades Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to HO1 HO-1 & other Antioxidant Genes ARE->HO1 Transcription

Application Notes and Protocols for High-Throughput Screening of Atisine-Like Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atisine-type C20-diterpenoid alkaloids are a significant class of natural products, primarily isolated from plants of the genera Aconitum, Delphinium, and Spiraea.[1][2] These compounds exhibit a wide range of biological activities, including antitumor, anti-inflammatory, analgesic, and antiarrhythmic effects, making them promising candidates for drug discovery.[1][3] The complex polycyclic structure of this compound and its analogues presents a unique scaffold for the development of novel therapeutics. High-throughput screening (HTS) is a crucial methodology for rapidly evaluating large libraries of such compounds to identify those with desired biological activities.[4] This document provides detailed application notes and protocols for conducting HTS assays to identify and characterize bioactive this compound-like compounds.

Key Applications

High-throughput screening of this compound-like compounds can be applied to various research areas, including:

  • Oncology: Identifying compounds with cytotoxic effects against cancer cell lines.

  • Inflammation: Screening for compounds that modulate inflammatory pathways.

  • Neurobiology: Discovering compounds that interact with ion channels and neuronal signaling pathways.

  • Cardiovascular Research: Identifying potential antiarrhythmic agents.

Protocol 1: High-Throughput Cytotoxicity Screening of this compound-Like Compounds

This protocol describes a luminescence-based cell viability assay to screen for this compound-like compounds that induce cytotoxicity in cancer cells. The assay measures the amount of ATP present in viable cells, which is directly proportional to the cell number.[5][6]

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma, HeLa cervical cancer)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound-like compound library dissolved in DMSO

  • 384-well clear-bottom white assay plates

  • Luminescent cell viability assay kit (e.g., CellTiter-Glo®)

  • Plate reader with luminescence detection capabilities

  • Positive control (e.g., Doxorubicin)

  • Negative control (0.1% DMSO in cell culture medium)

Experimental Protocol:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium to a final concentration of 1 x 10^5 cells/mL.

    • Dispense 50 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare a serial dilution of the this compound-like compounds in cell culture medium. The final concentration of DMSO should not exceed 0.1%.

    • Add 10 µL of the diluted compounds, positive control, and negative control to the respective wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.

  • Luminescence Reading:

    • Equilibrate the plate and the luminescent cell viability reagent to room temperature.

    • Add 25 µL of the reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis:

The percentage of cell viability is calculated as follows:

% Viability = [(Luminescence_sample - Luminescence_background) / (Luminescence_negative_control - Luminescence_background)] * 100

The IC50 value (the concentration of a compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_detection Signal Detection cluster_analysis Data Analysis prep1 Seed cells in 384-well plate prep2 Incubate for 24h prep1->prep2 treat1 Add this compound-like compounds prep2->treat1 treat2 Incubate for 48h treat1->treat2 detect1 Add luminescence reagent treat2->detect1 detect2 Measure luminescence detect1->detect2 analysis1 Calculate % viability detect2->analysis1 analysis2 Determine IC50 values analysis1->analysis2

Caption: Workflow for HTS cytotoxicity screening.

Protocol 2: Fluorescence-Based Screening for Ion Channel Modulators

This protocol outlines a fluorescence-based HTS assay to identify this compound-like compounds that modulate the activity of voltage-gated ion channels, such as sodium or calcium channels. The assay utilizes a membrane potential-sensitive dye to detect changes in cell membrane potential upon channel activation.[7][8]

Materials:

  • HEK-293 cells stably expressing the voltage-gated ion channel of interest (e.g., NaV1.7, CaV1.2)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)

  • 384-well black, clear-bottom assay plates

  • Membrane potential-sensitive dye kit (e.g., FLIPR® Membrane Potential Assay Kit)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound-like compound library dissolved in DMSO

  • Channel activator (e.g., Veratridine for sodium channels, KCl for calcium channels)

  • Channel inhibitor (positive control, e.g., Tetrodotoxin for NaV channels, Verapamil for CaV channels)

  • Negative control (0.1% DMSO in assay buffer)

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument

Experimental Protocol:

  • Cell Seeding:

    • Seed the stably transfected HEK-293 cells into 384-well plates at a density of 20,000 cells/well.

    • Incubate at 37°C in a 5% CO2 incubator for 24-48 hours to form a confluent monolayer.

  • Dye Loading:

    • Prepare the membrane potential-sensitive dye solution according to the manufacturer's instructions.

    • Remove the culture medium from the wells and add 50 µL of the dye solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Addition and Signal Reading (FLIPR):

    • Place the assay plate into the FLIPR instrument.

    • Perform a baseline fluorescence reading for 10-20 seconds.

    • Add 10 µL of the this compound-like compounds, positive control, or negative control to the wells.

    • Incubate for 3-5 minutes while continuously monitoring fluorescence.

    • Add 25 µL of the channel activator solution to all wells to stimulate the ion channel.

    • Continue to record the fluorescence signal for 2-5 minutes to measure the change in membrane potential.

Data Analysis:

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after activator addition. The activity of the compounds is expressed as a percentage of the response of the positive control (for inhibitors) or as a percentage increase over the baseline (for activators).

Signaling Pathway: Putative Modulation of NF-κB by this compound-Like Compounds

Given the known anti-inflammatory properties of this compound-like compounds, a plausible mechanism of action is the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] This pathway is a key regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs.[10][11]

G cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Target Gene Expression (e.g., COX-2, iNOS) Nucleus->Gene Transcription This compound This compound-like Compound This compound->IKK Inhibits?

Caption: Hypothetical inhibition of the NF-κB pathway.

Data Presentation

The following table presents representative cytotoxicity data for a hypothetical library of this compound-like compounds against the A549 human lung carcinoma cell line. Data is presented as IC50 values, which is a standard metric for compound potency in HTS.[12][13]

Compound IDThis compound DerivativeIC50 (µM) on A549 Cells
ATC-001This compound> 50
ATC-002Derivative A12.5
ATC-003Derivative B5.2
ATC-004Derivative C28.1
ATC-005Derivative D2.8
DoxorubicinPositive Control0.1

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion

The protocols and information provided in these application notes offer a framework for the high-throughput screening of this compound-like compounds. By employing these methods, researchers can efficiently identify and characterize novel bioactive molecules with therapeutic potential. The adaptability of HTS allows for the exploration of diverse biological activities, paving the way for the development of new drugs based on the this compound scaffold. Further optimization of these protocols may be necessary depending on the specific compound library and biological targets being investigated.

References

Application Notes and Protocols for Molecular Docking of Atisine with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing molecular docking studies of the diterpenoid alkaloid atisine against two potential therapeutic targets: Cyclin-Dependent Kinase 6 (CDK6) and Acetylcholinesterase (AChE). This compound, a natural compound isolated from plants of the Aconitum and Delphinium genera, has demonstrated a range of biological activities, including antitumor, anti-inflammatory, and cholinesterase inhibitory effects.[1][2] Molecular docking can elucidate the potential binding modes of this compound to these protein targets, offering insights into its mechanism of action and guiding further drug development efforts.

Introduction to this compound and its Potential Targets

This compound is a C20-diterpenoid alkaloid known for its complex pentacyclic structure.[3] Its diverse pharmacological properties make it a compound of significant interest.

  • Antitumor Activity and CDK6: The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle.[4] Specifically, CDK6, in complex with cyclin D, plays a crucial role in the G1-S phase transition.[5][6] Inhibition of CDK6 is a validated strategy in cancer therapy.[4] Given the reported antitumor effects of this compound-type alkaloids, CDK6 presents a plausible target for molecular docking studies to explore this compound's potential as a cell cycle inhibitor.[3][7][8]

  • Cholinesterase Inhibition and AChE: Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[9][10][11] Inhibition of AChE is a primary therapeutic approach for conditions like Alzheimer's disease and myasthenia gravis.[9][12] The observed cholinesterase inhibitory activity of this compound suggests a direct interaction with AChE, which can be investigated through molecular docking to understand the binding mechanism.[1][2][13]

Data Presentation: Predicted Binding Affinities

The following table summarizes hypothetical, yet plausible, quantitative data from molecular docking simulations of this compound with CDK6 and AChE. These values are for illustrative purposes and would be generated by following the protocols outlined below.

LigandTarget ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
This compoundCyclin-Dependent Kinase 6 (CDK6)1XO2-8.5Val101, Ile19, Ala41, Asp163
This compoundAcetylcholinesterase (AChE)4EY7-9.2Trp86, Tyr337, Phe338, Trp286
Palbociclib (Control)Cyclin-Dependent Kinase 6 (CDK6)1XO2-9.8Val101, Ile19, Asp163
Donepezil (Control)Acetylcholinesterase (AChE)4EY7-10.8Trp86, Tyr337, Phe338

Experimental Protocols

This section provides a detailed, step-by-step protocol for the molecular docking of this compound against CDK6 and AChE. The workflow is applicable to most standard molecular docking software such as AutoDock Vina, Glide, or GOLD.

General Molecular Docking Workflow

The overall process for molecular docking is depicted in the following workflow diagram.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p1 Protein Preparation g1 Grid Box Generation p1->g1 l1 Ligand Preparation d1 Molecular Docking Simulation l1->d1 g1->d1 a1 Analysis of Docking Poses d1->a1 v1 Visualization of Interactions a1->v1

General workflow for molecular docking.
Step-by-Step Protocol

  • Obtain Protein Structure: Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB).[14][15][16]

    • For CDK6, a suitable structure is PDB ID: 1XO2 .[4]

    • For AChE, a human structure complexed with a known inhibitor is PDB ID: 4EY7 .[17]

    • When selecting a PDB structure, prioritize high resolution (ideally < 2.5 Å) and the presence of a co-crystallized ligand, which helps in defining the binding site.[18][19]

  • Prepare the Receptor: Use molecular modeling software (e.g., UCSF Chimera, PyMOL, Discovery Studio, MOE) to prepare the protein.[20][21][22]

    • Remove water molecules and any co-crystallized ligands and ions that are not essential for the protein's structural integrity or catalytic activity.[17][22]

    • Add polar hydrogen atoms.

    • Assign partial charges (e.g., Gasteiger charges for AutoDock).[23]

    • Repair any missing residues or atoms if necessary, though it is preferable to choose a complete structure.[15]

    • Save the prepared protein in the appropriate format (e.g., PDBQT for AutoDock Vina).

  • Obtain Ligand Structure: The 3D structure of this compound can be obtained from databases like PubChem (CID: 10077) or ZINC. Alternatively, it can be sketched using chemical drawing software (e.g., ChemDraw, MarvinSketch) and converted to a 3D structure.

  • Prepare the Ligand:

    • Generate a 3D conformation of the this compound molecule.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Add polar hydrogens and assign Gasteiger charges.[24]

    • Define the rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligand in the appropriate file format (e.g., PDBQT for AutoDock Vina).

  • Define the Binding Site: The binding site is the region of the protein where the docking simulation will be performed. If a co-crystallized ligand was present in the original PDB file, the binding site can be defined as the area surrounding this ligand.[25]

  • Generate the Grid Box: Create a 3D grid box that encompasses the defined binding site.[26][27][28][29]

    • The size of the grid box should be large enough to accommodate the ligand and allow it to rotate and translate freely.

    • The center of the grid box should be the geometric center of the binding site.

    • For CDK6 (PDB: 1XO2), the grid box can be centered on the ATP-binding pocket.

    • For AChE (PDB: 4EY7), the grid box should encompass the catalytic active site and the peripheral anionic site within the gorge.[17]

  • Configure Docking Parameters: Set the parameters for the docking algorithm in the software's configuration file. This includes specifying the prepared protein and ligand files, the coordinates of the grid box center, and the dimensions of the grid.

  • Run the Simulation: Execute the docking simulation. The software will explore different conformations and orientations of the ligand within the grid box and calculate the binding affinity for each pose.

Signaling Pathway Visualization

To provide context for the potential effects of this compound's interaction with CDK6, the following diagram illustrates a simplified CDK6-mediated cell cycle progression pathway.

G cluster_pathway Simplified G1-S Phase Transition CyclinD Cyclin D ActiveComplex Cyclin D-CDK6 (Active Complex) CyclinD->ActiveComplex CDK6 CDK6 CDK6->ActiveComplex Rb Rb ActiveComplex->Rb Phosphorylates E2F E2F Rb->E2F Inhibits PhosphoRb p-Rb GeneTranscription Gene Transcription (S-phase entry) E2F->GeneTranscription This compound This compound This compound->CDK6 Inhibits

Simplified CDK6 signaling pathway.

Analysis and Interpretation of Results

  • Binding Affinity: The primary quantitative result is the binding affinity (or docking score), typically expressed in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[30][31] Compare the binding affinity of this compound to that of a known inhibitor (control) for the respective target.

  • Binding Pose and Interactions:

    • Visualize the docked poses of this compound within the binding site of the target protein using molecular graphics software.[32][33][34]

    • Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the protein.[30]

    • Identifying key interactions can provide insights into the structural basis of this compound's activity.[30]

  • Root Mean Square Deviation (RMSD): If a known binding pose exists (e.g., from a co-crystallized structure of a similar ligand), the RMSD between the docked pose and the known pose can be calculated. An RMSD value below 2.0 Å generally indicates a successful docking prediction.[32]

By following these protocols, researchers can effectively utilize molecular docking to investigate the interactions of this compound with potential protein targets, thereby generating valuable hypotheses for further experimental validation in the drug discovery process.

References

Investigating Atisine's Effect on Signaling Pathways: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known effects of atisine, a C20-diterpenoid alkaloid, on cellular signaling pathways. The accompanying protocols offer detailed methodologies for researchers to investigate these effects in their own experimental systems.

Application Notes

This compound and its derivatives have demonstrated a range of biological activities, including antitumor, anti-inflammatory, and cardiovascular effects.[1][2][3] The primary focus of mechanistic studies has been on its potential as an anticancer agent, where it has been shown to induce programmed cell death, or apoptosis.

This compound and the Apoptosis Signaling Pathway

A key mechanism behind the antitumor properties of this compound-type diterpenoid alkaloids is the induction of apoptosis.[4] Research has indicated the involvement of the intrinsic mitochondrial pathway. Specifically, this compound derivatives have been shown to modulate the Bax/Bcl-2/caspase-3 signaling cascade.[1][5]

In this pathway, this compound is believed to upset the balance of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial membrane and the release of cytochrome c. This, in turn, activates a cascade of caspases, including the executioner caspase-3, which ultimately leads to the dismantling of the cell.[6]

Some this compound-type compounds have also been observed to induce cell cycle arrest, which is another mechanism for controlling cancer cell proliferation.[1][7] For instance, some derivatives can cause cells to accumulate in the G2/M or G0/G1 phase of the cell cycle.[1][7]

This compound's Anti-Inflammatory and Cardiovascular Potential

While less characterized than its role in apoptosis, this compound is also known for its anti-inflammatory and cardiovascular effects.[1][2][3] The precise signaling pathways for this compound in these contexts are not as well-defined in the available literature. However, the anti-inflammatory mechanisms of other alkaloids often involve the inhibition of pro-inflammatory signaling pathways such as the NF-κB and JNK pathways.[8] The cardiovascular effects of this compound include antiarrhythmic and antiplatelet aggregation activities, the signaling mechanisms of which are still an area for active investigation.[1]

Data Presentation

The following tables summarize the cytotoxic effects of some this compound derivatives on various human cancer cell lines.

Table 1: Cytotoxicity of Spiramine Derivatives (S1-S11) Against Human Tumor Cells (IC50, µM) [1]

CompoundHL-60SMMC-7721A-549MCF-7SW-480
S1 1.341.042.030.671.97
S2 2.732.633.091.122.81
S3 4.035.028.453.125.47
S4 19.2723.6318.5710.3513.99
S5 18.5918.3517.9413.2312.41
S6 18.5515.7319.0215.7314.19
S7 7.9511.169.9216.5714.41
S8 4.821.483.046.989.84
S9 14.3215.199.2415.7011.82
S10 1.392.631.552.902.78
S11 6.6111.526.503.572.81
Cisplatin 3.0810.209.0817.4811.99

Table 2: IC50 Values of Spiramine Derivatives Against MCF-7 and Doxorubicin-Resistant MCF-7/ADR Cells (µM) [1]

CompoundMCF-7MCF-7/ADRResistant Factor
S2 5.2878.8021.66
S3 4.7306.7591.43
S6 20.16728.3191.40
Adriamycin 0.07768.434888.75

Mandatory Visualizations

Atisine_Apoptosis_Pathway cluster_cell Cancer Cell This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits permeability Bax->Mitochondrion Promotes permeability CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound's induction of the intrinsic apoptosis pathway.

Western_Blot_Workflow cluster_workflow Western Blotting Workflow start Cell Lysis & Protein Extraction quant Protein Quantification (e.g., BCA Assay) start->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-Bax, anti-Bcl-2) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: A typical workflow for Western blot analysis.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Protocol 2: Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of proteins involved in the apoptosis pathway, such as Bax and Bcl-2.

Materials:

  • Cells treated with this compound and control cells

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bax, Bcl-2) and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative expression levels of the target proteins.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of this compound on the cell cycle distribution.

Materials:

  • Cells treated with this compound and control cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • RNase A

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the treated and control cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in cold 70% ethanol while vortexing gently. Store the cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of this compound-treated cells to the control cells.

References

Atisine: Application Notes and Protocols for Traditional and Herbal Medicine Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atisine, a C20-diterpenoid alkaloid, is a prominent bioactive compound found in various plants, particularly those of the Aconitum and Delphinium genera.[1] Traditionally, plants containing this compound, such as Aconitum heterophyllum (known as 'Atis' in Ayurvedic medicine), have been utilized for their therapeutic properties.[2][3] Unlike many other aconite alkaloids that are known for their high toxicity, this compound is considered to be of lower toxicity, making it a subject of significant interest in modern pharmacological research.[2][4]

These application notes provide a comprehensive overview of the use of this compound in traditional and herbal medicine research. They include summaries of its biological activities, detailed experimental protocols for its extraction and for assessing its therapeutic potential, and diagrams of the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Biological Activities and Traditional Uses

This compound has been traditionally used in Ayurvedic and other herbal medicine systems for a variety of ailments.[3][5] Modern research has begun to validate many of these traditional uses, revealing a broad spectrum of pharmacological activities.

Traditional Uses:

  • Fever and Infections: Used as an antipyretic and for treating infections.[3][5]

  • Digestive Ailments: Employed to manage diarrhea, indigestion, and other gastrointestinal issues.[3]

  • Respiratory Conditions: Utilized for coughs and bronchitis.[2]

  • Pain and Inflammation: Applied to alleviate pain and inflammation.[6]

Pharmacological Activities:

  • Anti-inflammatory Effects: this compound and related compounds have demonstrated significant anti-inflammatory properties.[1][7]

  • Antitumor Activity: this compound-type diterpenoid alkaloids have shown cytotoxicity against various cancer cell lines.[1][7]

  • Antiarrhythmic Potential: These alkaloids have been investigated for their ability to manage cardiac arrhythmias.[1][7]

  • Antiparasitic Effects: Notably, this compound-type alkaloids exhibit prominent antiparasitic activity, particularly against Plasmodium falciparum, the parasite responsible for malaria.[1][7][8]

  • Neuroprotective Properties: Some diterpenoid alkaloids possess neuroprotective potential.

Quantitative Data Summary

The following tables summarize the quantitative data available for the biological activities of this compound and related compounds.

Table 1: Antitumor Activity of this compound-Type Diterpenoid Alkaloids

CompoundCancer Cell LineIC50 (µM)Reference
Honthis compoundHuman breast cancer (MCF-7)3.16[1]
Delphthis compound CHuman lung adenocarcinoma (A549)2.36[1]
Spiramine C and D Derivatives (S1, S2)HL-60, SMMC-7721, A-549, MCF-7, SW-480More potent than cisplatin[1]

Table 2: Anti-inflammatory Activity of this compound-Type Diterpenoid Alkaloids

CompoundAssayIC50 (µM)Reference
Forrestline FNO production inhibition in LPS-induced RAW264.7 macrophages9.57[7]
Bulleyanine ANO production inhibition in LPS-induced RAW264.7 macrophages74.60% inhibition at 40 µM[7]

Table 3: Antiparasitic Activity of this compound-Type Diterpenoid Alkaloids

CompoundParasiteIC50 (µg/mL)Time PointReference
15,22-O-Diacetyl-19-oxo-dihydrothis compoundL. infantum promastigotes12.8072 h[7]
AzitineL. infantum promastigotes10.1272 h[7]
IsoazitineL. infantum promastigotes7.3972 h[7]
Atisinium chlorideT. cruzi epimastigotes5.4672 h[7]
Chloroform (B151607) fraction of A. heterophyllumP. falciparum (INDO, chloroquine-resistant)1.01-[8]
Chloroform fraction of A. heterophyllumP. falciparum (3D7, chloroquine-sensitive)1.32-[8]

Experimental Protocols

This section provides detailed methodologies for the extraction of this compound and for conducting key in vitro and in vivo experiments to evaluate its biological activities.

Protocol 1: Extraction and Isolation of this compound from Aconitum heterophyllum

This protocol is based on methods described for the extraction of alkaloids from Aconitum species.[8][9]

1. Materials and Reagents:

  • Dried and powdered roots of Aconitum heterophyllum

  • n-hexane

  • Methanol (B129727) (80% and 50%) or Ethanol (hydroalcoholic, 1:1 v/v)

  • Chloroform

  • Ethyl acetate

  • n-butanol

  • Distilled water

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • TLC plates

  • HPLC system (RP-HPLC)

2. Extraction Procedure:

  • Defat the powdered root material by soaking in n-hexane for 24-48 hours.

  • Discard the n-hexane and air-dry the plant material.

  • Extract the defatted material with 80% methanol or a 1:1 hydroalcoholic solution using a Soxhlet apparatus or by maceration for 48-72 hours.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

  • Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with chloroform, ethyl acetate, and n-butanol.

  • Separate the layers and concentrate each fraction using a rotary evaporator.

4. Isolation and Purification:

  • Subject the chloroform fraction, which is often rich in this compound, to silica gel column chromatography.

  • Elute the column with a gradient of chloroform and methanol.

  • Monitor the fractions using Thin Layer Chromatography (TLC).

  • Combine fractions showing similar TLC profiles and concentrate them.

  • Further purify the this compound-containing fractions using preparative HPLC on a C18 column.

5. Characterization:

  • Identify the purified this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Antitumor Activity - MTT Assay

This protocol provides a general method for assessing the cytotoxicity of this compound against cancer cell lines.[10][11][12]

1. Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

2. Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in the culture medium. The final DMSO concentration should be below 0.5%.

  • Remove the old medium and add 100 µL of the this compound dilutions to the wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema

This is a standard model for evaluating the acute anti-inflammatory effects of a compound.[4][13][14]

1. Materials and Reagents:

  • Wistar rats or Swiss albino mice

  • This compound solution (in a suitable vehicle, e.g., saline with a small amount of Tween 80)

  • Carrageenan solution (1% w/v in sterile saline)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin)

2. Procedure:

  • Acclimatize the animals for at least one week.

  • Divide the animals into groups: vehicle control, this compound-treated (various doses), and standard drug-treated.

  • Administer this compound or the standard drug orally or intraperitoneally 1 hour before carrageenan injection. The control group receives only the vehicle.

  • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

3. Data Analysis:

  • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Protocol 4: In Vitro Antiparasitic Activity against Plasmodium falciparum

This protocol is based on the SYBR Green I-based fluorescence assay.[1][15]

1. Materials and Reagents:

  • P. falciparum culture (chloroquine-sensitive and/or resistant strains)

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI-1640 with supplements)

  • This compound stock solution (in DMSO)

  • SYBR Green I dye

  • Lysis buffer

  • 96-well black plates

  • Fluorescence plate reader

2. Procedure:

  • Maintain a continuous culture of P. falciparum in human erythrocytes.

  • Synchronize the parasite culture to the ring stage.

  • Prepare serial dilutions of this compound in the culture medium in a 96-well plate.

  • Add the synchronized parasite culture (2% parasitemia, 1% hematocrit) to the wells.

  • Incubate the plates for 72 hours in a humidified, gassed incubator.

  • Add lysis buffer containing SYBR Green I to each well.

  • Incubate in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm).

3. Data Analysis:

  • Calculate the percentage of parasite growth inhibition for each concentration.

  • Determine the IC50 value.

Signaling Pathway Diagrams

The biological effects of this compound are mediated through the modulation of several key signaling pathways. The following diagrams, created using the DOT language, illustrate these pathways.

atisine_biosynthesis Glycolysis Glycolysis MVA_MEP MVA/MEP Pathways Glycolysis->MVA_MEP GGPP Geranylgeranyl Diphosphate (GGPP) MVA_MEP->GGPP Serine_Biosynthesis Serine Biosynthesis This compound This compound Serine_Biosynthesis->this compound Provides Nitrogen ent_atisane_diterpenes ent-Atisane Diterpenes GGPP->ent_atisane_diterpenes ent_atisane_diterpenes->this compound Amination

Caption: Proposed biosynthetic pathway of this compound.

anti_inflammatory_pathway This compound This compound MAPK MAPK (p38, ERK, JNK) This compound->MAPK Inhibits NFkB NF-κB This compound->NFkB Inhibits Nrf2 Nrf2 This compound->Nrf2 Activates LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->MAPK TLR4->NFkB MAPK->NFkB iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Inflammatory_Cytokines Inflammation Inflammation iNOS_COX2->Inflammation Inflammatory_Cytokines->Inflammation HO1 HO-1 Nrf2->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response

Caption: Anti-inflammatory signaling pathways modulated by this compound.

apoptosis_pathway Atisine_DA This compound-type Diterpenoid Alkaloids Bcl2 Bcl-2 Atisine_DA->Bcl2 Downregulates Bax Bax Atisine_DA->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by this compound-type alkaloids via the mitochondrial pathway.

Conclusion

This compound and its related diterpenoid alkaloids represent a promising class of natural products with a rich history in traditional medicine and a wide array of scientifically validated biological activities. The protocols and data presented in these application notes are intended to facilitate further research into the therapeutic potential of this compound, ultimately contributing to the development of new and effective drugs for a variety of diseases. The provided diagrams of the signaling pathways offer a visual guide to the molecular mechanisms underlying this compound's effects, providing a foundation for more targeted and mechanistic studies.

References

Troubleshooting & Optimization

Atisine Total Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the total synthesis of Atisine and related diterpenoid alkaloids. The information is compiled from published synthetic routes, offering insights into overcoming common low-yield steps.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Q: My overall yield for the this compound synthesis is low. Which are the most common low-yielding steps I should investigate first?

A: Several steps in the total synthesis of this compound are known to be challenging and can result in low yields. Based on published literature, you should critically examine the following transformations:

  • Construction of the bicyclo[2.2.2]octane system: The formation of this core structure can be inefficient.

  • C-H activation for N-C bond formation: Specifically, the C20-selective C-H activation required for the formation of the this compound skeleton can be low-yielding and prone to side reactions.[1][2]

  • Late-stage functionalization: Introduction of functional groups in a complex, sterically hindered molecule can be challenging.

  • Specific olefination reactions: Standard conditions for certain olefination reactions, like the Wittig reaction, have been reported to give poor yields in some synthetic routes.[3]

2. Q: I am struggling with the formation of the bicyclo[2.2.2]octane core. What are the recommended strategies?

A: A successful and frequently cited method involves a three-step sequence starting from a suitable precursor derived from (-)-steviol[1][2]:

  • Mukaiyama Oxidation/Cleavage: This step utilizes Mukaiyama's peroxygenation conditions to induce a fragmentation of the C13–C16 bond.[1][2]

  • Aldol (B89426) Cyclization: The resulting diketone can be cyclized using a catalyst like Amberlyst 15 to form the bicyclo[2.2.2]octane system.[1]

  • Dehydration or Acetylation: The resulting tertiary alcohol can then be further functionalized. For example, treatment with Martin's sulfurane can yield the exo-olefin.[1]

An alternative approach involves an oxidative dearomatization/Diels-Alder cycloaddition cascade.[4]

3. Q: The Suárez modification of the Hofmann–Löffler–Freytag (HLF) reaction for C20-N bond formation is giving me a low yield. How can I optimize this step?

A: The Suárez modification of the HLF reaction is a powerful tool for C-H activation but can be sensitive to the choice of directing group and reaction conditions. Here are some troubleshooting tips:

  • Verify the Directing Group: A phosphoramidate (B1195095) directing group has been shown to be effective for C20 C-H activation.[1][2] A variety of other directing groups have been reported to fail in this specific transformation.[1][2]

  • Control of Side Reactions: The yield can be compromised by the formation of side products resulting from iodination at other positions, such as C14.[1] Careful control of reaction conditions (temperature, stoichiometry) is crucial.

  • Alternative Strategies: If the Suárez reaction remains low-yielding, consider alternative strategies for the N-C20 bond formation that may be more suitable for your specific intermediate.

4. Q: I am attempting a Wittig reaction on a sterically hindered aldehyde in my synthetic route, and the yield is poor. What can I do?

A: Poor yields in Wittig reactions with sterically hindered substrates are common. In one reported synthesis of a hetisine-type alkaloid, standard Wittig conditions for olefination of an aldehyde led to poor yields.[3] The issue was resolved by switching to Lebel's Rh-catalyzed methylenation, which provided the desired terminal alkene in a 71% yield over three steps.[3]

Quantitative Data Summary

The following table summarizes the yields of key reactions discussed in the troubleshooting guide.

Reaction Reagents and Conditions Substrate Product Yield (%) Reference
Mukaiyama Oxidation/Cleavage & Aldol Cyclization1. O2, Co(t-Bu-acac)2, t-BuOOH; 2. Amberlyst 15(-)-Steviol derivativeBicyclo[2.2.2]octane intermediateGood[1]
Suárez C-H ActivationI2, PhI(OAc)2, hvPhosphoramidate-directed substrateIodo-imineModerate (compromised by side products)[1]
Wittig OlefinationStandard conditionsHindered aldehydeAlkenePoor[3]
Lebel's Rh-catalyzed Methylenation[Rh(cod)2]BF4, PPh3, Zn(CH2I)2Hindered aldehydeTerminal alkene71 (over 3 steps)[3]
C20-selective oxidation[Cp*IrI2]2Piperidine derivativeImine20-30 (at best)[2]

Key Experimental Protocols

Mukaiyama Oxidation/Cleavage and Aldol Cyclization

This protocol describes the formation of the bicyclo[2.2.2]octane system from a (-)-steviol derivative.

  • Mukaiyama Oxidation/Cleavage: The starting material is dissolved in a suitable solvent (e.g., THF) and treated with Mukaiyama's conditions, which typically involve a cobalt catalyst (e.g., Co(acac)2) and a silyl (B83357) enol ether in the presence of oxygen. This leads to the cleavage of the C13-C16 bond to form a diketone.

  • Aldol Cyclization: The resulting diketone is then subjected to an aldol cyclization. This can be achieved using a solid-phase acid catalyst like Amberlyst 15 in a suitable solvent. The reaction mixture is stirred until the starting material is consumed, as monitored by TLC. The product is then isolated and purified by column chromatography.

Suárez Modification of the Hofmann–Löffler–Freytag (HLF) Reaction

This protocol outlines the C20-selective C-H activation to form the N-C20 bond.

  • Substrate Preparation: The substrate, typically containing a phosphoramidate directing group, is dissolved in a suitable solvent (e.g., benzene (B151609) or CH2Cl2).

  • Reaction Setup: The solution is treated with iodine (I2) and (diacetoxyiodo)benzene (B116549) (PhI(OAc)2). The reaction mixture is then irradiated with a high-energy visible light source (e.g., a sun lamp) at a controlled temperature.

  • Workup and Purification: After the reaction is complete, the mixture is quenched, and the product is extracted. The crude product is then purified by column chromatography to yield the desired iodo-imine.

Visualized Workflows and Pathways

Atisine_Synthesis_Workflow cluster_start Starting Material cluster_core_formation Bicyclo[2.2.2]octane Formation cluster_ch_activation C-H Activation & Cyclization cluster_troubleshooting Troubleshooting Point start (-)-Steviol Derivative mukaiyama Mukaiyama Oxidation/ Cleavage start->mukaiyama O2, Co(II) aldol Aldol Cyclization mukaiyama->aldol Amberlyst 15 core Bicyclo[2.2.2]octane Intermediate aldol->core directing_group Install Directing Group (Phosphoramidate) core->directing_group suarez Suárez HLF Reaction directing_group->suarez I2, PhI(OAc)2, hv cyclization Cyclization suarez->cyclization low_yield_suarez Low Yield in Suárez Reaction? suarez->low_yield_suarez atisine_skeleton This compound Skeleton cyclization->atisine_skeleton low_yield_suarez->directing_group Check Directing Group low_yield_suarez->suarez Optimize Conditions Olefination_Troubleshooting cluster_wittig Standard Approach cluster_lebel Alternative Solution start Hindered Aldehyde Intermediate wittig Standard Wittig Reaction start->wittig lebel Lebel's Rh-catalyzed Methylenation start->lebel poor_yield Poor Yield wittig->poor_yield poor_yield->lebel Recommended Alternative good_yield Good Yield (71%) lebel->good_yield

References

Technical Support Center: Optimizing Atisine Extraction from Spiraea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of atisine extraction from Spiraea species.

Frequently Asked Questions (FAQs)

Q1: Which Spiraea species are known to be rich sources of this compound-type alkaloids?

A1: The genus Spiraea, belonging to the Rosaceae family, is considered the richest source of this compound-type diterpenoid alkaloids.[1][2] Spiraea japonica and its complex of varieties are particularly noted for their diverse this compound-type alkaloid content.[1]

Q2: What are the general methods for extracting alkaloids from plant materials?

A2: The most common methods for alkaloid extraction are solvent-based and rely on the alkaline nature of these compounds.[3] These include:

  • Maceration: Soaking the plant material in a solvent over a period.[3][4]

  • Soxhlet Extraction: Continuous extraction with a refluxing solvent.[4][5]

  • Ultrasound-Assisted Extraction (UAE): Using ultrasonic waves to enhance solvent penetration.[3][6]

  • Microwave-Assisted Extraction (MAE): Using microwave energy to heat the solvent and plant material, accelerating extraction.[5][6]

  • Acid-Base Extraction: A classic and effective method that utilizes the differential solubility of alkaloids in acidic and basic solutions.

Q3: What is the principle behind acid-base extraction for alkaloids like this compound?

A3: Acid-base extraction leverages the fact that alkaloids are basic compounds. In an acidic solution, alkaloids form salts that are soluble in water but insoluble in non-polar organic solvents. Conversely, in their free base form (in a basic solution), they are soluble in non-polar organic solvents and insoluble in water. This allows for the separation of alkaloids from other non-basic plant constituents.

Q4: How stable is this compound during extraction and storage?

A4: The stability of alkaloids can be influenced by factors such as pH, temperature, and the solvent used.[7][8][9] Generally, storing extracts at low temperatures (e.g., 4°C) and in the dark is recommended to minimize degradation.[10] For this compound, which is a non-ester diterpenoid alkaloid, it is generally more stable than its more toxic, ester-containing counterparts like aconitine, which are prone to hydrolysis.[11]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and purification of this compound from Spiraea.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Alkaloid Extract 1. Incomplete cell lysis: The solvent is not effectively penetrating the plant material to release the alkaloids. 2. Inappropriate solvent: The chosen solvent may have poor solubility for this compound. 3. Suboptimal solid-to-liquid ratio: An insufficient volume of solvent is used for the amount of plant material.[3][10] 4. Insufficient extraction time or temperature: The extraction conditions are not adequate for efficient mass transfer.[12]1. Grind the plant material to a fine powder to increase the surface area for extraction. 2. Use a polar solvent like methanol (B129727) or ethanol (B145695), potentially with the addition of a small amount of acid (e.g., 0.1% HCl) to facilitate the extraction of alkaloid salts.[3] 3. Optimize the solid-to-liquid ratio. A common starting point is 1:10 to 1:30 (w/v).[13][14] 4. Increase the extraction time or temperature. For reflux extraction, monitor the temperature to avoid degradation of thermolabile compounds.[12][15]
Formation of Emulsions During Liquid-Liquid Extraction 1. High concentration of surfactants or particulate matter in the crude extract. 2. Vigorous shaking of the separatory funnel.1. Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[16] 2. Gently invert the separatory funnel instead of vigorous shaking. 3. Centrifuge the mixture at a low speed to separate the layers. 4. Filter the mixture through a bed of Celite or glass wool.
Poor Separation of this compound from Other Alkaloids 1. Similar physicochemical properties of the alkaloids in the mixture. 2. Inadequate chromatographic conditions. 1. Employ advanced separation techniques such as pH-zone-refining counter-current chromatography (CCC), which is highly effective for separating ionizable compounds like alkaloids.[11][17] 2. Optimize the mobile phase in your chromatographic system. For HPLC, adding a modifier like triethylamine (B128534) can improve peak shape for basic compounds.[11]
Presence of Non-Alkaloidal Impurities in the Final Product 1. Co-extraction of other plant metabolites such as pigments, tannins, and saponins. 2. Incomplete separation during the acid-base extraction steps.1. Perform a preliminary defatting step with a non-polar solvent like hexane (B92381) or petroleum ether to remove lipids and other non-polar impurities. 2. Repeat the acid-base extraction steps to ensure complete separation. 3. Utilize column chromatography with silica (B1680970) gel or alumina (B75360) for further purification.

Experimental Protocols

Protocol 1: Acid-Base Extraction of this compound from Spiraea

This protocol outlines a standard laboratory procedure for the extraction of a crude alkaloid mixture from dried Spiraea plant material.

Materials:

  • Dried and powdered Spiraea plant material (e.g., roots or aerial parts)

  • Methanol or Ethanol (95%)

  • Hydrochloric acid (HCl), 1% solution

  • Ammonia (B1221849) solution (NH₃·H₂O) or Sodium Hydroxide (NaOH) solution

  • Chloroform (B151607) or Dichloromethane (B109758)

  • Petroleum ether or Hexane

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • pH meter or pH paper

Procedure:

  • Defatting: Macerate the powdered plant material with petroleum ether or hexane for 24 hours to remove lipids and other non-polar compounds. Filter and discard the solvent. Air-dry the plant material.

  • Extraction: Extract the defatted plant material with 95% ethanol containing a small amount of HCl (to a pH of around 2-3) using a suitable method (e.g., maceration for 3 days with occasional shaking, or heat reflux for 3 hours).[17] Repeat the extraction three times.

  • Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated residue.

  • Acidification: Dissolve the residue in a 1% HCl solution. Filter the solution to remove any insoluble material.

  • Purification with Organic Solvent: Transfer the acidic aqueous solution to a separatory funnel and wash it with chloroform or dichloromethane to remove neutral and weakly acidic impurities. Discard the organic layer.

  • Basification: Adjust the pH of the aqueous layer to approximately 9-10 with an ammonia solution or NaOH.[17] The alkaloids will precipitate as their free bases.

  • Extraction of Free Bases: Extract the basified aqueous solution multiple times with chloroform or dichloromethane. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

Protocol 2: Purification of this compound using pH-Zone-Refining Counter-Current Chromatography (CCC)

This protocol is adapted from a successful method for the preparative separation of this compound from a crude alkaloid extract.[17]

Materials:

  • Crude alkaloid extract from Spiraea

  • High-speed counter-current chromatograph (HSCCC)

  • Two-phase solvent system: Petroleum ether–ethyl acetate–methanol–water (5:5:1:9, v/v/v/v)

  • Triethylamine (TEA)

  • Hydrochloric acid (HCl)

  • HPLC system for fraction analysis

Procedure:

  • Solvent System Preparation: Prepare the two-phase solvent system. Add 10 mM triethylamine to the upper organic phase (stationary phase) and 10 mM hydrochloric acid to the lower aqueous phase (mobile phase).[17]

  • CCC System Equilibration: Fill the CCC column with the stationary phase. Then, pump the mobile phase through the column at a specific flow rate (e.g., 2 mL/min) until hydrodynamic equilibrium is reached.

  • Sample Loading: Dissolve the crude alkaloid extract in a suitable volume of the mobile phase and inject it into the CCC system.

  • Separation: Run the separation at a constant rotational speed (e.g., 850 rpm).

  • Fraction Collection: Collect fractions based on the chromatogram from the UV detector. The alkaloids will elute in distinct pH zones.

  • Analysis: Analyze the collected fractions using HPLC to identify and quantify this compound. The purity of the isolated this compound can be determined by comparing the peak area of this compound to the total peak area in the chromatogram.

Quantitative Data

Table 1: Comparison of Alkaloid Extraction Methods (General)

Extraction Method Typical Extraction Time Solvent Consumption Relative Yield Notes
Maceration24-72 hoursHighLow to ModerateSimple but time-consuming and less efficient.[3][6]
Soxhlet Extraction6-24 hoursHighModerate to HighMore efficient than maceration but can degrade thermolabile compounds.[5][6]
Ultrasound-Assisted Extraction (UAE)15-60 minutesModerateHighEfficient and reduces extraction time and solvent consumption.[3][6]
Microwave-Assisted Extraction (MAE)5-30 minutesLow to ModerateHighVery rapid and efficient, but requires specialized equipment.[5][6]
Accelerated Solvent Extraction (ASE)10-20 minutesLowVery HighUses elevated temperatures and pressures for rapid and efficient extraction.[6]

Table 2: Yield and Purity of this compound from a Crude Alkaloid Extract via pH-Zone-Refining CCC *

Compound Amount from 3.5 g Crude Extract Purity
This compound74 mg97.5%

*Data adapted from the separation of alkaloids from Aconitum coreanum, which also contains this compound, and serves as a representative example of the efficiency of this purification technique.[17]

Visualizations

This compound Biosynthesis Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound, starting from the general isoprenoid pathway.

Atisine_Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP ent_Atisene ent-Atisene ent_CPP->ent_Atisene Atisane_Diterpenes Atisane-type Diterpenes ent_Atisene->Atisane_Diterpenes Oxidation Atisine_Alkaloids This compound-type Alkaloids Atisane_Diterpenes->Atisine_Alkaloids Amination (from L-Serine)

Caption: Proposed biosynthetic pathway of this compound-type alkaloids.

Acid-Base Extraction Workflow

This diagram outlines the logical steps involved in the acid-base extraction of alkaloids from a plant source.

Acid_Base_Extraction start Powdered Spiraea Material extract Extract with Acidified Ethanol start->extract concentrate Concentrate Extract extract->concentrate dissolve_acid Dissolve in Aqueous Acid (e.g., 1% HCl) concentrate->dissolve_acid wash_organic Wash with Organic Solvent (e.g., Chloroform) dissolve_acid->wash_organic separate1 Separate Layers wash_organic->separate1 aqueous_phase1 Aqueous Phase (contains Alkaloid Salts) separate1->aqueous_phase1 Keep organic_phase1 Organic Phase (contains impurities) - DISCARD separate1->organic_phase1 Discard basify Basify Aqueous Phase (pH 9-10) aqueous_phase1->basify extract_organic Extract with Organic Solvent (e.g., Chloroform) basify->extract_organic separate2 Separate Layers extract_organic->separate2 organic_phase2 Organic Phase (contains free Alkaloids) separate2->organic_phase2 Keep aqueous_phase2 Aqueous Phase - DISCARD separate2->aqueous_phase2 Discard dry_concentrate Dry and Concentrate Organic Phase organic_phase2->dry_concentrate end Crude Alkaloid Extract dry_concentrate->end

Caption: Workflow for the acid-base extraction of alkaloids.

References

Addressing Atisine stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Atisine Solutions

This guide provides researchers, scientists, and drug development professionals with essential information for addressing stability issues encountered when working with this compound in aqueous solutions. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

This compound is a C20-diterpenoid alkaloid, a class of complex natural products with a wide range of biological activities.[1] Like many alkaloids, this compound's stability in aqueous solution can be influenced by various environmental factors, potentially leading to degradation.[2][3] Ensuring the stability of your this compound solution is critical for obtaining accurate, reproducible, and reliable experimental results, as degradation can alter its concentration and biological activity.

Q2: What are the primary factors that cause this compound degradation in aqueous solutions?

The stability of diterpenoid alkaloids like this compound in solution is primarily influenced by chemical and physical factors:

  • pH: The acidity or alkalinity of the solution can catalyze degradation reactions. Most drugs are most stable in a pH range of 4-8.[4] As a strong base with a pKa of 12.2, this compound's ionization state is highly dependent on pH, which can affect its stability.[5]

  • Temperature: Higher temperatures accelerate the rate of most chemical degradation reactions.[2][4]

  • Light: Exposure to UV or visible light can provide the energy needed to initiate photolytic degradation.[2][3]

  • Oxidation: The presence of dissolved oxygen or other oxidizing agents can lead to oxidative degradation of the molecule.[2]

Q3: My this compound solution has changed color or developed a precipitate. What does this indicate?

Visual changes are common indicators of compound degradation or solubility issues.[2]

  • Color Change: This often suggests the formation of new chromophoric degradation products.

  • Precipitation: This can occur if the this compound degrades into products that are less soluble in the chosen solvent or if the initial concentration exceeded its solubility under the storage conditions (e.g., at a lower temperature).[2]

Q4: How should I prepare and store stock solutions of this compound to maximize stability?

For optimal stability, it is recommended to:

  • Use the Hydrochloride Salt: this compound hydrochloride is more readily soluble in aqueous solutions than the free base.[5][6]

  • Use High-Purity Solvents: Prepare solutions using high-purity, buffered aqueous solutions (e.g., phosphate (B84403) or citrate (B86180) buffers) or purified water (e.g., Milli-Q). Impurities can catalyze degradation.[2]

  • Store at Low Temperatures: Store aliquots in a freezer at -20°C or -80°C to minimize thermal degradation. Avoid repeated freeze-thaw cycles by creating single-use aliquots.[2]

  • Protect from Light: Store solutions in amber-colored vials or wrap containers in aluminum foil to prevent photolytic degradation.[2][3]

  • Prepare Fresh: Whenever possible, prepare solutions fresh before an experiment to ensure maximum potency and integrity.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Rapid loss of the main this compound peak in HPLC analysis. Chemical instability under the current storage or experimental conditions (pH, temperature, solvent).Conduct a forced degradation study (see protocol below) to identify the primary degradation factors. Adjust storage conditions accordingly (e.g., use a buffered solution, store at a lower temperature, protect from light).[2]
Appearance of multiple new peaks in the chromatogram. Degradation of this compound into multiple byproducts.Attempt to identify the degradation products using mass spectrometry (LC-MS). This can provide insight into the degradation pathway and help in optimizing storage conditions to prevent it.[2]
Inconsistent or non-reproducible experimental results. Use of degraded or partially degraded stock solutions.Always use freshly prepared solutions or solutions that have been stored under validated stable conditions. It is good practice to run a quality control check (e.g., HPLC) on an aliquot of the stock solution before initiating critical experiments.[2]
Precipitate forms in the solution upon storage. 1. Degradation into less soluble products.2. Initial concentration exceeded its solubility at the storage temperature.First, confirm the solubility of this compound in your chosen solvent at the storage temperature. If solubility is not the issue, degradation is likely. The precipitate can be analyzed (e.g., by LC-MS) to identify the insoluble product.[2]
Summary of Factors Influencing Alkaloid Stability

The following diagram illustrates the key factors that can impact the chemical integrity of this compound in an aqueous environment.

cluster_factors Factors Influencing this compound Stability stability This compound in Aqueous Solution ph pH / Buffers stability->ph Catalyzes reactions temp Temperature stability->temp Accelerates degradation light Light Exposure stability->light Induces photolysis oxygen Oxidation stability->oxygen Causes oxidative degradation

Caption: Key chemical and physical factors affecting this compound stability.

Data Presentation

Table 1: General Stability Profile and Recommended Handling of Diterpenoid Alkaloids

ParameterGeneral Observation for AlkaloidsRecommended Condition for this compoundRationale
pH Stability is highly pH-dependent. Both acidic and basic conditions can catalyze hydrolysis, especially for ester-containing alkaloids.[4][7]pH 4.0 - 7.0 (Buffered)This compound is a strong base (pKa 12.2) and will be fully protonated and potentially more stable in an acidic to neutral pH range.[5] Buffers prevent pH shifts.
Temperature Degradation rates increase with temperature, often following Arrhenius kinetics.[4]-20°C to -80°C (for long-term storage)Low temperatures significantly slow down chemical degradation reactions.[2]
Light UV and sometimes visible light can cause photolytic degradation.[2]Store in amber vials or protect from light.Prevents energy input that can break chemical bonds and lead to degradation.[3]
Oxygen The presence of oxygen can lead to the formation of N-oxides or other oxidation products.Use degassed solvents for sensitive applications; store under inert gas (N₂ or Ar).Minimizes the risk of oxidative degradation, which can be a significant pathway for complex molecules.
Solvent Protic solvents can participate in solvolysis reactions. Purity is critical.High-purity buffered water or co-solvent systems (e.g., water/DMSO).Minimizes degradation catalyzed by solvent impurities and ensures compound solubility.[2]

Experimental Protocols

Protocol 1: Preparation of a Buffered this compound Stock Solution (10 mM)

This protocol describes how to prepare a more stable, buffered aqueous stock solution of this compound using its hydrochloride salt.

Materials:

  • This compound hydrochloride (MW: 379.96 g/mol )[5]

  • 50 mM Sodium Phosphate Buffer (pH 6.0)

  • High-purity water (e.g., Milli-Q or WFI)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Amber glass vials for storage

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Weighing: Accurately weigh 3.80 mg of this compound hydrochloride.

  • Dissolving: Transfer the powder to a 1.0 mL volumetric flask. Add approximately 0.7 mL of the 50 mM sodium phosphate buffer (pH 6.0). Vortex gently until the solid is completely dissolved.

  • Volume Adjustment: Carefully add the buffer to the 1.0 mL mark. Cap and invert the flask several times to ensure a homogenous solution.

  • Sterilization (Optional): If sterility is required, filter the solution through a 0.22 µm syringe filter compatible with aqueous solutions.

  • Aliquoting and Storage: Dispense the solution into single-use amber glass vials. Store immediately at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation Study for this compound

This protocol provides a workflow to systematically investigate the stability of this compound under various stress conditions. This is crucial for identifying key factors leading to its degradation.

cluster_stress 3. Apply Stress Conditions prep 1. Prepare 1 mg/mL this compound Stock in Acetonitrile:Water (1:1) aliquot 2. Aliquot Stock into 5 Test Groups prep->aliquot acid Acidic (0.1 M HCl, 60°C) aliquot->acid base Basic (0.1 M NaOH, 60°C) aliquot->base ox Oxidative (3% H2O2, RT) aliquot->ox heat Thermal (80°C, in dark) aliquot->heat light Photolytic (ICH light chamber, RT) aliquot->light sample 4. Sample at Time Points (e.g., 0, 2, 4, 8, 24 hours) acid->sample base->sample ox->sample heat->sample light->sample neutralize 5. Neutralize Acid/Base Samples Quench H2O2 Samples sample->neutralize analyze 6. Analyze by HPLC-UV/MS neutralize->analyze results 7. Calculate % Degradation Identify Degradants analyze->results

References

Optimizing Atisine Dosage for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing atisine dosage in in vitro experiments. The following information is designed to address specific issues that may be encountered, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for this compound in in vitro experiments?

A1: Based on published data for this compound-type diterpenoid alkaloids, a broad concentration range is recommended for initial screening to determine the dose-response curve for your specific cell line. A common starting point is to test a range from nanomolar to high micromolar concentrations (e.g., 1 nM to 100 µM). For cytotoxicity assays, initial concentrations often fall within the low micromolar range.

Q2: How should I prepare a stock solution of this compound?

A2: this compound, like many diterpenoid alkaloids, may have limited solubility in aqueous solutions. The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (B87167) (DMSO). To minimize any potential solvent-induced effects on your cells, it is crucial to maintain a final DMSO concentration in your cell culture medium at or below 0.1%.[1] Always include a vehicle control (media with the same final concentration of DMSO) in your experimental setup.[2][3]

Q3: What is the recommended incubation time for this compound treatment?

A3: The optimal incubation time is dependent on the specific biological effect being investigated and the cell line used. For cytotoxicity assays, typical incubation periods are 24, 48, and 72 hours to capture both early and late cellular responses.[4] For signaling pathway studies, shorter incubation times may be necessary to observe transient effects on protein phosphorylation or gene expression. It is advisable to perform a time-course experiment to determine the optimal time point for your endpoint of interest.

Q4: I am observing precipitation in my culture medium after adding this compound. What should I do?

A4: Precipitation of this compound in the culture medium can occur if its solubility limit is exceeded.[5] To troubleshoot this, ensure your final DMSO concentration is sufficient to keep the compound in solution. You can also try preparing your working solutions by diluting the DMSO stock in a stepwise manner into pre-warmed culture medium while gently vortexing.[6] Visually inspect the wells after adding the compound to confirm there is no precipitation.[4] If precipitation persists, consider using a lower, more soluble concentration of this compound.

Q5: My cytotoxicity assay results are inconsistent. What are some common pitfalls when working with natural products like this compound?

A5: Inconsistencies in cytotoxicity assays with natural products can arise from several factors.[7] Some plant-derived compounds can interfere with colorimetric assays like the MTT assay by directly reducing the tetrazolium salt, leading to false-positive results.[6] Colored compounds can also interfere with absorbance readings.[6] To mitigate these issues, always include a "compound-only" control (compound in cell-free media) to check for colorimetric interference and a "cell-free MTT reduction" control to test for direct reduction of the MTT reagent.[6] If interference is suspected, consider using an alternative cytotoxicity assay, such as an ATP-based luminescence assay or a lactate (B86563) dehydrogenase (LDH) release assay.[7]

Quantitative Data Summary

The following table summarizes the in vitro cytotoxicity of various this compound-type diterpenoid alkaloids across different human cancer cell lines. This data can serve as a reference for selecting initial dosage ranges in your experiments.

CompoundCell LineCancer TypeIC50 (µM)Reference
Honthis compoundMCF-7Breast Cancer3.16[8]
Delphthis compound CA549Lung Adenocarcinoma2.36[8]
Spiramine S1 DerivativeHL-60Promyelocytic Leukemia> S-3 & Cisplatin[8]
Spiramine S1 DerivativeSMMC-7721Hepatocellular Carcinoma> S-3 & Cisplatin[8]
Spiramine S1 DerivativeA-549Lung Adenocarcinoma> S-3 & Cisplatin[8]
Spiramine S1 DerivativeMCF-7Breast Cancer> S-3 & Cisplatin[8]
Spiramine S1 DerivativeSW-480Colorectal Adenocarcinoma> S-3 & Cisplatin[8]
Spiramine S2 DerivativeHL-60Promyelocytic Leukemia> S-3 & Cisplatin[8]
Spiramine S2 DerivativeSMMC-7721Hepatocellular Carcinoma> S-3 & Cisplatin[8]
Spiramine S2 DerivativeA-549Lung Adenocarcinoma> S-3 & Cisplatin[8]
Spiramine S2 DerivativeMCF-7Breast Cancer> S-3 & Cisplatin[8]
Spiramine S2 DerivativeSW-480Colorectal Adenocarcinoma> S-3 & Cisplatin[8]

Experimental Protocols & Workflows

General Experimental Workflow for In Vitro this compound Studies

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) treatment Treat Cells with This compound Dilutions prep_stock->treatment prep_cells Cell Seeding (Optimize Density) prep_cells->treatment incubation Incubate (24, 48, 72h) treatment->incubation cytotoxicity Cytotoxicity Assay (e.g., MTT) incubation->cytotoxicity signaling Signaling Pathway Analysis incubation->signaling data_analysis Analyze Data (Calculate IC50, etc.) cytotoxicity->data_analysis signaling->data_analysis apoptosis_pathway This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Permeabilization Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis nfkb_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) This compound This compound This compound->IKK Inhibits

References

Technical Support Center: Atisine Crystallization for X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for atisine crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for obtaining high-quality this compound crystals suitable for X-ray crystallography.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in crystallizing this compound?

A1: this compound, a complex diterpenoid alkaloid, often presents challenges in crystallization due to its rigid and complex molecular structure, which can make orderly packing into a crystal lattice difficult. Success is highly dependent on sample purity and the selection of an appropriate solvent system.

Q2: What level of purity is required for this compound before attempting crystallization?

A2: A high degree of purity is crucial for successful crystallization. It is recommended to have this compound at a purity level of 95% or higher. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poorly formed crystals or crystals that diffract weakly.

Q3: Which crystallization methods are most effective for this compound?

A3: The most commonly successful methods for small molecules like this compound are slow evaporation, vapor diffusion, and slow cooling. Vapor diffusion, in particular, offers excellent control over the rate of crystallization and is often a good starting point.

Q4: How critical is the choice of solvent for this compound crystallization?

A4: The choice of solvent is one of the most critical factors. The ideal solvent is one in which this compound has moderate solubility. If the solubility is too high, the solution may not become supersaturated, and if it's too low, the compound may precipitate as an amorphous solid.

Q5: How can I avoid the formation of oils or amorphous precipitates?

A5: "Oiling out" or the formation of an amorphous precipitate often occurs when the solution becomes supersaturated too quickly or at a temperature above the compound's melting point in that solvent. To avoid this, you can try using a more dilute solution, slowing down the crystallization process (e.g., by reducing the rate of evaporation or cooling), or using a different solvent system.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound crystallization experiments.

ProblemPossible CauseSuggested Solution
No Crystals Form The solution is not supersaturated.- Concentrate the solution by slowly evaporating some of the solvent. - If using a co-solvent system, add more of the anti-solvent. - Try a different solvent in which this compound is less soluble.
The this compound sample contains impurities that inhibit nucleation.- Further purify the this compound sample using techniques like column chromatography or recrystallization.
The solution cooled too rapidly.- Allow the solution to cool more slowly to room temperature, or use a programmable cooling device.
Formation of Small, Needle-like Crystals Rapid nucleation due to high supersaturation.- Reduce the concentration of the this compound solution. - Slow down the rate of crystallization by reducing the vapor pressure difference in vapor diffusion or slowing the cooling rate.
The chosen solvent system is not optimal.- Experiment with different solvent and anti-solvent combinations.
Crystals are Twinned or Intergrown Multiple nucleation events on the same crystal face.- Reduce the level of supersaturation. - Introduce a seed crystal to encourage the growth of a single, well-ordered crystal.
Mechanical disturbance during crystal growth.- Ensure the crystallization setup is in a vibration-free environment.
Crystals Exhibit Poor Diffraction Internal disorder within the crystal lattice.- Slow down the crystal growth rate to allow for more ordered packing of the molecules. - Try a different solvent system, as the solvent can sometimes be incorporated into the lattice and affect order.
The crystals are too small.- Optimize conditions to grow larger single crystals (see "Formation of Small, Needle-like Crystals").
"Oiling Out" or Amorphous Precipitate The compound is coming out of solution too quickly at a temperature above its melting point in the solvent.- Use a more dilute solution. - Add more of the "good" solvent in a co-solvent system. - Slow down the rate of anti-solvent addition or cooling.

Experimental Protocols

Protocol 1: Vapor Diffusion Crystallization of this compound

This protocol describes the vapor diffusion method using a hexane (B92381)/acetone (B3395972) solvent system, which is a common starting point for crystallizing organic molecules.

Materials:

  • Purified this compound (>95%)

  • Acetone (analytical grade)

  • Hexane (analytical grade)

  • Small vial (e.g., 0.5 mL)

  • Larger vial or beaker that can seal the small vial inside

  • Syringe and needle

Methodology:

  • Prepare the this compound Solution: Dissolve 2-5 mg of purified this compound in a minimal amount of acetone (e.g., 100-200 µL) in the small vial. Ensure the this compound is fully dissolved.

  • Set up the Crystallization Chamber: Place the small vial containing the this compound solution inside the larger vial.

  • Add the Anti-Solvent: Carefully add hexane (the anti-solvent) to the larger vial, ensuring the level of the hexane is below the opening of the small inner vial. A typical starting ratio is 2:1 to 4:1 of anti-solvent to solvent.

  • Seal the Chamber: Tightly seal the larger vial. This creates a closed system where the vapor of the more volatile solvent (acetone) will slowly diffuse out of the inner vial and be absorbed by the hexane in the outer vial. This gradual increase in the concentration of the anti-solvent in the inner vial will slowly bring the this compound solution to supersaturation.

  • Incubation: Place the sealed setup in a stable, vibration-free environment at a constant temperature (e.g., room temperature or 4°C).

  • Monitoring: Observe the vial periodically without disturbing it. Crystal growth can take anywhere from a few days to several weeks.

  • Harvesting: Once suitable crystals have formed, carefully open the chamber and remove the inner vial. Using a pipette, gently remove the mother liquor. The crystals can then be carefully mounted for X-ray diffraction analysis.

Data Presentation

The following table summarizes reported solvent systems that have been used for the crystallization of this compound and related diterpenoid alkaloids. This information can guide the selection of solvents for your experiments.

CompoundSolvent SystemMethodOutcome
This compoundAcetone/EtherNot specifiedCrystalline solid
This compoundMethanol/BenzeneNot specifiedCrystalline solid
Diterpenoid Alkaloids (general)EthanolSlow CoolingOften successful for polar compounds
Diterpenoid Alkaloids (general)Hexane/AcetoneVapor DiffusionGood for moderately polar compounds
Diterpenoid Alkaloids (general)Hexane/THFVapor DiffusionAlternative for moderately polar compounds

Visualizations

The following diagrams illustrate key workflows and relationships in troubleshooting this compound crystallization.

TroubleshootingWorkflow Start Start Crystallization Experiment Observe Observe Outcome After Incubation Period Start->Observe NoCrystals No Crystals Formed Observe->NoCrystals SmallNeedles Small/Needle-like Crystals Observe->SmallNeedles OilingOut Oiling Out/ Amorphous Precipitate Observe->OilingOut GoodCrystals Good Quality Crystals Observe->GoodCrystals IncreaseConc Increase Concentration/ Add Anti-solvent NoCrystals->IncreaseConc Not Supersaturated? CheckPurity Check/Improve Sample Purity NoCrystals->CheckPurity Impurities? SlowDown Slow Down Crystallization Rate SmallNeedles->SlowDown Too Fast? ChangeSolvent Change Solvent System SmallNeedles->ChangeSolvent Poor Packing? OilingOut->SlowDown Too Rapid? OilingOut->ChangeSolvent Poor Solubility? Analyze Proceed to X-ray Diffraction Analysis GoodCrystals->Analyze IncreaseConc->Start CheckPurity->Start SlowDown->Start ChangeSolvent->Start UseSeed Use Seed Crystal UseSeed->Start

Troubleshooting workflow for this compound crystallization.

ProblemSolution cluster_problems Common Problems cluster_solutions Potential Solutions P1 No Crystal Growth S1 Optimize Supersaturation (Concentration/Anti-solvent) P1->S1 S2 Enhance Sample Purity P1->S2 P2 Poor Crystal Quality (Small, Twinned) S3 Control Crystallization Rate (Temperature, Diffusion) P2->S3 S4 Screen Different Solvent Systems P2->S4 S5 Introduce Seed Crystals P2->S5 P3 Amorphous Precipitate ('Oiling Out') P3->S1 P3->S3 P3->S4

Logical relationships between problems and solutions.

Technical Support Center: Enhancing the Bioavailability of Atisine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with atisine derivatives.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during your research with this compound derivatives, particularly concerning their bioavailability.

Issue Potential Cause Troubleshooting Steps
Poor aqueous solubility of this compound derivative The inherent hydrophobic nature of the diterpenoid alkaloid structure.1. Particle Size Reduction: Employ micronization or nanosuspension techniques to increase the surface area of the drug particles. 2. Formulation with Excipients: Utilize solubility-enhancing excipients such as surfactants, co-solvents (e.g., PEG 400), or complexing agents (e.g., cyclodextrins). 3. Amorphous Solid Dispersions (ASDs): Create an ASD of the this compound derivative with a suitable polymer to enhance its dissolution rate.[1] 4. pH Adjustment: For this compound derivatives with ionizable groups, adjusting the pH of the vehicle can improve solubility.
Low and variable oral bioavailability in preclinical models - Poor dissolution in gastrointestinal fluids. - Low permeability across the intestinal epithelium. - First-pass metabolism in the gut wall or liver. - Efflux by transporters like P-glycoprotein (P-gp).1. Formulation Strategy Evaluation: Test various formulations, including lipid-based systems like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) to improve absorption.[1] 2. Permeability Assessment: Conduct in vitro Caco-2 permeability assays to determine the apparent permeability coefficient (Papp) and efflux ratio.[2] 3. Inhibition of Efflux Pumps: If high efflux is suspected, co-administer the this compound derivative with a known P-gp inhibitor (e.g., verapamil) in Caco-2 assays to confirm P-gp involvement.[2] 4. In Vivo Pharmacokinetic Studies: Perform pharmacokinetic studies in animal models to determine key parameters like Cmax, Tmax, and AUC, which can help identify the primary barrier to bioavailability.
Inconsistent results in in vitro assays (e.g., cell-based or enzymatic assays) - Precipitation of the this compound derivative in the assay medium. - Adsorption of the compound to plasticware.1. Solubility in Assay Medium: Determine the kinetic solubility of the this compound derivative in the specific assay buffer to ensure it remains in solution throughout the experiment. 2. Use of Low-Binding Plates: Utilize low-protein-binding plates and labware to minimize non-specific binding. 3. Inclusion of a Solubilizing Agent: If necessary and compatible with the assay, include a small percentage of a co-solvent (e.g., DMSO) in the final assay medium.
Lower than expected efficacy in in vivo models despite in vitro potency - Inadequate systemic exposure due to poor oral bioavailability. - Rapid metabolism of the this compound derivative.1. Confirm Systemic Exposure: Measure plasma concentrations of the this compound derivative at various time points after oral administration to correlate with the efficacy data. 2. Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes to assess the metabolic stability of the compound. 3. Consider Alternative Routes of Administration: For initial proof-of-concept studies, consider intraperitoneal (i.p.) or intravenous (i.v.) administration to bypass absorption-related issues.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in enhancing the oral bioavailability of this compound derivatives?

A1: The main challenges stem from their inherent physicochemical properties. This compound derivatives, like many diterpenoid alkaloids, are often large, lipophilic molecules with poor aqueous solubility. This low solubility limits their dissolution in the gastrointestinal tract, which is a critical first step for absorption. Additionally, they may be subject to first-pass metabolism in the liver and gut wall, and can be substrates for efflux transporters like P-glycoprotein, which actively pumps them out of intestinal cells, further reducing their net absorption.

Q2: Which formulation strategies are most effective for improving the bioavailability of hydrophobic compounds like this compound derivatives?

A2: Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are particularly effective. These formulations can enhance the solubilization of the drug in the gastrointestinal fluids and may also promote lymphatic absorption, which can help bypass first-pass metabolism in the liver. Other promising strategies include the formation of amorphous solid dispersions with polymers to improve dissolution rates, and particle size reduction through techniques like micronization or nanonization to increase the surface area for dissolution.

Q3: How can I determine if my this compound derivative is a substrate for efflux transporters like P-glycoprotein (P-gp)?

A3: The most common in vitro method is the Caco-2 permeability assay. This assay uses a monolayer of Caco-2 cells, which express P-gp and other transporters, to model the intestinal barrier. By measuring the transport of your compound from the apical (intestinal lumen) to the basolateral (blood) side and vice versa, you can calculate an efflux ratio. An efflux ratio significantly greater than 1 suggests that the compound is actively transported out of the cells. To confirm P-gp involvement, the assay can be repeated in the presence of a P-gp inhibitor like verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor is strong evidence that your compound is a P-gp substrate.

Q4: What are the key pharmacokinetic parameters I should measure in an in vivo study to assess the oral bioavailability of an this compound derivative?

A4: The key parameters to determine are:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.

  • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total drug exposure over time.

  • t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.

By comparing the AUC after oral administration to the AUC after intravenous (IV) administration, you can calculate the absolute oral bioavailability (F%).

Q5: Are there any known signaling pathways affected by this compound derivatives that I should be aware of in my research?

A5: Yes, some this compound derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through the intrinsic mitochondrial pathway. This involves the regulation of the Bax/Bcl-2 protein family and the subsequent activation of caspase-3. Monitoring the expression levels of these proteins can provide insights into the mechanism of action of your this compound derivative.

Data Presentation

Formulation Strategy Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension (Control) 50 ± 124.0 ± 1.5350 ± 85100
Micronized Suspension 120 ± 252.5 ± 0.8980 ± 150280
Amorphous Solid Dispersion 250 ± 401.5 ± 0.52100 ± 320600
Self-Emulsifying Drug Delivery System (SEDDS) 450 ± 651.0 ± 0.33850 ± 4501100

Experimental Protocols

Kinetic Solubility Assay Protocol

This protocol outlines a general method for determining the kinetic solubility of an this compound derivative, which is crucial for ensuring the compound remains in solution during in vitro assays.

Materials:

  • This compound derivative

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (non-binding surface recommended)

  • Plate shaker

  • Plate reader capable of measuring absorbance or a suitable analytical method (e.g., HPLC-UV)

Procedure:

  • Prepare a stock solution of the this compound derivative in DMSO (e.g., 10 mM).

  • Add a small volume of the DMSO stock solution (e.g., 2 µL) to the wells of a 96-well plate.

  • Add PBS (pH 7.4) to each well to achieve the desired final concentration of the this compound derivative (e.g., 100 µM). The final DMSO concentration should be kept low (typically ≤1%).

  • Seal the plate and shake at room temperature for a specified period (e.g., 2 hours).

  • After incubation, visually inspect the wells for any precipitation.

  • To quantify the soluble fraction, centrifuge the plate to pellet any precipitate.

  • Carefully transfer the supernatant to a new plate.

  • Determine the concentration of the this compound derivative in the supernatant using a suitable analytical method (e.g., HPLC-UV or a plate reader if the compound has a chromophore).

  • The measured concentration represents the kinetic solubility under these conditions.

Caco-2 Permeability Assay Protocol

This protocol provides a detailed methodology for assessing the intestinal permeability of this compound derivatives and identifying potential efflux transporter interactions.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • This compound derivative

  • Lucifer yellow (paracellular integrity marker)

  • Control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)

  • P-gp inhibitor (optional, e.g., verapamil)

  • LC-MS/MS system for analysis

Procedure:

Cell Culture and Monolayer Formation:

  • Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.

  • Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²) are suitable for the assay.

Permeability Assay:

  • Wash the Caco-2 monolayers with pre-warmed HBSS.

  • Prepare the dosing solutions of the this compound derivative and control compounds in HBSS. For assessing efflux, prepare a dosing solution with and without a P-gp inhibitor.

  • Apical to Basolateral (A-B) Transport (Absorption):

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

  • Basolateral to Apical (B-A) Transport (Efflux):

    • Add the dosing solution to the basolateral chamber.

    • Add fresh HBSS to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Analyze the concentration of the this compound derivative and control compounds in the samples using a validated LC-MS/MS method.

  • To assess monolayer integrity after the experiment, measure the transport of Lucifer yellow.

Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug transport across the monolayer (µmol/s).

    • A is the surface area of the filter membrane (cm²).

    • C0 is the initial concentration of the drug in the donor chamber (µmol/mL).

  • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio > 2 is indicative of active efflux.

Visualizations

G Experimental Workflow for Enhancing this compound Derivative Bioavailability cluster_0 Problem Identification cluster_1 In Vitro Screening cluster_2 Formulation Development cluster_3 In Vivo Evaluation Poor Solubility Poor Solubility Solubility Assay Solubility Assay Poor Solubility->Solubility Assay Low Permeability Low Permeability Caco-2 Assay Caco-2 Assay Low Permeability->Caco-2 Assay Particle Size Reduction Particle Size Reduction Solubility Assay->Particle Size Reduction Lipid-Based Formulation Lipid-Based Formulation Solubility Assay->Lipid-Based Formulation Solid Dispersion Solid Dispersion Solubility Assay->Solid Dispersion Caco-2 Assay->Lipid-Based Formulation Pharmacokinetic Study Pharmacokinetic Study Particle Size Reduction->Pharmacokinetic Study Lipid-Based Formulation->Pharmacokinetic Study Solid Dispersion->Pharmacokinetic Study G This compound Derivative-Induced Apoptosis Signaling Pathway This compound Derivative This compound Derivative Bcl-2 Bcl-2 This compound Derivative->Bcl-2 inhibits Bax Bax This compound Derivative->Bax activates Bcl-2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers. This guide provides essential troubleshooting information and standardized protocols for working with atisine and related C20-diterpenoid alkaloids in animal studies. The primary focus is on mitigating the inherent cardiotoxicity and neurotoxicity associated with this class of compounds, ensuring experimental success and animal welfare.

Given that specific toxicity reduction strategies for this compound are not extensively documented, this guide leverages established principles and protocols for the more potent and closely related C19-diterpenoid alkaloids, such as aconitine (B1665448). These methods are considered the standard approach for managing the toxicity of this entire compound family.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-related toxicity?

A1: The toxicity of this compound-type and aconitine-type diterpenoid alkaloids stems from their interaction with voltage-gated sodium channels (VGSCs) in the cell membranes of excitable tissues, including the myocardium (heart muscle), nerves, and other muscles.[1] These alkaloids bind to the channel, preventing its inactivation and leading to persistent sodium ion influx.[1] This disrupts the normal membrane potential, causing sustained depolarization, which can trigger fatal cardiac arrhythmias, seizures, and paralysis.[1][2] This initial sodium overload can also lead to a secondary calcium overload within the cells, further contributing to cytotoxicity and apoptosis.[3]

Q2: What are the typical signs of acute toxicity in animal models?

A2: Animals administered toxic doses of this compound-related alkaloids may exhibit a range of clinical signs affecting the cardiovascular, neurological, and gastrointestinal systems.[2] Researchers should monitor for:

  • Neurological Signs: Numbness, paresthesia (tingling), muscle weakness, tremors, convulsions, and seizures.[2]

  • Cardiovascular Signs: Arrhythmias (ventricular tachycardia, fibrillation), changes in blood pressure (hypotension), and palpitations.[4]

  • Gastrointestinal Signs: Nausea, vomiting, abdominal pain, and diarrhea.[2]

  • Other Signs: Salivation, respiratory distress, and changes in body temperature.[2]

Q3: How can the toxicity of these alkaloids be reduced prior to administration?

A3: The most effective and widely documented method is hydrolysis through processing . The most toxic compounds in this family are diester-diterpenoid alkaloids (DDAs). Traditional processing methods, such as prolonged boiling or steaming (a practice known as "Paozhi" in Traditional Chinese Medicine), hydrolyze these DDAs into less toxic monoester-diterpenoid alkaloids (MDAs) and eventually into non-toxic alcohol amines.[1][2][5] This de-esterification can reduce toxicity by several hundred-fold.[1] Co-decoction with other herbs, such as licorice (Glycyrrhiza uralensis), has also been shown to reduce the bioavailability of toxic alkaloids.[1]

Troubleshooting Guide

Issue 1: Unexpectedly high mortality or severe toxicity in animal subjects.

Possible CauseRecommended Solution
Inadequate Processing/Detoxification The duration or temperature of boiling/steaming was insufficient to fully hydrolyze the toxic diester alkaloids. Ensure you are following a validated and standardized decoction protocol. (See Protocol 1).[1]
Incorrect Dosage Calculation The calculated dose for the animal model may be too high, even for a processed form. Re-verify all calculations, paying close attention to unit conversions (e.g., mg/kg). Start with lower doses in pilot studies.
Route of Administration Parenteral routes (IV, IP) are significantly more toxic than oral administration due to higher bioavailability.[1] If feasible for the experimental design, consider oral gavage.
Animal Model Variability Susceptibility to toxicity can be influenced by the species, strain, age, and sex of the animals. Use a consistent and well-characterized animal model within and between experiments.[1]

Issue 2: Inconsistent or non-reproducible results between experimental groups.

Possible CauseRecommended Solution
Variation in Alkaloid Content The concentration of active alkaloids in the raw plant material can vary based on species, harvest time, and storage conditions. Source material from a reputable, single supplier. If possible, obtain a certificate of analysis or perform your own quantification (e.g., via HPLC) to standardize your starting material.[1]
Inconsistent Processing Protocol Minor deviations in soaking time, boiling duration, temperature, or herb-to-liquid ratios can lead to significant differences in the final alkaloid composition.[1] Adhere strictly to a Standard Operating Procedure (SOP) for all processing steps.
Pharmacokinetic Interactions If co-administering with other compounds or herbs, be aware of potential pharmacokinetic interactions that could alter the absorption, distribution, metabolism, or excretion of the toxic alkaloids.

Quantitative Toxicity Data

The toxicity of diterpenoid alkaloids varies significantly based on their chemical structure (diester vs. monoester) and the route of administration. Diester alkaloids like aconitine are substantially more toxic than this compound-type alkaloids.

Alkaloid TypeCompound(s)Animal ModelRouteLD50 (mg/kg)Reference
This compound-Type (C20) This compound, Spiradines C & F, etc.MouseIV8 - 58[1]
Aconitine-Type (C19-Diester) AconitineMouseOral1.8[2][4]
Aconitine-Type (C19-Diester) MesaconitineMouseOral1.9[4]
Aconitine-Type (C19-Diester) HypaconitineMouseOral2.8[4]

Note: The lower the LD50 value, the higher the acute toxicity.

Key Experimental Protocols

Protocol 1: Decoction Method for Toxicity Reduction

This protocol is based on traditional methods for processing Aconitum root to hydrolyze and reduce the toxicity of its constituent alkaloids.

  • Preparation: Weigh 100g of raw, dried plant material (e.g., Aconitum root slices).

  • Soaking: Submerge the material in 10 volumes (1 L) of deionized water. Allow to soak for a minimum of 30 minutes.

  • Decoction: Bring the water to a boil and maintain a continuous, rolling boil for at least 60-120 minutes. Longer boiling times generally lead to greater detoxification.

    • Optional Co-administration: For enhanced detoxification, 30g of licorice root (Glycyrrhiza uralensis) can be added during the boiling step.[1]

  • Filtration: After boiling, filter the decoction through multiple layers of gauze to remove all solid plant material.

  • Concentration: The filtrate can be concentrated to the desired volume/concentration for administration using a rotary evaporator or gentle heating.

  • Quantification (Recommended): Use a validated analytical method such as HPLC-MS/MS to quantify the concentration of the primary alkaloids (e.g., this compound, aconitine) in the final preparation to ensure dose accuracy.

Protocol 2: In-Vivo Antagonism of Cardiotoxicity

This protocol describes a general method for evaluating the ability of a co-administered agent to reduce cardiotoxicity, adapted from studies using tetrodotoxin (B1210768) to antagonize aconitine.[4]

  • Animal Preparation: Use male Wistar rats (250-300g) or a similar appropriate model. Anesthetize the animals using a suitable agent (e.g., urethane, isoflurane).

  • Surgical Preparation: Surgically expose and cannulate the jugular vein for intravenous drug administration. Insert subcutaneous ECG electrodes (e.g., Lead II configuration) to monitor cardiac rhythm. Allow the animal to stabilize.

  • Administration:

    • Control Group: Administer the toxic alkaloid (e.g., this compound, aconitine) at a known arrhythmogenic dose.

    • Test Group: Co-administer the toxic alkaloid with the potential protective agent (e.g., a sodium channel blocker). The protective agent can be given as a pre-treatment or simultaneously, depending on the experimental design.

  • Monitoring: Continuously record the ECG, breathing rate, and arterial oxygen saturation throughout the experiment.[4] Key endpoints to monitor include the onset time of arrhythmias, such as ventricular tachycardia (VT) or ventricular fibrillation (VF).

  • Analysis: Compare the incidence and onset time of cardiac events, as well as physiological parameters, between the control and test groups.

Visualizations

Signaling Pathway of this compound-Related Toxicity

ToxicityPathway Mechanism of this compound-Type Alkaloid Toxicity cluster_membrane Cell Membrane cluster_cell Intracellular Space vgsc_closed Voltage-Gated Sodium Channel (Resting State) vgsc_open Persistent Activation vgsc_closed->vgsc_open Prevents Inactivation na_ion Na+ Influx vgsc_open->na_ion depol Sustained Depolarization ca_overload Ca2+ Overload depol->ca_overload Leads to toxicity Cardio- & Neurotoxicity (Arrhythmia, Seizures) ca_overload->toxicity This compound This compound / Aconitine This compound->vgsc_closed Binds to Channel na_ion->depol Causes antagonist Protective Agent (e.g., Sodium Channel Blocker) antagonist->vgsc_closed Blocks Binding Site

Mechanism of this compound-Type Alkaloid Toxicity
Experimental Workflow for Toxicity Mitigation

ExperimentalWorkflow Workflow for In-Vivo Toxicity Reduction Studies cluster_animal_phase Animal Experiment Phase start Start: Source Raw Alkaloid/Plant Material process Processing Step (e.g., Decoction Protocol 1) start->process quantify Quantify Alkaloid Concentration (HPLC) process->quantify prep_dose Prepare Doses for Animal Administration quantify->prep_dose admin Administer Compound (Oral, IP, IV) prep_dose->admin observe Monitor for Clinical Signs of Toxicity (ECG, Behavior) admin->observe no_tox No/Mild Toxicity: Continue Protocol, Collect Data observe->no_tox No tox Severe Toxicity Observed observe->tox Yes endpoint Endpoint: Data Analysis & Histopathology no_tox->endpoint mitigate Apply Mitigation Strategy: - Reduce Subsequent Doses - Co-administer Antagonist - Refine Processing Method tox->mitigate mitigate->prep_dose Iterate

Workflow for In-Vivo Toxicity Reduction Studies

References

Technical Support Center: Investigating and Overcoming Atisine Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential resistance to Atisine and other diterpenoid alkaloids in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported anti-cancer activity?

A1: this compound is a C20-diterpenoid alkaloid, a class of natural products that have shown a variety of biological activities, including anti-tumor effects.[1][2] Studies have demonstrated that this compound-type compounds can inhibit the proliferation of several human cancer cell lines, such as breast (MCF-7) and lung adenocarcinoma (A549) cancer cells, with IC50 values in the low micromolar range.[3]

Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of this acquired resistance?

A2: While specific resistance mechanisms to this compound are not yet fully characterized, cancer cells can develop resistance to therapeutic agents through various general mechanisms[4]:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration.[5]

  • Alterations in Drug Target: Genetic mutations or modifications in the molecular target of this compound can prevent the drug from binding effectively.[5]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative pro-survival signaling pathways, such as the PI3K/Akt pathway, to circumvent the drug's effects.[5]

  • Enhanced DNA Repair: If this compound induces DNA damage, cancer cells may upregulate their DNA repair mechanisms to counteract the drug's cytotoxic effects.[6]

  • Inhibition of Apoptosis: Changes in the expression of pro-apoptotic and anti-apoptotic proteins (e.g., Bcl-2 family) can make cells resistant to programmed cell death induced by this compound.[4]

Q3: Some diterpenoid alkaloids show increased potency against multi-drug resistant (MDR) cell lines. Could this be the case for this compound?

A3: Interestingly, some studies on diterpenoid alkaloids have reported that certain derivatives exhibit greater potency against MDR cancer cell lines (e.g., those overexpressing P-glycoprotein) than against the non-resistant parental cell lines.[7][8][9] This suggests that not all diterpenoid alkaloids are substrates for common efflux pumps and some may even have mechanisms to overcome certain resistance phenotypes. It is worth investigating if this compound or its analogs share this characteristic.

Q4: How do I start investigating the mechanism of resistance to this compound in my cell line?

A4: A systematic approach is recommended. You can start by determining if the resistance is due to increased drug efflux, which is a common mechanism. Subsequently, you can investigate alterations in signaling pathways and the apoptotic response. The experimental workflow diagram below outlines a possible strategy.

Troubleshooting Guides

Issue 1: High variability in IC50 values for this compound in my cell viability assays.

Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Density Ensure a uniform number of cells is seeded across all wells. Perform a cell count before seeding and optimize seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.[10]
Cell Passage Number Use cells from a consistent and low passage number for your experiments. High-passage cells can have altered phenotypes and drug responses.[10]
This compound Stock Solution Integrity Prepare fresh serial dilutions for each experiment. Aliquot your stock solution upon receipt to avoid multiple freeze-thaw cycles. Confirm the stability of this compound in your chosen solvent (e.g., DMSO) and ensure the final solvent concentration is non-toxic and consistent across all wells.[10]
Assay Incubation Times Strictly adhere to the recommended incubation times for both the drug treatment and the assay reagents.[11]

Issue 2: My this compound-resistant cell line does not show overexpression of P-glycoprotein (P-gp/MDR1). What other resistance mechanisms should I investigate?

Possible Cause Troubleshooting Steps
Involvement of other ABC Transporters Check for the overexpression of other ABC transporters like MRP1 or BCRP using Western blot or qRT-PCR.
Activation of Pro-Survival Signaling Use Western blot to analyze the phosphorylation status of key proteins in survival pathways, such as Akt and ERK. Increased phosphorylation in resistant cells may indicate the activation of these pathways.[5]
Altered Apoptotic Pathway Assess the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. A shift towards an anti-apoptotic profile in resistant cells can confer resistance.[4]
Drug Inactivation Investigate if the resistant cells have an increased metabolic capacity to inactivate this compound. This can be explored through metabolomic studies.[12]

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound-Type Diterpenoid Alkaloids Against Human Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Honthis compound (27)Human breast cancer (MCF-7)3.16[3]
Delphthis compound C (25)Human lung adenocarcinoma (A549)2.36[3]
Etoposide (Positive Control)Human breast cancer (MCF-7)7.53[3]
Etoposide (Positive Control)Human lung adenocarcinoma (A549)Not specified[3]

Experimental Protocols

Protocol 1: Generation of an this compound-Resistant Cancer Cell Line

  • Initial GI50 Determination: First, determine the 50% growth inhibition (GI50) concentration of this compound for your parental cancer cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo®).[13]

  • Continuous Exposure: Culture the parental cells in media containing a low concentration of this compound (e.g., the GI50 concentration).[13]

  • Dose Escalation: Once the cells resume a normal growth rate, gradually increase the concentration of this compound in the culture medium. This is typically done in a stepwise manner, allowing the cells to adapt at each concentration.[13]

  • Isolation of Resistant Clones: After several months of continuous culture with increasing this compound concentrations, resistant clones should emerge. These can be isolated and expanded.

  • Characterization: Confirm the resistance by comparing the GI50 of the resistant line to the parental line. The resistant phenotype should be stable after culturing in drug-free medium for several passages.

Protocol 2: Rhodamine 123 Efflux Assay for P-glycoprotein Activity

This assay is used to determine if this compound resistance is mediated by increased P-gp efflux pump activity. Rhodamine 123 is a fluorescent substrate of P-gp.

  • Cell Preparation: Seed both parental and this compound-resistant cells in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment (Optional): Treat a subset of wells with a known P-gp inhibitor (e.g., Verapamil) for 1 hour. This serves as a control.

  • Rhodamine 123 Loading: Add Rhodamine 123 to all wells and incubate for 1 hour to allow for cellular uptake.

  • Efflux Period: Wash the cells with fresh media and incubate for another 1-2 hours to allow for the efflux of Rhodamine 123.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader.

  • Data Analysis: Reduced accumulation of Rhodamine 123 in the resistant cells compared to the parental cells (and increased accumulation in the presence of a P-gp inhibitor) suggests increased P-gp activity.

Mandatory Visualizations

G cluster_0 Phase 1: Characterize Resistance cluster_1 Phase 2: Investigate Common Mechanisms cluster_2 Phase 3: Overcoming Resistance Parental Parental Cell Line IC50 Determine IC50 (MTT / CellTiter-Glo Assay) Parental->IC50 Resistant This compound-Resistant Cell Line Resistant->IC50 Efflux Assess Drug Efflux (Rhodamine 123 Assay) IC50->Efflux Signaling Analyze Signaling Pathways (Western Blot for p-Akt, p-ERK) IC50->Signaling Apoptosis Evaluate Apoptotic Response (Western Blot for Bcl-2, Caspase-3) IC50->Apoptosis Analogs Screen this compound Analogs IC50->Analogs Combinations Test Combination Therapies (e.g., this compound + Pathway Inhibitor) Efflux->Combinations Signaling->Combinations Apoptosis->Combinations

Caption: Experimental workflow for investigating and overcoming this compound resistance.

G cluster_0 Cell Membrane cluster_1 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt activates CREB CREB Akt->CREB Transcription Gene Transcription CREB->Transcription Survival Cell Survival & Proliferation Transcription->Survival ApoptosisInhibition Inhibition of Apoptosis Transcription->ApoptosisInhibition GrowthFactor Growth Factor GrowthFactor->RTK This compound This compound This compound->PI3K may inhibit This compound->Akt may inhibit Resistance Drug Resistance Survival->Resistance ApoptosisInhibition->Resistance

Caption: PI3K/Akt signaling pathway as a potential mechanism of this compound resistance.

References

Technical Support Center: Enhancing the Selectivity of Atisine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the selectivity of atisine for its biological targets.

Frequently Asked Questions (FAQs)

Q1: What are the known biological targets of this compound and its derivatives?

This compound and this compound-type diterpenoid alkaloids exhibit a wide range of biological activities, including anti-inflammatory, antitumor, antiplatelet aggregation, analgesic, antiarrhythmic, and cholinesterase inhibitory effects.[1][2] While the exact molecular targets for all these activities are not fully elucidated, some known targets and activities include:

  • Inflammation: Inhibition of the NF-κB and MAPK signaling pathways.

  • Cancer: Cytotoxicity against various tumor cell lines, with the oxazolidine (B1195125) ring being a key structural feature for this activity.[1]

  • Neurotransmission: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2]

Q2: What are the key structural features of this compound that can be modified to improve selectivity?

Structure-activity relationship (SAR) studies on this compound-type alkaloids suggest that specific modifications can influence their biological activity and selectivity. Key features include:

  • Oxazolidine Ring: This moiety has been identified as essential for the cytotoxic effects of some this compound derivatives.[1]

  • C-7—O—C-20 Ether Bond: The presence of this bond appears to be unfavorable for cytotoxicity.[1]

  • Substituents on the Diterpenoid Skeleton: The type and position of substituent groups can significantly impact the biological activity and selectivity of this compound analogs.

Q3: How can I begin to improve the selectivity of my this compound-based compound?

Improving selectivity is a multi-step process that involves:

  • Target Identification: Clearly define the desired biological target and the off-targets you wish to avoid.

  • Structure-Activity Relationship (SAR) Studies: Synthesize a series of this compound derivatives with modifications at key positions to understand how structural changes affect activity and selectivity.

  • In Vitro Assays: Utilize a panel of in vitro assays to screen your compounds against the target and off-targets to determine their potency (e.g., IC50, Ki, Kd) and selectivity index.

  • Computational Modeling: Employ molecular docking and other computational tools to predict the binding modes of your compounds to the target and off-targets, which can guide the design of more selective analogs.

Troubleshooting Guides

Issue: Low Potency or Lack of Activity in Cytotoxicity Assays
Possible Cause Troubleshooting Step
Compound Solubility Ensure your this compound derivative is fully dissolved in the assay medium. Use a suitable co-solvent like DMSO, but keep the final concentration low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Incorrect Cell Line Verify that the chosen cancer cell line is appropriate for your target. Some cell lines may not express the target protein or pathway you are investigating.
Assay Conditions Optimize cell seeding density, compound incubation time, and the concentration of reagents like MTT to ensure a robust assay window.
Compound Stability Assess the stability of your compound in the assay medium over the incubation period. Degradation can lead to a loss of activity.
Issue: Poor Selectivity in Kinase or Enzyme Inhibition Assays
Possible Cause Troubleshooting Step
Broad-Spectrum Inhibition Your compound may be interacting with a common binding site, such as the ATP-binding pocket in kinases. Consider designing derivatives that target less conserved allosteric sites.
Off-Target Binding Screen your compound against a panel of related enzymes or receptors to identify potential off-targets. This will help in understanding the selectivity profile and guide further chemical modifications.
Assay Interference Some compounds can interfere with the assay technology itself (e.g., fluorescence quenching). Run control experiments without the enzyme to rule out assay artifacts.

Data Presentation

The following tables summarize the reported in vitro activity of this compound and its derivatives.

Table 1: Cytotoxicity of this compound Derivatives Against Various Human Cancer Cell Lines

CompoundHL-60 (IC50, µM)SMMC-7721 (IC50, µM)A-549 (IC50, µM)MCF-7 (IC50, µM)SW-480 (IC50, µM)
S1 1.341.042.030.671.97
S2 2.732.633.091.122.81
S3 4.035.028.453.125.47
Honthis compound (27) ---3.16-
Delphthis compound C (25) --2.36--
Brunonianine B (86) >503.1419.62.20-
Brunonianine C (87) >502.4128.36.88-

Data extracted from a study on structurally modified derivatives of spiramines C and D (S1-S11) and other natural this compound-type alkaloids.[1]

Table 2: Cholinesterase Inhibitory Activity of this compound-Type Alkaloids

CompoundAcetylcholinesterase (AChE) IC50 (µM)Butyrylcholinesterase (BChE) IC50 (µM)
Ajaconine (15) 12.6110.18
Heterophyllinine-B (31) No inhibition40.63

Data from a review on the biological activities of natural this compound-type diterpenoid alkaloids.[1][2]

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol outlines a general procedure for assessing the cytotoxicity of this compound derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound derivative stock solution (in DMSO)

  • Human cancer cell line of choice

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method for determining AChE inhibitory activity.

Materials:

  • This compound derivative

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate (B84403) buffer (pH 8.0)

  • 96-well microplate

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the this compound derivative at various concentrations.

  • Enzyme Addition: Add the AChE solution to initiate the reaction. Include a control without the inhibitor.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 15 minutes).

  • Substrate Addition: Add the ATCI solution to start the enzymatic reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.

Mandatory Visualizations

Signaling Pathways

NF_kB_Signaling_Pathway cluster_nucleus This compound This compound IKK_complex IKK Complex (IKKα/β/γ) This compound->IKK_complex Inhibits Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor Binds Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NF_kB NF-κB (p50/p65) IkB->NF_kB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NF_kB->Nucleus Translocation Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Promotes

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK_ERK_Signaling_Pathway cluster_nucleus This compound This compound Raf Raf (MAPKKK) This compound->Raf Inhibits? Growth_Factors Growth Factors Mitogens RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Binds Ras Ras RTK->Ras Activates Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocation Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) Nucleus->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response Regulates

Caption: Potential inhibition of the MAPK/ERK pathway by this compound.

Experimental Workflow

Atisine_Selectivity_Workflow start Start: This compound Scaffold synthesis Derivative Synthesis (SAR) start->synthesis in_vitro In Vitro Screening (Potency & Selectivity) synthesis->in_vitro data_analysis Data Analysis (IC50, Selectivity Index) in_vitro->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization Iterative Refinement lead_optimization->synthesis end End: Selective Candidate lead_optimization->end

Caption: Workflow for improving this compound selectivity.

References

Technical Support Center: Optimizing Reaction Conditions for Atisine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of atisine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the chemical modification of this complex diterpenoid alkaloid.

Understanding this compound's Reactivity

This compound possesses several reactive functional groups that can participate in derivatization reactions. Understanding their relative reactivity is crucial for designing successful synthetic strategies. The key functional groups include a secondary amine, a tertiary hydroxyl group, and an exocyclic double bond.[1][2][3] The secondary amine is generally the most nucleophilic and readily undergoes acylation and alkylation. The tertiary hydroxyl group is less reactive and requires more forcing conditions for derivatization.[1][2][3] The exocyclic double bond can participate in addition reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions performed on this compound?

A1: The most common derivatization reactions target the secondary amine and the tertiary hydroxyl group. These include:

  • N-Acylation: Introduction of an acyl group (e.g., acetyl, benzoyl) onto the secondary amine.

  • N-Alkylation: Introduction of an alkyl group (e.g., methyl, ethyl) onto the secondary amine.

  • O-Acylation: Esterification of the tertiary hydroxyl group.

  • O-Alkylation: Etherification of the tertiary hydroxyl group.

Q2: How can I achieve selective derivatization of the secondary amine over the tertiary hydroxyl group?

A2: Due to the higher nucleophilicity of the secondary amine, selective N-derivatization can typically be achieved by using mild reaction conditions. For example, N-acylation can often be performed at room temperature with a slight excess of the acylating agent. O-acylation of the sterically hindered tertiary hydroxyl group generally requires more forcing conditions, such as higher temperatures and the use of a catalyst.[4]

Q3: What are some common challenges in purifying this compound derivatives?

A3: Purification of this compound derivatives can be challenging due to the potential for multiple products, unreacted starting material, and the similar polarities of these compounds. Common purification techniques include:

  • Column Chromatography: Silica (B1680970) gel chromatography is frequently used, often with a gradient elution system of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol).

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for the purification and analysis of this compound derivatives.[5][6][7][8][9] A C18 column with a mobile phase gradient of water (often with a modifier like formic acid or trifluoroacetic acid) and acetonitrile (B52724) or methanol (B129727) is a common starting point.[5][6]

Troubleshooting Guides

Low or No Product Yield

This is a common issue that can arise from several factors. The following guide will help you systematically troubleshoot low-yield reactions for both N-acylation/alkylation and O-acylation/alkylation.

Troubleshooting Logic for Low Yield

Low Yield Troubleshooting start Low or No Product Yield reagent_quality Check Reagent Quality (this compound, Acylating/Alkylating Agent, Solvent) start->reagent_quality Start Here reaction_conditions Evaluate Reaction Conditions reagent_quality->reaction_conditions Reagents OK sub_reagent Degraded this compound? Impure Reagents? Wet Solvent? reagent_quality->sub_reagent Potential Issues workup_purification Review Workup & Purification reaction_conditions->workup_purification Conditions Optimized sub_conditions Incorrect Temperature? Insufficient Reaction Time? Inappropriate Base/Catalyst? reaction_conditions->sub_conditions Potential Issues sub_workup Product Lost During Extraction? Decomposition on Silica? Incorrect HPLC Conditions? workup_purification->sub_workup Potential Issues

Caption: A logical workflow for troubleshooting low product yield in this compound derivatization.

Potential Cause Troubleshooting Steps
Poor Quality of Starting Material - This compound Purity: Ensure the purity of the starting this compound using techniques like NMR or LC-MS. Impurities can interfere with the reaction. - Reagent Stability: Acylating agents like acyl chlorides and anhydrides are often moisture-sensitive. Use freshly opened or distilled reagents. Alkylating agents like alkyl halides can degrade over time; check for discoloration or impurities.
Suboptimal Reaction Conditions - Temperature: For N-acylation/alkylation, if the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C). For O-acylation/alkylation of the tertiary alcohol, higher temperatures (e.g., 80-100 °C or reflux) may be necessary.[10] - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time. Prolonged reaction times can lead to side product formation. - Solvent: Use anhydrous aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) to prevent hydrolysis of reagents.[11] - Base/Catalyst: For N-alkylation, a mild base like potassium carbonate is often sufficient.[11] For O-acylation, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) may be required in addition to a base like triethylamine.
Work-up and Purification Issues - Aqueous Work-up: this compound and its derivatives are basic. Ensure the aqueous layer is sufficiently basic during extraction to keep the product in the organic phase. - Chromatography: this compound derivatives can be sensitive to acidic conditions. Consider using a neutralized silica gel or a different stationary phase for column chromatography if degradation is observed. For HPLC, carefully select the mobile phase and pH to ensure good separation and stability.[5][8]
Formation of Multiple Products

The presence of multiple reactive sites on the this compound molecule can lead to the formation of a mixture of products.

Troubleshooting Multiple Products

Multiple Products Troubleshooting start Multiple Products Observed over_reaction Over-acylation / Over-alkylation start->over_reaction side_reactions Side Reactions at Other Functional Groups start->side_reactions solution_over Use stoichiometric amounts of reagent. Add reagent slowly. over_reaction->solution_over solution_side Use milder reaction conditions. Consider protecting groups. side_reactions->solution_side

Caption: A decision tree for troubleshooting the formation of multiple products.

Potential Cause Troubleshooting Steps
Over-alkylation/acylation - Stoichiometry: Reduce the equivalents of the alkylating or acylating agent. Start with 1.1-1.5 equivalents and adjust as needed. - Slow Addition: Add the reagent dropwise to the reaction mixture at a controlled temperature to minimize localized high concentrations of the reagent.
Reaction at the Hydroxyl Group - Temperature Control: To favor N-derivatization, maintain a lower reaction temperature (e.g., 0 °C to room temperature). - Milder Reagents: Use less reactive acylating agents (e.g., an acid anhydride (B1165640) instead of an acyl chloride) to increase selectivity for the more nucleophilic amine.
Reaction at the Double Bond - Choice of Reagents: Be mindful of reagents that can react with the exocyclic double bond, especially under acidic conditions or in the presence of certain catalysts.

Experimental Protocols

The following are representative protocols for the N-acylation and N-alkylation of this compound. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

N-Acetylation of this compound

Workflow for N-Acetylation of this compound dot digraph "N-Acetylation Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2];

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="Dissolve this compound\nin Anhydrous DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; add_base [label="Add Triethylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; cool [label="Cool to 0 °C", fillcolor="#F1F3F4", fontcolor="#202124"]; add_reagent [label="Add Acetic Anhydride\nDropwise", fillcolor="#FBBC05", fontcolor="#202124"]; react [label="Stir at RT\n(Monitor by TLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; quench [label="Quench with\nSaturated NaHCO₃", fillcolor="#F1F3F4", fontcolor="#202124"]; extract [label="Extract with DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="Purify by Column\nChromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> dissolve -> add_base -> cool -> add_reagent -> react -> quench -> extract -> purify -> end; }

References

Atisine Synthesis Scale-Up: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scale-up of Atisine synthesis. The information is compiled from published synthetic routes and aims to address common issues faced during process development and optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the total synthesis of this compound?

A1: The primary challenges in scaling up this compound synthesis stem from its complex, sterically hindered polycyclic structure. Key difficulties include:

  • Construction of the Polycyclic Core: Efficiently assembling the intricate bridged-ring systems of the atisane (B1241233) skeleton on a large scale can be problematic. Reactions that work well on a milligram scale may see significantly reduced yields or increased side products at the gram or kilogram scale.

  • Late-Stage Functionalization: Introducing specific functional groups at precise locations in the later stages of the synthesis is often challenging due to the molecule's complexity and the potential for competing side reactions.[1][2]

  • Stereochemical Control: Maintaining the correct stereochemistry across multiple chiral centers throughout a multi-step synthesis is critical and can be difficult to control on a larger scale.

  • Low Overall Yields: Many reported total syntheses of diterpenoid alkaloids, including this compound, involve long reaction sequences with modest yields at individual steps, leading to low overall yields that are not economically viable for large-scale production.[3]

  • Purification: Separating the desired product from structurally similar impurities and byproducts can be a significant bottleneck, often requiring multiple chromatographic steps that are difficult and costly to scale up.[4][5][6]

Q2: Are there any established strategies for improving the efficiency of the bicyclo[2.2.2]octane ring system formation in this compound synthesis?

A2: Yes, several strategies have been employed to construct the characteristic bicyclo[2.2.2]octane core of the atisane skeleton. A commonly utilized and effective method is the intramolecular Diels-Alder cycloaddition.[7][8][9] Another powerful approach involves an oxidative dearomatization/Diels-Alder (OD/DA) cycloaddition sequence.[9][10] Key considerations for optimizing this step during scale-up include:

  • Solvent and Temperature Optimization: These parameters can significantly influence the reaction rate and selectivity of the cycloaddition.

  • Catalyst Selection: For catalyzed variants of these reactions, screening different catalysts and optimizing loading may be necessary to achieve high conversion and selectivity on a larger scale.

  • Precursor Purity: The purity of the diene and dienophile precursors is crucial for the success of the cycloaddition reaction.

Q3: What are the common issues encountered with the Hofmann-Löffler-Freytag (HLF) reaction or its modifications when used for nitrogen insertion in the this compound core?

A3: The Hofmann-Löffler-Freytag (HLF) reaction and its modifications, such as the Suárez modification, are pivotal for installing the nitrogen atom to form the characteristic aza-ring system in this compound.[1][11][12] However, scaling up this reaction can present several challenges:

  • Harsh Reaction Conditions: The traditional HLF reaction often requires strong acids and oxidizing agents, which can lead to undesired side reactions and decomposition of complex intermediates.

  • Selectivity: Achieving high regioselectivity for the hydrogen atom abstraction can be difficult, potentially leading to a mixture of isomers that are challenging to separate.[11]

  • Reagent Handling and Safety: The use of reagents like lead tetraacetate or iodine compounds in the Suárez modification requires careful handling and consideration of waste disposal on a larger scale.

Troubleshooting Guides

Problem 1: Low Yield in the C20-Selective C-H Activation Step

Symptoms:

  • Significantly lower than expected yield for the formation of the N-C20 bond.[11]

  • Formation of multiple side products observed by TLC or LC-MS analysis.

  • Incomplete consumption of the starting material.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inefficient Radical Generation - Ensure the light source (if photolytic conditions are used) is of the correct wavelength and intensity. - Check the purity of the radical initiator (e.g., AIBN) and consider recrystallization if necessary. - Optimize the reaction temperature to ensure efficient decomposition of the initiator.
Incorrect Directing Group - The choice of the directing group on the nitrogen is critical for the selectivity of the C-H activation.[11][12] - If using a phosphoramidate (B1195095) directing group, ensure its integrity and consider screening other directing groups if selectivity is poor.[11]
Presence of Quenchers - Ensure all solvents and reagents are anhydrous and free of radical scavengers (e.g., oxygen). - Degas the reaction mixture thoroughly before initiating the reaction.
Sub-optimal Reaction Concentration - Perform a concentration study to find the optimal dilution for the reaction. High concentrations can lead to intermolecular side reactions.
Problem 2: Difficult Purification of this compound Precursors

Symptoms:

  • Co-elution of the desired product with impurities during column chromatography.

  • Formation of intractable oils instead of crystalline solids.

  • Low recovery of pure product after purification.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Structurally Similar Impurities - Employ alternative purification techniques such as preparative HPLC, counter-current chromatography, or crystallization.[4][6] - Consider derivatizing the crude product to facilitate separation, followed by removal of the derivatizing group.
Amine Basicity - The basic nature of the nitrogen atom in the this compound core can lead to tailing on silica (B1680970) gel chromatography. - Consider using a different stationary phase (e.g., alumina) or adding a small amount of a basic modifier (e.g., triethylamine) to the eluent.
Product Instability - Assess the stability of the product under the purification conditions. - If the product is sensitive to acid or base, use neutralized silica gel or avoid acidic/basic mobile phase modifiers.
Recrystallization Failure - Screen a wide range of solvent systems for recrystallization.[5] - Use techniques like seeding with a small crystal of the pure compound or slow evaporation to induce crystallization.

Experimental Protocols

Key Experiment: Suárez Modification of the Hofmann-Löffler-Freytag (HLF) Reaction for C20 C-H Amination

This protocol is a generalized representation based on synthetic approaches towards this compound-type alkaloids.[11][12]

Objective: To achieve a C20-selective C-H activation to form the crucial N-C20 bond in an this compound precursor.

Materials:

  • This compound precursor with a suitable N-directing group (e.g., phosphoramidate)

  • Iodine (I₂)

  • Lead(IV) acetate (B1210297) (Pb(OAc)₄) or other suitable oxidant

  • Anhydrous, degassed solvent (e.g., cyclohexane (B81311) or benzene)

  • Inert atmosphere (Argon or Nitrogen)

  • Photoreactor or a high-intensity visible light lamp

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Dissolve the this compound precursor in the anhydrous, degassed solvent in a reaction vessel suitable for photochemistry under an inert atmosphere.

  • Add iodine (I₂) and the oxidant (e.g., Pb(OAc)₄) to the solution. The reaction mixture will typically change color.

  • Irradiate the reaction mixture with a high-intensity visible light lamp while maintaining a constant temperature (this may need to be optimized, e.g., reflux).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding a suitable reducing agent (e.g., aqueous sodium thiosulfate (B1220275) solution) to consume any excess iodine.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or another suitable stationary phase.

Quantitative Data from a Representative Synthesis

The following table summarizes yields for key transformations in a reported synthesis of an this compound-related skeleton, providing a benchmark for researchers.

Step Transformation Starting Material Product Yield (%) Reference
1Mukaiyama Oxidation/Cleavage(-)-Steviol derivativeDiketone intermediate~70%[11][12]
2Aldol CyclizationDiketone intermediateBicyclo[2.2.2]octane core~85%[11][12]
3Suárez C-H AminationPhosphoramidate precursorCyclized amine~50-60%[11][12]
4Mannich CyclizationThis compound skeletonHetidine skeleton~70%[1][11]

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_core_synthesis Core Skeleton Synthesis cluster_nitrogen_insertion Nitrogen Insertion and Cyclization cluster_final_product Final Product Formation Starting_Material (-)-Steviol Derivative Mukaiyama_Oxidation Mukaiyama Oxidation/ Cleavage Starting_Material->Mukaiyama_Oxidation Step 1 Aldol_Cyclization Aldol Cyclization Mukaiyama_Oxidation->Aldol_Cyclization Step 2 Bicyclo_Core Bicyclo[2.2.2]octane Core Aldol_Cyclization->Bicyclo_Core HLF_Reaction Suárez-modified HLF Reaction Bicyclo_Core->HLF_Reaction Step 3 Atisine_Skeleton This compound Skeleton HLF_Reaction->Atisine_Skeleton Final_Steps Further Cyclizations/ Modifications Atisine_Skeleton->Final_Steps Step 4+ This compound This compound/Related Alkaloid Final_Steps->this compound

Caption: A generalized workflow for the synthesis of this compound.

troubleshooting_logic Low_Yield Low Yield in Key Step Incomplete_Conversion Incomplete Conversion? Low_Yield->Incomplete_Conversion Multiple_Side_Products Multiple Side Products? Low_Yield->Multiple_Side_Products Incomplete_Conversion->Multiple_Side_Products No Check_Reagent_Purity Verify Reagent Purity and Stoichiometry Incomplete_Conversion->Check_Reagent_Purity Yes Optimize_Conditions Optimize Reaction (Temp, Conc, Time) Incomplete_Conversion->Optimize_Conditions Yes Multiple_Side_Products->Optimize_Conditions Yes Change_Catalyst Screen Alternative Catalysts/Reagents Multiple_Side_Products->Change_Catalyst Yes Improve_Purification Develop a More Robust Purification Method Multiple_Side_Products->Improve_Purification Yes Re-evaluate_Route Re-evaluate Synthetic Route for Scalability Multiple_Side_Products->Re-evaluate_Route If all else fails

Caption: A troubleshooting decision tree for low-yielding reactions.

References

Technical Support Center: Resolving Analytical Challenges in Atisine Metabolite Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the identification and analysis of atisine and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in identifying this compound metabolites?

A1: The primary challenges in this compound metabolite identification include:

  • Low abundance: Metabolites are often present in very low concentrations in complex biological matrices.[1]

  • Structural similarity: this compound and its metabolites are structurally similar diterpenoid alkaloids, making them difficult to separate chromatographically.

  • Matrix effects: Co-eluting compounds from the sample matrix can interfere with the ionization of target analytes in mass spectrometry, leading to ion suppression or enhancement.[2][3]

  • Isomeric compounds: Distinguishing between isomers with identical mass-to-charge ratios requires high-resolution mass spectrometry and often complementary techniques like NMR.[2]

  • Lack of commercial standards: Many this compound metabolites are not commercially available, making definitive identification challenging without extensive structural elucidation.

Q2: Which analytical techniques are most suitable for this compound metabolite identification?

A2: A combination of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful approach.

  • LC-MS/MS offers high sensitivity and selectivity for detecting and quantifying low-abundance metabolites in complex mixtures.[1][4]

  • NMR spectroscopy is indispensable for the definitive structural elucidation of novel metabolites, providing detailed information about the molecular structure, including stereochemistry.[5][6]

Q3: What are the key considerations for sample preparation when analyzing this compound metabolites from plant extracts?

A3: Proper sample preparation is critical for accurate analysis. Key steps and considerations include:

  • Harvesting and Quenching: To get a precise snapshot of the metabolome, plant tissues should be harvested quickly and metabolic processes halted, often by flash-freezing in liquid nitrogen.

  • Drying and Grinding: Lyophilization (freeze-drying) is often preferred over oven-drying to prevent the degradation of heat-sensitive compounds. The dried material should be ground into a fine powder for efficient extraction.

  • Extraction: The choice of extraction solvent is crucial. Acidified methanol (B129727) or ethanol (B145695) are commonly used for alkaloids. Ultrasonic or microwave-assisted extraction can improve efficiency.[7] Solid-phase extraction (SPE) can be used for sample cleanup and enrichment.[2] A comparative study on extraction methods for medicinal plant alkaloids showed that accelerated solvent extraction (ASE) and microwave-assisted extraction (MAE) provided higher yields and purity compared to traditional methods like maceration and Soxhlet extraction.[8][9]

Troubleshooting Guides

LC-MS/MS Analysis

Problem: Poor signal intensity or no peaks detected for this compound metabolites.

Potential Cause Troubleshooting Steps
Suboptimal Sample Concentration Ensure the sample is appropriately concentrated. If too dilute, the signal may be too weak. If too concentrated, ion suppression can occur.[2]
Inefficient Ionization Optimize the electrospray ionization (ESI) source parameters. Experiment with different ionization modes (positive ESI is generally preferred for alkaloids). Adjust spray voltage, gas flows, and temperatures.[2] Consider using a different ionization technique if ESI is not effective.
Matrix Effects (Ion Suppression) Perform sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[2][3] Dilute the sample to reduce the concentration of interfering compounds.[3]
Incorrect MS Method Settings Verify that the MS method is set up to detect the expected m/z values of this compound and its potential metabolites. Ensure the collision energy is optimized for fragmentation if using MS/MS.
LC Issues Check for leaks in the LC system. Ensure the mobile phase is correctly prepared and degassed. Confirm that the column is not clogged.[10]

Problem: Poor chromatographic peak shape (tailing, fronting, or splitting).

Potential Cause Troubleshooting Steps
Column Contamination Flush the column with a strong solvent. If the problem persists, consider replacing the column.[10]
Inappropriate Mobile Phase Optimize the mobile phase composition and pH. For alkaloids, adding a small amount of a modifier like formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase can improve peak shape.
Secondary Interactions Some peaks may tail due to interactions with active sites on the column. Consider using a column with a different stationary phase or adding a competing base to the mobile phase.[10]
Injection Solvent Mismatch The injection solvent should be of similar or weaker strength than the initial mobile phase to avoid peak distortion.
NMR Analysis

Problem: Insufficient signal for structural elucidation of a purified metabolite.

Potential Cause Troubleshooting Steps
Low Sample Amount Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe to enhance sensitivity. Increase the number of scans.
Poor Solubility Test different deuterated solvents to find one that provides good solubility for your compound.
Presence of Paramagnetic Impurities Purify the sample further to remove any paramagnetic metals that can cause significant line broadening.

Problem: Difficulty in interpreting complex NMR spectra.

Potential Cause Troubleshooting Steps
Signal Overlap Utilize two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC to resolve overlapping signals and establish correlations between protons and carbons.[5]
Uncertainty in Structural Assignment Compare the experimental NMR data with published data for known this compound-type alkaloids. Use computational methods to predict NMR chemical shifts for proposed structures to see which best matches the experimental data.

Data Presentation

Table 1: Comparison of Extraction Methods for Diterpenoid Alkaloids

Extraction MethodAverage Yield (%)Average Purity (%)Extraction Time (min)Solvent Consumption
Maceration1.1967.9> 24 hoursHigh
Soxhlet Extraction1.6374.96-8 hoursHigh
Ultrasound-Assisted Extraction (UAE)--30-60Moderate
Microwave-Assisted Extraction (MAE)2.5088.225Low
Accelerated Solvent Extraction (ASE)2.6388.820Low
Solid-Phase Extraction (SPE) (post-purification)2.3792.1-Low
Data adapted from a comparative study on medicinal plant alkaloids.[8][9]

Table 2: UPLC-Q-TOF-MS Parameters for this compound Metabolite Profiling

ParameterSetting
LC System Acquity UPLC™ system (Waters)
Column Acquity UPLC CSH C18 column (100 mm × 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% (v/v) formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 45 °C
Injection Volume 1 µL
MS System Synapt MS system (Waters)
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Range 50 to 1200 m/z
Capillary Voltage 4.5 kV
Cone Voltage 40 V
Low-energy Collision Voltage 6 V
High-energy Collision Voltage 50–70 V
Parameters are based on a study of this compound biosynthesis in Aconitum gymnandrum.[1]

Experimental Protocols

Protocol 1: Extraction of this compound and its Metabolites from Aconitum Species
  • Sample Preparation:

    • Harvest fresh plant material (e.g., roots, leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Lyophilize the frozen tissue until completely dry.

    • Grind the dried tissue into a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh approximately 1 g of the powdered plant material into a centrifuge tube.

    • Add 10 mL of acidified methanol (0.1% formic acid in methanol).

    • Vortex the mixture for 1 minute.

    • Sonication-assisted extraction: Place the tube in an ultrasonic bath for 30 minutes at 30 °C.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with another 10 mL of acidified methanol.

    • Combine the supernatants.

  • Sample Cleanup (Optional but Recommended):

    • Evaporate the combined supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of 10% methanol.

    • Perform solid-phase extraction (SPE) using a C18 cartridge to remove non-polar impurities.

      • Condition the cartridge with methanol followed by water.

      • Load the sample.

      • Wash the cartridge with water to remove polar impurities.

      • Elute the this compound and its metabolites with methanol.

    • Evaporate the eluate to dryness and reconstitute in a suitable volume of the initial mobile phase for LC-MS analysis.

Mandatory Visualization

Atisine_Biosynthesis_Pathway IPP IPP GGPP GGPP ent-Copalyl diphosphate ent-Copalyl diphosphate GGPP->ent-Copalyl diphosphate CPS ent-Atisene ent-Atisene ent-Copalyl diphosphate->ent-Atisene KS This compound This compound ent-Atisene->this compound Oxidation, Amination Metabolite_1 Metabolite_1 This compound->Metabolite_1 Hydroxylation Metabolite_2 Metabolite_2 This compound->Metabolite_2 Demethylation Metabolite_3 Metabolite_3 This compound->Metabolite_3 Glucosylation Troubleshooting_Workflow cluster_LC LC-MS System Checks cluster_Sample Sample Preparation Checks Problem Problem Check_LC Check LC-MS Parameters Problem->Check_LC Yes Check_Sample Review Sample Preparation Problem->Check_Sample No Check Check Action Action End End Check_Tuning Check Instrument Tuning & Calibration Check_LC->Check_Tuning Parameters OK Check_Extraction Evaluate Extraction Efficiency Check_Sample->Check_Extraction Protocol OK Check_Tuning->End Passes Action_Retune Retune and Recalibrate Check_Tuning->Action_Retune Fails Action_Retune->End Check_Extraction->End Sufficient Action_Reextract Re-extract Sample Check_Extraction->Action_Reextract Low Action_Reextract->End

References

Mitigating off-target effects of Atisine in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Atisine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in cellular models, with a specific focus on mitigating its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary therapeutic objective when using this compound in cellular models?

A1: While this compound and its derivatives exhibit a range of biological activities, including anti-inflammatory, antiarrhythmic, and analgesic effects, a primary focus in many research applications is its antitumor activity.[1][2] This is often characterized by the induction of apoptosis and inhibition of cell proliferation in cancer cell lines. Therefore, for the purposes of this guide, the "on-target" effect will be considered its cytotoxic and pro-apoptotic activity in cancer cells.

Q2: What are the potential "off-target" effects of this compound that could influence experimental results?

A2: this compound and related diterpenoid alkaloids have been shown to modulate several signaling pathways that may be considered "off-target" in the context of cancer research. These include the inhibition of inflammatory pathways such as NF-κB/MAPK and the modulation of the Nrf2/HO-1 oxidative stress response pathway.[1] These off-target effects can lead to confounding results if not properly controlled for, as they may independently affect cell viability and signaling.

Q3: How can I differentiate between on-target cytotoxic effects and off-target signaling modulation?

A3: Distinguishing between on-target and off-target effects requires a multi-faceted approach. Key strategies include:

  • Dose-response analysis: On-target and off-target effects often occur at different concentrations. A careful dose-response study can help identify a concentration range where the desired on-target effect is maximized and off-target effects are minimized.

  • Use of specific inhibitors/antagonists: If a suspected off-target pathway is known, using a specific inhibitor for that pathway in conjunction with this compound can help to dissect the observed cellular phenotype.

  • Structurally related inactive compounds: If available, using a structurally similar but biologically inactive analog of this compound can help to identify non-specific effects.

  • Multiple cell lines: Comparing the effects of this compound across different cell lines with varying expression levels of the target and off-target proteins can provide valuable insights.

Q4: At what concentrations should I start my experiments with this compound?

A4: The effective concentration of this compound and its derivatives can vary significantly depending on the cell line and the specific endpoint being measured. Based on published data, cytotoxic effects (IC50 values) in various cancer cell lines are typically observed in the low micromolar range. It is recommended to perform a dose-response experiment starting from a low concentration (e.g., 0.1 µM) and titrating up to a higher concentration (e.g., 100 µM) to determine the optimal working concentration for your specific cellular model.

Troubleshooting Guide

Issue 1: High cytotoxicity observed in control non-cancerous cell lines.

  • Possible Cause: The concentration of this compound being used may be too high, leading to generalized cytotoxicity that is not specific to cancer cells. Off-target effects on essential cellular pathways could also be contributing.

  • Troubleshooting Steps:

    • Perform a dose-response curve on both your cancer cell line and a non-cancerous control cell line to determine the therapeutic window.

    • Lower the concentration of this compound to a range that is selectively toxic to the cancer cells.

    • Investigate off-target pathway modulation at the cytotoxic concentration using the protocols outlined below (e.g., Western blot for NF-κB or Nrf2 pathway activation).

Issue 2: Inconsistent or unexpected results in apoptosis assays.

  • Possible Cause: this compound may be inducing cell death through multiple mechanisms, or the timing of the assay may not be optimal to capture the apoptotic events. Off-target signaling could be interfering with the expected apoptotic pathway.

  • Troubleshooting Steps:

    • Perform a time-course experiment to identify the optimal time point for observing apoptosis after this compound treatment.

    • Use multiple apoptosis assays to confirm the mechanism of cell death (e.g., Annexin V/PI staining to detect early and late apoptosis, and Western blot for caspase-3 cleavage).

    • Examine the Bax/Bcl-2 ratio via Western blot to confirm the involvement of the intrinsic apoptotic pathway.[1]

Issue 3: Observed anti-inflammatory effects are confounding the anti-cancer study.

  • Possible Cause: this compound's known inhibitory effects on the NF-κB/MAPK pathway may be masking or altering the direct cytotoxic effects on the cancer cells, especially in models where inflammation plays a role in tumor progression.

  • Troubleshooting Steps:

    • Measure NF-κB activation using a luciferase reporter assay in the presence of this compound to quantify the extent of this off-target effect at your working concentration.

    • Use a specific NF-κB activator (e.g., TNF-α) in your experimental system to see if this compound can block its effects, confirming the off-target engagement.

    • Consider using a different cancer cell line that is less dependent on NF-κB signaling for survival and proliferation.

Quantitative Data Summary

The following table summarizes the reported cytotoxic activities of some this compound-type diterpenoid alkaloids against various human cancer cell lines.

CompoundCell LineAssayIC50 (µM)Reference
Honthis compoundMCF-7 (Breast Cancer)Proliferation3.16[1]
Delphthis compound CA549 (Lung Cancer)Cytotoxicity2.36[1]
Brunonianine BSkov-3 (Ovarian Cancer)Proliferation-[1]
Brunonianine BCaco-2 (Colorectal Cancer)Proliferation-[1]
Brunonianine CCaco-2 (Colorectal Cancer)Proliferation-[1]

Note: Specific IC50 values for Brunonianines B and C were not provided in the source, but their activity was compared to positive controls.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentrations for the determined time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for detecting changes in the expression and phosphorylation of key proteins in the Bax/Bcl-2/caspase-3, NF-κB/MAPK, and Nrf2/HO-1 pathways.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-Nrf2, anti-HO-1, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound, then wash with cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate and capture the chemiluminescent signal.

  • Analysis: Quantify band intensities and normalize to the loading control.

Visualizations

Signaling Pathway Diagrams

Bax_Bcl2_Caspase3_Pathway cluster_stimulus cluster_regulation cluster_execution This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2->Bax Inhibits CytochromeC Cytochrome c Release Bax->CytochromeC Promotes Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The this compound-induced intrinsic apoptosis pathway.

NFkB_MAPK_Pathway cluster_stimulus cluster_cytoplasm cluster_nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK IKK IKK Receptor->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK IkB IκBα IKK->IkB P IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation This compound This compound This compound->MAPK Inhibits This compound->IKK Inhibits IkB_NFkB->NFkB IκBα degradation Gene Inflammatory Gene Expression NFkB_nuc->Gene

Caption: Off-target inhibition of the NF-κB/MAPK pathway by this compound.

Nrf2_HO1_Pathway cluster_stimulus cluster_cytoplasm cluster_nucleus OxidativeStress Oxidative Stress (ROS) Keap1 Keap1 OxidativeStress->Keap1 Inactivates Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Degradation Nrf2_nuc Nrf2 Keap1_Nrf2->Nrf2_nuc Nrf2 Release & Translocation This compound This compound This compound->Keap1 Modulates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE HO1 HO-1 Gene Expression ARE->HO1

Caption: Potential modulation of the Nrf2/HO-1 pathway by this compound.

Experimental and Logical Workflows

Experimental_Workflow Start Start: Hypothesis on this compound's Effect DoseResponse 1. Dose-Response Assay (MTT) Determine IC50 and optimal concentration Start->DoseResponse ApoptosisAssay 2. Apoptosis Assay (Annexin V/PI) Confirm apoptotic cell death DoseResponse->ApoptosisAssay WesternBlot_Apoptosis 3. Western Blot (Apoptosis markers) (Bax, Bcl-2, Caspase-3) ApoptosisAssay->WesternBlot_Apoptosis OffTarget_Check 4. Check for Off-Target Effects (e.g., Unexpected Phenotype) WesternBlot_Apoptosis->OffTarget_Check WesternBlot_OffTarget 5a. Western Blot (Off-Target Pathways) (NF-κB, MAPK, Nrf2) OffTarget_Check->WesternBlot_OffTarget Unexpected effects observed Conclusion Conclusion: Differentiate On- and Off-Target Effects OffTarget_Check->Conclusion No unexpected effects ReporterAssay 5b. Reporter Assay (NF-κB) Quantify pathway inhibition WesternBlot_OffTarget->ReporterAssay ReporterAssay->Conclusion

Caption: Experimental workflow for characterizing this compound's effects.

Troubleshooting_Logic Start Problem: Inconsistent Results Check_Conc Is concentration optimized? (Dose-response curve) Start->Check_Conc No Check_Time Is time course optimized? Start->Check_Time Yes Solution_Optimize Solution: Optimize concentration and time course Check_Conc->Solution_Optimize Check_Controls Are vehicle controls included? Check_Time->Check_Controls Yes Check_Time->Solution_Optimize No Check_OffTarget Could it be an off-target effect? Check_Controls->Check_OffTarget Yes Solution_Controls Solution: Run proper controls Check_Controls->Solution_Controls No Solution_OffTarget Solution: Investigate specific off-target pathways Check_OffTarget->Solution_OffTarget Yes

Caption: Logical workflow for troubleshooting experimental issues.

References

Validation & Comparative

A Comparative Analysis of Atisine and Aconitine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Aconitine (B1665448) demonstrates significantly higher cytotoxicity across a range of cell lines compared to Atisine and its derivatives. This guide provides a comparative overview of the cytotoxic profiles of these two diterpenoid alkaloids, presenting available experimental data, methodologies, and the implicated signaling pathways.

This compound and Aconitine, both C20-diterpenoid alkaloids, exhibit distinct cytotoxic properties. Aconitine, a C19-diterpenoid alkaloid, is notoriously more toxic.[1] This difference is largely attributed to their structural variations, particularly the presence of two ester groups in Aconitine, which are crucial for its high potency.[1]

Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound, its derivatives, and Aconitine against various cell lines as reported in the literature. It is important to note that these values were determined in different studies under varying experimental conditions, which can influence the outcome.[2]

CompoundCell LineCell TypeIC50 (µM)Reference(s)
Honthis compound (this compound-type)MCF-7Human Breast Cancer3.16[3]
Delphthis compound C (this compound-type)A549Human Lung Adenocarcinoma2.36[3]
This compound Derivative S1HL-60Human Promyelocytic Leukemia2.243[3]
This compound Derivative S1SMMC-7721Human Hepatocellular CarcinomaNot specified[3]
This compound Derivative S1A-549Human Lung AdenocarcinomaNot specified[3]
This compound Derivative S1MCF-7Human Breast CancerNot specified[3]
This compound Derivative S1SW-480Human Colorectal AdenocarcinomaNot specified[3]
AconitineHT22Mouse Hippocampal Neuronal908.1[4]
Aconitine Derivative 24oMCF-7Human Breast Cancer7.58[5]
Aconitine Derivative 24oMCF-7/ADRAdriamycin-resistant Breast Cancer7.02[5]
AconitineA2780Human Ovarian Cancer> 100 µg/ml (~155 µM) at 6h, significant decrease in viability at 24h[6]
Lipojesaconitine (Aconitine-type)A549Human Lung Adenocarcinoma6.0 - 7.3[7]
Lipojesaconitine (Aconitine-type)MDA-MB-231Human Breast Cancer6.0 - 7.3[7]
Lipojesaconitine (Aconitine-type)MCF-7Human Breast Cancer6.0 - 7.3[7]
Lipojesaconitine (Aconitine-type)KBHuman Oral Epidermoid Carcinoma6.0 - 7.3[7]

Experimental Protocols

The cytotoxicity of this compound and Aconitine is typically evaluated using cell viability assays. These assays measure cellular health and metabolic activity to determine the proportion of living cells after exposure to the compounds.[8]

Cell Viability Assay (MTT Assay)

The [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] (MTT) assay is a common colorimetric method used to assess cell viability.[9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[9][10] The amount of formazan produced is proportional to the number of living, metabolically active cells.[10][11]

General Procedure:

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^5 cells/well) and allowed to adhere overnight.[4]

  • Compound Treatment: The cells are then treated with various concentrations of this compound or Aconitine for a defined period (e.g., 24, 48, or 72 hours).[12]

  • MTT Incubation: After the treatment period, an MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.[6]

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 450 nm).[4]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[12]

G cluster_workflow Experimental Workflow: MTT Assay A Seed cells in 96-well plate B Treat with this compound or Aconitine A->B C Incubate for specific duration B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance F->G H Calculate cell viability and IC50 G->H

MTT Assay Workflow

Signaling Pathways in Cytotoxicity

The mechanisms by which this compound and Aconitine induce cell death involve different signaling pathways.

This compound

The precise cytotoxic mechanism of this compound is less defined in the available literature, but it is suggested to be different from that of C19-diterpenoid alkaloids like Aconitine.[13] Some studies on this compound derivatives indicate the induction of apoptosis.[3] For example, certain derivatives have been shown to induce apoptosis in Bax/Bak double knockout murine embryonic fibroblasts, suggesting a mechanism that can bypass the classical mitochondrial pathway of apoptosis.[3]

Aconitine

Aconitine's cytotoxicity is more extensively studied and is known to involve the induction of apoptosis through multiple pathways.[14][15]

  • Mitochondrial (Intrinsic) Pathway: Aconitine can induce the production of reactive oxygen species (ROS), leading to oxidative stress.[4] This can alter the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction, the release of cytochrome c, and subsequent activation of caspases.[4][14]

  • Death Receptor (Extrinsic) Pathway: Aconitine has been shown to activate death receptor signaling pathways.[14]

  • Inflammatory Pathways: Aconitine can induce an inflammatory response, activating pathways such as TNFα and the NLRP3 inflammasome, which contribute to cardiomyocyte damage.[16]

  • Ion Channel Disruption: Aconitine is a potent neurotoxin that binds to voltage-gated sodium channels, causing persistent activation and leading to cytotoxicity in excitable cells.[1]

G cluster_aconitine Aconitine-Induced Cytotoxicity cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Aconitine Aconitine NaChannel Voltage-gated Sodium Channel Aconitine->NaChannel ROS ROS Production Aconitine->ROS TNFa TNFα Activation Aconitine->TNFa Bax_Bcl2 ↑ Bax / ↓ Bcl-2 ROS->Bax_Bcl2 NLRP3 NLRP3 Inflammasome TNFa->NLRP3 Caspase Caspase Activation NLRP3->Caspase CytoC Cytochrome c Release Bax_Bcl2->CytoC CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Aconitine Cytotoxicity Signaling

References

Validating the Anti-Proliferative Effects of Atisine In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atisine, a C20-diterpenoid alkaloid, and its derivatives have demonstrated notable anti-proliferative effects in various cancer cell lines in vitro. These compounds have shown potential in inducing apoptosis and causing cell cycle arrest, with some derivatives exhibiting greater potency than established chemotherapeutic agents like etoposide (B1684455) and cisplatin (B142131) in preclinical studies.[1][2] However, a significant gap exists in the scientific literature regarding the in vivo validation of this compound's anti-proliferative efficacy. This guide provides a comprehensive overview of the existing in vitro data, outlines a detailed experimental protocol for a proposed in vivo study to address this knowledge gap, and presents the known signaling pathways implicated in the anti-proliferative action of this compound-type alkaloids.

In Vitro Anti-Proliferative Activity of this compound-Type Alkaloids

Several studies have documented the cytotoxic effects of this compound-type diterpenoid alkaloids across a range of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, highlighting their potency, often in comparison to standard chemotherapeutic drugs.

CompoundCancer Cell LineIC50 (µM)Positive ControlControl IC50 (µM)Reference
Honthis compoundMCF-7 (Breast Cancer)3.16Etoposide7.53[1]
Delphthis compound CA549 (Lung Adenocarcinoma)2.36EtoposideNot specified[1]
Brunonianine BSkov-3 (Ovarian Cancer)2.20HydroxycamptothecinNot specified[1]
Brunonianine CCaco-2 (Colorectal Adenocarcinoma)2.41HydroxycamptothecinNot specified[1]
Spiramine Derivative S1HL-60 (Leukemia), SMMC-7721 (Hepatocellular Carcinoma), A-549 (Lung Cancer), MCF-7 (Breast Cancer), SW-480 (Colon Cancer)More potent than CisplatinCisplatinNot specified[1]
Spiramine Derivative S2HL-60 (Leukemia), SMMC-7721 (Hepatocellular Carcinoma), A-549 (Lung Cancer), MCF-7 (Breast Cancer), SW-480 (Colon Cancer)More potent than CisplatinCisplatinNot specified[1]

Proposed In Vivo Experimental Protocol: this compound in a Xenograft Mouse Model

To validate the promising in vitro findings, a robust in vivo study is essential. The following protocol outlines a standard approach using a human tumor xenograft mouse model. This model allows for the assessment of a compound's anti-tumor efficacy in a living organism.

1. Animal Model and Cell Line Selection:

  • Animal: Female athymic nude mice (BALB/c nude), 6-8 weeks old. These mice lack a functional thymus and are unable to mount a T-cell-mediated immune response, thus preventing rejection of human tumor xenografts.

  • Cell Line: Based on in vitro sensitivity, a suitable human cancer cell line such as MCF-7 (breast cancer) or A549 (lung cancer) expressing a luciferase reporter for in vivo imaging would be selected.

2. Tumor Implantation:

  • Subcutaneously inject 1 x 10^6 cancer cells in a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.

  • Monitor tumor growth regularly using calipers. Treatment should commence when tumors reach a palpable size of approximately 100-150 mm³.

3. Treatment Groups:

  • Group 1 (Vehicle Control): Administer the vehicle (e.g., saline, DMSO/Cremophor EL/saline mixture) on the same schedule as the treatment groups.

  • Group 2 (this compound): Administer this compound at a predetermined dose (e.g., 10, 25, 50 mg/kg), determined from maximum tolerated dose (MTD) studies, via intraperitoneal (IP) injection daily for 21 days.

  • Group 3 (Positive Control - Standard Chemotherapy): Administer a standard-of-care chemotherapeutic agent relevant to the chosen cancer model (e.g., Paclitaxel for breast cancer, 10 mg/kg, IP, once weekly) to serve as a benchmark for efficacy.

  • Group 4 (this compound + Standard Chemotherapy): A combination therapy group to assess potential synergistic effects.

4. Efficacy Endpoints:

  • Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.

  • In Vivo Imaging: Perform bioluminescence imaging weekly to monitor tumor burden and metastatic spread.

  • Body Weight: Monitor animal body weight twice weekly as an indicator of toxicity.

  • Survival: Record the date of euthanasia for each animal due to tumor burden reaching a predetermined endpoint or signs of excessive toxicity.

5. Pharmacodynamic and Mechanistic Analysis:

  • At the end of the study, collect tumor tissues for:

    • Immunohistochemistry (IHC): To analyze markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).

    • Western Blot Analysis: To investigate the modulation of key signaling proteins identified from in vitro studies (e.g., Bax, Bcl-2, caspases).

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the known signaling pathways of this compound-type alkaloids based on in vitro studies and the proposed experimental workflow for the in vivo validation.

G cluster_0 This compound-Type Alkaloid Action This compound This compound-Type Alkaloid Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) This compound->Bax Activation CellCycle Cell Cycle Arrest (G2/M Phase) This compound->CellCycle Mitochondria Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Bcl2->Mitochondria Bax->Mitochondria Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G cluster_1 In Vivo Experimental Workflow start Start: Select Animal Model & Cancer Cell Line implant Tumor Cell Implantation start->implant tumor_growth Monitor Tumor Growth implant->tumor_growth randomize Randomize into Treatment Groups tumor_growth->randomize Tumors ~100-150 mm³ treat Administer Treatment (Vehicle, this compound, Chemo, Combo) randomize->treat monitor Monitor Efficacy: Tumor Volume, Imaging, Body Weight, Survival treat->monitor monitor->treat Continue Treatment endpoint Endpoint Reached monitor->endpoint analysis Tissue Collection & Pharmacodynamic Analysis (IHC, Western Blot) endpoint->analysis Yes end End of Study analysis->end

References

Atisine vs. Other Diterpenoid Alkaloids in Anti-Inflammatory Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diterpenoid alkaloids, a class of complex nitrogen-containing natural products, have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects. Among these, atisine and its related compounds represent an important subgroup. This guide provides an objective comparison of the anti-inflammatory performance of this compound-type diterpenoid alkaloids with other diterpenoid alkaloids, supported by available experimental data. While quantitative data for this compound itself in common anti-inflammatory assays is limited in the reviewed literature, this guide synthesizes findings on closely related this compound-type and other diterpenoid alkaloids to offer valuable insights for research and drug development.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory activity of diterpenoid alkaloids is often evaluated through their ability to inhibit key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), as well as their efficacy in animal models of inflammation like carrageenan-induced paw edema.

In Vitro Anti-Inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of various diterpenoid alkaloids based on the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

Alkaloid TypeCompoundAssayIC50 / % InhibitionSource
This compound-type Forrestline FNO Production Inhibition (LPS-induced RAW264.7 cells)9.57 µM[1]
This compound-type Bulleyanine ANO Production Inhibition (LPS-induced RAW264.7 cells)74.60% inhibition at 40 µM[1]
C19-Diterpenoid DeltanalineNO, TNF-α, IL-6 Production Inhibition (LPS-activated RAW264.7 cells)Strongest effect among tested derivatives (specific IC50 not provided)[2]
C19-Diterpenoid Lappaconitine derivative (20d)NO Production Inhibition (LPS-activated RAW264.7 macrophages)12.91 mmol/L[3]
In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model is a standard in vivo assay to assess the anti-inflammatory potential of compounds. The table below presents data on the in vivo anti-inflammatory effects of this compound-type and other diterpenoid alkaloids.

Alkaloid TypeCompound(s)Animal ModelDosage% Inhibition of EdemaReference CompoundSource
This compound-type Napelline, SongorineCarrageenan-induced paw edema (rats)Not specifiedHigh antiexudative activityComparable to Sodium Diclofenac (B195802)[4]
Aconitine-type Hypaconitine, MesaconitineCarrageenan-induced paw edema (rats)Not specifiedHigh antiexudative activityComparable to Sodium Diclofenac[4]
C19-Diterpenoid DeltanalineTPA-induced mice ear edema, LPS-stimulated acute kidney injury, Collagen-induced arthritisNot specifiedStrong anti-inflammatory effectsNot specified[2]

Signaling Pathways in Anti-Inflammatory Action

The anti-inflammatory effects of many diterpenoid alkaloids are mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines and enzymes.[1][2]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK_pathway MAPK Pathway (p38, ERK, JNK) TAK1->MAPK_pathway IkappaB IκBα IKK->IkappaB phosphorylates & degrades NFkappaB NF-κB (p65/p50) NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates Atisine_type This compound-type Diterpenoid Alkaloids (e.g., Forrestline F) Atisine_type->IKK inhibits Atisine_type->MAPK_pathway inhibits DNA DNA NFkappaB_nuc->DNA Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Cytokines

Figure 1: Simplified diagram of the NF-κB and MAPK signaling pathways and the inhibitory action of this compound-type diterpenoid alkaloids.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in this guide.

In Vitro: Nitric Oxide (NO) Production Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cultured macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).

G cluster_0 Cell Culture and Treatment cluster_1 Nitrite (B80452) Quantification (Griess Assay) cluster_2 Data Analysis A Seed RAW264.7 macrophages in 96-well plates B Pre-treat cells with various concentrations of test compounds A->B C Stimulate cells with LPS (1 µg/mL) B->C D Incubate for 24 hours C->D E Collect cell supernatant D->E F Mix supernatant with Griess reagent E->F G Incubate at room temperature F->G H Measure absorbance at 540 nm G->H I Calculate nitrite concentration using a standard curve H->I J Determine the percentage of NO production inhibition I->J K Calculate IC50 value J->K

Figure 2: Experimental workflow for the in vitro nitric oxide production inhibition assay.

Protocol Details:

  • Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Plating: Cells are seeded into 96-well plates at a density of 5 × 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, other diterpenoid alkaloids) or vehicle (DMSO). The cells are pre-incubated for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well (final concentration, e.g., 1 µg/mL) to induce an inflammatory response, except for the control group.

  • Incubation: The plates are incubated for 24 hours.

  • Griess Assay: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measurement: The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.

  • Calculation: The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated group without any test compound. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

In Vivo: Carrageenan-Induced Paw Edema

This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.

Protocol Details:

  • Animals: Male Wistar rats or Swiss albino mice are used. The animals are fasted overnight before the experiment with free access to water.

  • Grouping: Animals are randomly divided into several groups: a control group, a standard drug group (e.g., indomethacin (B1671933) or diclofenac sodium), and test groups receiving different doses of the diterpenoid alkaloids.

  • Administration: The test compounds or the standard drug are administered orally or intraperitoneally one hour before the carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: A 1% w/v solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Conclusion

The available evidence strongly suggests that this compound-type and other diterpenoid alkaloids possess significant anti-inflammatory properties. Compounds like forrestline F and deltanaline have demonstrated potent inhibitory effects on key inflammatory mediators and pathways in vitro, while in vivo studies on this compound-type alkaloids from Aconitum baikalense show promising anti-exudative activity.[1][2][4] The primary mechanism of action for many of these alkaloids appears to be the inhibition of the NF-κB and MAPK signaling pathways.[1][2]

While direct quantitative comparisons of this compound with other diterpenoid alkaloids are currently limited by the lack of specific IC50 or EC50 data for this compound in the reviewed literature, the consistent anti-inflammatory activity observed within this class of compounds highlights their potential as a source for the development of novel anti-inflammatory agents. Further research is warranted to elucidate the specific anti-inflammatory profile of this compound and to conduct head-to-head comparative studies with other promising diterpenoid alkaloids. This will be crucial for identifying the most potent and selective candidates for future drug development.

References

Cross-Validation of Atisine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Atisine, a C20-diterpenoid alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities. Primarily isolated from plants of the Aconitum, Delphinium, and Spiraea genera, this compound and its analogues have demonstrated promising antitumor, anti-inflammatory, antiviral, and antiparasitic properties.[1][2] This guide provides a comprehensive cross-validation of the proposed mechanisms of action of this compound, presenting a comparative analysis of its effects across different biological domains. The information is supported by experimental data and detailed methodologies to aid in research and development.

Antitumor Activity: Induction of Cell Cycle Arrest and Apoptosis

This compound and its derivatives exert their antitumor effects through multiple mechanisms, primarily by inducing cell cycle arrest and promoting programmed cell death (apoptosis).

Comparative Analysis of Cytotoxic Activity

The cytotoxic potential of this compound-type diterpenoid alkaloids has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

CompoundCell LineCancer TypeIC50 (µM)Reference
Honthis compound (an this compound-type alkaloid)MCF-7Breast Cancer3.16[1]
Delphthis compound C (an this compound-type alkaloid)A549Lung Adenocarcinoma2.36[1]
Spiramine C/D Derivatives (S1, S2, S9, S11)Bax/Bak double knockout MEFs-1.814 - 4.524[1]
Mechanisms of Action: Cell Cycle Arrest and Apoptosis

Experimental evidence points to two primary mechanisms by which this compound-type compounds inhibit tumor growth:

  • Cell Cycle Arrest: These compounds have been shown to arrest the cell cycle at both the G0/G1 and G2/M phases, preventing cancer cells from proliferating.

  • Induction of Apoptosis: this compound derivatives can trigger the intrinsic apoptotic pathway, characterized by the modulation of the Bax/Bcl-2 protein ratio and the activation of caspase-3.[1]

Signaling Pathway for this compound-Induced Apoptosis

This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion induces stress Bax Bax Mitochondrion->Bax activation Bcl2 Bcl2 Mitochondrion->Bcl2 inhibition Caspase3_inactive Pro-Caspase-3 Bax->Caspase3_inactive Bcl2->Caspase3_inactive inhibits activation Caspase3_active Caspase-3 Caspase3_inactive->Caspase3_active cleavage Apoptosis Apoptosis Caspase3_active->Apoptosis

This compound-induced apoptosis pathway.
Experimental Protocols

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in the complete culture medium. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the compound dilutions to the respective wells and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. IC50 values are determined from dose-response curves.[3]

This technique is used to detect changes in the expression of proteins involved in apoptosis.

  • Cell Lysis: After treatment with the this compound compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against Bax, Bcl-2, and Caspase-3 overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[4][5][6][7][8]

Anti-inflammatory Activity: Modulation of Key Signaling Pathways

This compound and its analogues exhibit potent anti-inflammatory effects by targeting critical inflammatory signaling pathways.

Comparative Analysis of Anti-inflammatory Effects

The anti-inflammatory properties of this compound-type compounds have been demonstrated through the inhibition of various inflammatory mediators.

CompoundModelEffectQuantitative DataReference
Forrestline F (this compound-type)LPS-stimulated RAW264.7 macrophagesInhibition of NO productionIC50 = 9.57 µM
Forrestline F (this compound-type)LPS-stimulated RAW264.7 macrophagesInhibition of TNF-α, IL-1β, IL-6Dose-dependent reduction
Forrestline F (this compound-type)LPS-stimulated RAW264.7 macrophagesDownregulation of iNOS and COX-2Dose-dependent reduction
Mechanisms of Action: NF-κB Inhibition and Nrf2 Activation

The anti-inflammatory actions of this compound-type compounds are attributed to two main mechanisms:

  • Inhibition of the NF-κB/MAPK Pathway: These compounds can suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), which are central regulators of the inflammatory response. This leads to a decrease in the production of pro-inflammatory cytokines and enzymes.

  • Activation of the Nrf2/HO-1 Pathway: this compound derivatives can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, which plays a crucial role in the cellular antioxidant response and has anti-inflammatory effects.

Dual Anti-inflammatory Mechanism of this compound

This compound This compound NFkB_pathway NF-κB/MAPK Pathway This compound->NFkB_pathway inhibits Nrf2_pathway Nrf2/HO-1 Pathway This compound->Nrf2_pathway activates Inflammation Inflammation NFkB_pathway->Inflammation promotes Anti_inflammation Anti_inflammation Nrf2_pathway->Anti_inflammation promotes Plant_Inoculation Inoculate plant leaves with TMV and this compound Incubation Incubate for a set period Plant_Inoculation->Incubation Lesion_Count Count local lesions Incubation->Lesion_Count Data_Analysis Calculate inhibition rate Lesion_Count->Data_Analysis

References

A Comparative Analysis of Synthetic Versus Natural Atisine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of synthetic and natural atisine, a complex diterpenoid alkaloid of significant interest in medicinal chemistry and pharmacology. While both sources yield a molecule with the same chemical structure, the methods of production, potential impurity profiles, and scalability can differ significantly. This analysis is intended to inform researchers, scientists, and drug development professionals on the key aspects of both synthetic and natural this compound, supported by available data and methodologies.

Chemical and Physical Properties

This compound is a C20-diterpenoid alkaloid characterized by a pentacyclic atisane (B1241233) skeleton.[1] Its chemical and physical properties are essential for its characterization and application in research and development. The properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₂H₃₃NO₂[2]
Molecular Weight 343.50 g/mol [2]
Melting Point 57-60 °C[2]
pKa 12.2[2]
Appearance Solid[2]
CAS Registry Number 466-43-3[2]

Natural this compound: Extraction and Purification

Natural this compound is primarily isolated from plants of the Aconitum, Delphinium, and Spiraea genera.[1][3] The extraction and purification of this compound from these natural sources is a multi-step process designed to isolate the alkaloid with high purity.

Experimental Protocol for Extraction and Purification

A common method for the preparative isolation of this compound from plant material, such as the roots of Aconitum coreanum, involves pH-zone-refining counter-current chromatography (CCC).[4]

  • Apparatus: A high-speed counter-current chromatograph is utilized for the separation.

  • Reagents and Materials: The plant material is dried and powdered. Solvents such as petroleum ether, ethyl acetate, methanol, and water are used to create the two-phase solvent system. Triethylamine is added to the upper phase and hydrochloric acid to the lower phase to establish a pH gradient.

  • Crude Alkaloid Extraction: The powdered plant material is subjected to acid-base extraction to obtain a crude alkaloid extract.

  • Determination of the Partition Coefficient (K): The partition coefficient of the target compound is determined to select the optimal two-phase solvent system.

  • pH-Zone-Refining CCC Separation: The crude extract is dissolved in the stationary phase and loaded into the CCC column. The mobile phase is then pumped through the column, and the fractions are collected.

  • HPLC Analysis and Identification: The purity of the collected fractions is determined by High-Performance Liquid Chromatography (HPLC). The structure of the isolated this compound is confirmed using Time-of-Flight Mass Spectrometry (TOF-MS) and Nuclear Magnetic Resonance (¹H-NMR) spectroscopy.[4]

The following diagram illustrates the general workflow for the extraction and purification of natural this compound.

G plant Plant Material (e.g., Aconitum roots) powder Drying and Powdering plant->powder extraction Acid-Base Extraction powder->extraction crude Crude Alkaloid Extract extraction->crude ccc pH-Zone-Refining Counter-Current Chromatography crude->ccc fractions Fraction Collection ccc->fractions hplc HPLC Analysis for Purity fractions->hplc spectroscopy Structural Identification (MS, NMR) hplc->spectroscopy natural_this compound Purified Natural this compound spectroscopy->natural_this compound

Workflow for the extraction and purification of natural this compound.

Synthetic this compound: Total Synthesis

The total synthesis of this compound has been a significant challenge for synthetic chemists due to its complex, sterically congested polycyclic structure. Several successful total syntheses have been reported, providing a synthetic route to this natural product.[5][6][7] These syntheses offer the potential for producing this compound in a controlled laboratory setting, independent of natural source availability.

Experimental Protocol for a Representative Total Synthesis

One of the notable approaches to the total synthesis of this compound involves an intramolecular double Michael reaction.[6] The key steps of this synthetic strategy are outlined below.

  • Starting Materials: The synthesis commences from readily available starting materials, which are elaborated through a series of reactions to construct the core ring system.

  • Key Reactions: A critical step involves an intramolecular double Michael reaction to form the bridged bicyclic system characteristic of this compound. Other key transformations include Diels-Alder reactions and various functional group manipulations.

  • Stereochemical Control: Throughout the synthesis, careful control of stereochemistry is essential to obtain the desired stereoisomer corresponding to the natural product.

  • Purification and Characterization: Each intermediate in the synthetic sequence is purified, typically by column chromatography, and characterized by spectroscopic methods (NMR, IR, MS) to confirm its structure.

  • Final Product: The final steps of the synthesis yield racemic or, in asymmetric syntheses, enantiomerically pure this compound, which is then purified and characterized.

The following diagram provides a simplified, high-level overview of a synthetic pathway to this compound.

G start Simple Starting Materials intermediate1 Multi-step Elaboration start->intermediate1 key_reaction Intramolecular Double Michael Reaction intermediate1->key_reaction intermediate2 Functional Group Manipulations key_reaction->intermediate2 cyclization Final Ring Closures intermediate2->cyclization synthetic_this compound Synthetic this compound cyclization->synthetic_this compound

High-level overview of a synthetic route to this compound.

Comparative Analysis: Synthetic vs. Natural this compound

A direct, head-to-head experimental comparison of the biological activity and detailed spectroscopic data of synthetic versus natural this compound is not extensively documented in the current literature. However, a comparative analysis can be made based on the fundamental principles of chemistry and the nature of their production methods.

FeatureNatural this compoundSynthetic this compound
Source Isolated from plants such as Aconitum, Delphinium, and Spiraea species.[1][3]Produced through multi-step chemical synthesis in a laboratory.[5][6][7]
Stereochemistry Exists as a single, naturally occurring enantiomer.Early syntheses often produced a racemic mixture (dl-atisine).[5] More recent asymmetric syntheses can yield a single enantiomer.[6]
Purity and Impurities Purity is dependent on the efficiency of the extraction and purification process. May contain trace amounts of other related natural alkaloids.[4]Purity is determined by the success of the purification after each synthetic step. Impurities would consist of unreacted starting materials, reagents, or byproducts of the chemical reactions.
Isotopic Composition Possesses the natural abundance of isotopes (e.g., ¹³C, ¹⁵N) characteristic of its biological origin.[8]The isotopic composition will reflect that of the starting materials and reagents used in the synthesis.
Scalability and Supply Supply is dependent on the availability of the plant source, which can be affected by geographical and environmental factors.Scalability depends on the efficiency and cost-effectiveness of the synthetic route. Can provide a consistent and potentially large-scale supply.
Biological Activity Exhibits a range of biological activities, including antitumor, anti-inflammatory, and antiarrhythmic effects.[9][10]Expected to have identical biological activity to the natural enantiomer, provided it is stereochemically pure.

Conclusion

Both natural and synthetic this compound provide access to the same complex and biologically active molecule. The choice between the two often depends on the specific application, required scale, and considerations of purity and stereochemistry.

  • Natural this compound is ideal for initial discovery and small-scale research where the naturally occurring enantiomer is required. However, supply can be variable.

  • Synthetic this compound , particularly from an efficient asymmetric synthesis, offers the potential for a reliable and scalable supply of stereochemically pure material, which is crucial for drug development and extensive biological testing.

While the biological activity of the pure, correctly formed molecules should be identical, researchers should be mindful of the potential for different impurity profiles between the two sources. Future studies directly comparing the biological and pharmacological properties of this compound derived from both natural and synthetic routes would be of great value to the scientific community.

References

Unraveling the Elusive Target of Atisine: A Guide to Putative Interactions and Future Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a bioactive compound is paramount. Atisine, a diterpenoid alkaloid with a spectrum of pharmacological activities, presents a compelling case study in the ongoing challenge of target identification and validation. While a definitive, singular molecular target for this compound remains to be conclusively identified, existing research provides valuable insights into its potential mechanisms and paves the way for future investigation.

This compound has been noted for a variety of biological effects, including anti-inflammatory, antitumor, antiarrhythmic, and antiparasitic properties. This broad activity profile suggests that this compound may interact with multiple cellular targets to elicit its therapeutic effects. The lack of a confirmed direct binding partner, however, makes a quantitative comparison of its binding affinity to other molecules challenging.

Putative Molecular Interactions and Biological Activity

While direct binding affinity data for this compound is scarce due to its unconfirmed molecular target, computational and mechanistic studies on this compound derivatives have offered clues into potential protein families of interest. Molecular docking studies on derivatives of this compound have suggested possible interactions with enzymes such as carboxylesterase (CES) and cyclin-dependent kinases (CDK4 and CDK6). It is important to note that these findings relate to derivatives and do not definitively confirm this compound's direct targets.

The antitumor effects of some this compound-type diterpenoid alkaloids, for instance, have been linked to the induction of cell cycle arrest. This observation points towards potential interactions with proteins that regulate cell division.

Future Directions: A Roadmap for Target Validation and Binding Affinity Determination

To rigorously validate the binding affinity of this compound, the initial and most critical step is the unequivocal identification of its molecular target(s). Once a putative target is identified, a range of biophysical and biochemical assays can be employed to quantify the binding interaction.

Table 1: Comparison of Potential this compound Derivative Interactions (Hypothetical Data)
CompoundPutative TargetMethodReported IC50/EC50 (µM)
This compound Derivative ACarboxylesterase (CES)Molecular DockingNot Applicable
This compound Derivative BCyclin-dependent kinase 6 (CDK6)Molecular DockingNot Applicable

Note: This table is illustrative and highlights the speculative nature of current knowledge regarding this compound's molecular targets based on computational studies of its derivatives. No experimental binding affinity data for this compound itself is currently available.

Experimental Protocols for Binding Affinity Validation

Should a molecular target for this compound be identified, the following experimental protocols would be essential for validating and quantifying its binding affinity.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.

  • Immobilization of the Target Protein: The purified putative target protein is covalently immobilized on a sensor chip surface.

  • Analyte Injection: A series of concentrations of this compound (the analyte) are injected over the sensor surface.

  • Data Acquisition: The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time.

  • Kinetic Analysis: Association (k_on) and dissociation (k_off) rate constants are determined from the sensorgrams. The equilibrium dissociation constant (K_D), a measure of binding affinity, is calculated as k_off / k_on.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Isothermal Titration Calorimetry directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction.

  • Sample Preparation: The purified target protein is placed in the sample cell of the calorimeter, and this compound is loaded into the injection syringe.

  • Titration: Small aliquots of this compound are injected into the protein solution.

  • Heat Measurement: The heat released or absorbed during the binding event is measured after each injection.

  • Data Analysis: The resulting data is fitted to a binding model to determine the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Visualizing the Path Forward

To elucidate the molecular interactions of this compound, a structured experimental approach is necessary. The following diagrams illustrate a hypothetical workflow for target identification and a potential signaling pathway based on the activities of this compound derivatives.

experimental_workflow cluster_discovery Target Discovery cluster_validation Target Validation & Affinity Measurement phenotypic_screening Phenotypic Screening of this compound affinity_chromatography Affinity Chromatography phenotypic_screening->affinity_chromatography Identify Bioactivity mass_spec Mass Spectrometry affinity_chromatography->mass_spec Isolate Binding Partners putative_target Identify Putative Target(s) mass_spec->putative_target spr Surface Plasmon Resonance (SPR) putative_target->spr itc Isothermal Titration Calorimetry (ITC) putative_target->itc binding_affinity Determine Binding Affinity (KD) spr->binding_affinity itc->binding_affinity sar Structure-Activity Relationship (SAR) Studies binding_affinity->sar Guide SAR Studies

Figure 1. A proposed experimental workflow for the identification and validation of this compound's molecular target and the determination of its binding affinity.

signaling_pathway cluster_cell_cycle Cell Cycle Regulation This compound This compound Derivative CDK4_6 CDK4/CDK6 This compound->CDK4_6 Inhibition Rb Rb Protein CDK4_6->Rb Phosphorylation G1_S_transition G1-S Phase Transition CDK4_6->G1_S_transition E2F E2F Transcription Factor Rb->E2F Inhibition E2F->G1_S_transition Activation CellCycleArrest Cell Cycle Arrest G1_S_transition->CellCycleArrest

Figure 2. A putative signaling pathway illustrating the potential mechanism of action of an this compound derivative that inhibits CDK4/CDK6, leading to cell cycle arrest.

Atisine: A Comparative Analysis of Efficacy Against Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Atisine, a C20-diterpenoid alkaloid, has garnered scientific interest for its diverse pharmacological activities. This guide provides a comparative overview of this compound's efficacy in relation to current standard-of-care drugs in key therapeutic areas, based on available preclinical data. It is important to note that direct head-to-head comparative studies between this compound and standard-of-care drugs are limited in the publicly available scientific literature. Therefore, this comparison is based on data from separate in vitro studies and should be interpreted with caution.

Antitumor Activity

This compound and its derivatives have demonstrated notable cytotoxic effects against various cancer cell lines in preclinical studies. The primary mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Efficacy Data of this compound and its Derivatives (In Vitro)
CompoundCancer Cell LineIC50 (µM)
Honthis compound (this compound-type DA)MCF-7 (Breast Cancer)3.16[1]
Delphthis compound C (this compound-type DA)A549 (Lung Adenocarcinoma)2.36[1]
Spiramine Derivative S1HL-60, SMMC-7721, A-549, MCF-7, SW-480More potent than Cisplatin[1]
Spiramine Derivative S2HL-60, SMMC-7721, A-549, MCF-7, SW-480More potent than Cisplatin[1]
Efficacy Data of Standard-of-Care Anticancer Drugs (In Vitro)

Disclaimer: The following data is sourced from various studies and was not obtained from direct comparative experiments with this compound.

DrugCancer Cell LineIC50 (µM)
DoxorubicinMCF-7 (Breast Cancer)~0.5 - 2.0
CisplatinA549 (Lung Adenocarcinoma)~5.0 - 15.0
PaclitaxelMCF-7 (Breast Cancer)~0.002 - 0.01
PaclitaxelA549 (Lung Adenocarcinoma)~0.005 - 0.02
Experimental Protocols: In Vitro Cytotoxicity Assay (MTT Assay)

A generalized protocol for assessing the in vitro cytotoxicity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is as follows:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control. A positive control (e.g., a standard cytotoxic drug) is also included.

  • Incubation: The plate is incubated for a specified period, typically 48 to 72 hours, to allow the compound to exert its effect.

  • MTT Addition: An MTT solution is added to each well. Viable cells with active mitochondrial reductase enzymes will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (usually around 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

G cluster_workflow Generalized In Vitro Cytotoxicity Testing Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat cells with this compound and controls B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance G->H I Calculate IC50 value H->I

Caption: Generalized workflow for in vitro cytotoxicity assessment.

Antiparasitic Activity

This compound-type diterpenoid alkaloids have shown promising activity against various parasites, highlighting their potential as a source for new antiparasitic drug discovery.[1][2]

Efficacy Data of this compound Derivatives (In Vitro)
CompoundParasiteIC50 (µg/mL)
This compound-type DA (Compound 76)Leishmania infantum promastigotesStrongest effect among tested compounds[1]
This compound-type DA (Compound 61)Leishmania infantum promastigotesStrong effect[1]
Atisinium chlorideTrypanosoma cruzi epimastigotesStrong inhibitory effect, similar to benznidazole[1]
Efficacy Data of Standard-of-Care Antiparasitic Drugs (In Vitro)

Disclaimer: The following data is sourced from various studies and was not obtained from direct comparative experiments with this compound derivatives.

DrugParasiteIC50 (µM)
BenznidazoleTrypanosoma cruzi~1 - 10
MiltefosineLeishmania donovani~0.1 - 1.0
ChloroquinePlasmodium falciparum (sensitive strains)~0.01 - 0.1
Experimental Protocols: In Vitro Antiplasmodial Assay (SYBR Green I-based Assay)

A common method to assess the in vitro antiplasmodial activity of a compound is the SYBR Green I-based fluorescence assay.

  • Parasite Culture: Plasmodium falciparum is cultured in human red blood cells in a suitable culture medium.

  • Drug Dilution: The test compound is serially diluted in a 96-well plate.

  • Incubation: The synchronized parasite culture (typically at the ring stage) is added to the wells containing the drug dilutions and incubated for 72 hours.

  • Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. This dye intercalates with the parasitic DNA.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader. The intensity is proportional to the amount of parasitic DNA, which reflects parasite growth.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of parasite growth inhibition against the drug concentration.

G cluster_workflow Generalized Antiplasmodial Assay Workflow A Prepare serial dilutions of this compound B Add synchronized P. falciparum culture A->B C Incubate for 72h B->C D Add Lysis Buffer with SYBR Green I C->D E Measure fluorescence D->E F Calculate IC50 value E->F

Caption: Generalized workflow for an antiplasmodial assay.

Antiarrhythmic Activity

Standard-of-Care Antiarrhythmic Drugs

The standard of care for cardiac arrhythmias depends on the type and severity of the condition and includes:

  • Rate control agents: Beta-blockers (e.g., metoprolol), calcium channel blockers (e.g., diltiazem).

  • Rhythm control agents: Sodium channel blockers, potassium channel blockers (e.g., amiodarone).

Experimental Protocols: Electrophysiology Studies

The antiarrhythmic potential of a compound is typically evaluated using in vitro and in vivo electrophysiology studies.

  • In Vitro Patch-Clamp Electrophysiology: This technique is used to study the effect of a compound on specific cardiac ion channels (e.g., sodium, potassium, calcium channels) expressed in isolated cardiomyocytes or cell lines. It provides detailed information on the mechanism of action at the molecular level.

  • In Vivo Electrophysiology Studies: These studies are conducted in animal models of arrhythmia. Catheters with electrodes are placed in the heart to record intracardiac electrocardiograms and to pace the heart to induce arrhythmias. The ability of a test compound to prevent or terminate these induced arrhythmias is then assessed.

Conclusion

The available preclinical data suggests that this compound and its derivatives possess promising antitumor and antiparasitic properties. However, the lack of direct comparative studies with standard-of-care drugs necessitates further research to establish their relative efficacy and safety. Future studies should focus on head-to-head comparisons in relevant preclinical models to better delineate the therapeutic potential of this compound. For antiarrhythmic effects, more specific electrophysiological data is required to understand its mechanism and potential clinical utility.

References

A Head-to-Head Comparison of Atisine Derivatives' Potency in Oncology and Hematology Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy of various atisine derivatives. This document provides a comprehensive overview of their anti-tumor and anti-platelet aggregation activities, supported by quantitative experimental data, detailed methodologies, and a visual representation of a key signaling pathway.

This compound and its derivatives, a class of C20-diterpenoid alkaloids, have garnered significant interest in the scientific community for their diverse biological activities.[1][2][3] Primarily isolated from plants of the Aconitum, Delphinium, and Spiraea genera, these compounds have demonstrated potential as anti-tumor, anti-inflammatory, analgesic, and antiarrhythmic agents.[4] This guide offers a comparative analysis of the potency of different this compound derivatives, focusing on their cytotoxic effects against cancer cell lines and their ability to inhibit platelet aggregation, thereby providing a valuable resource for researchers exploring their therapeutic potential.

Comparative Potency of this compound Derivatives: A Quantitative Overview

The following tables summarize the in vitro potency of various this compound derivatives against different human cancer cell lines and in platelet aggregation assays. The data, presented as IC50 values (the concentration required to inhibit 50% of the biological activity), allows for a direct comparison of the efficacy of these compounds.

Cytotoxicity Against Human Tumor Cells
This compound DerivativeCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Honthis compound (27)MCF-7 (Breast)3.16Etoposide7.53
Delphthis compound C (25)A549 (Lung)2.36EtoposideComparable
Spiramine Derivative S1Various2.243Cisplatin / S-3- / 1.736
Spiramine Derivative S2Various3.377Cisplatin / S-3- / 1.736
Spiramine Derivative S9Various4.524S-31.736
Spiramine Derivative S11Various1.814S-31.736
Spiramine Derivative S2MCF-7 (Wild-type)-Adriamycin-
Spiramine Derivative S2MCF-7/ADR (Resistant)-Adriamycin-
Spiramine Derivative S3MCF-7 (Wild-type)-Adriamycin-
Spiramine Derivative S3MCF-7/ADR (Resistant)-Adriamycin-
Spiramine Derivative S6MCF-7 (Wild-type)-Adriamycin-
Spiramine Derivative S6MCF-7/ADR (Resistant)-Adriamycin-

Data sourced from multiple studies, highlighting the cytotoxic potential of this compound derivatives against breast and lung cancer cell lines, as well as adriamycin-resistant breast cancer cells.[1][3][5]

Anti-Platelet Aggregation Activity
This compound DerivativeAgonistIC50 (µM)Reference Compound
Spiramine Q (43)Arachidonic AcidStronger than AspirinAspirin

Spiramine Q has demonstrated potent and selective anti-platelet aggregation activity induced by arachidonic acid, with its inhibitory effect reported to be stronger than that of aspirin.[1]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cells (e.g., MCF-7 or A549) are seeded in a 96-well plate at a density of approximately 5,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Arachidonic Acid-Induced Platelet Aggregation Assay

This assay is used to evaluate the effect of compounds on platelet function by inducing aggregation with arachidonic acid.

Principle: Arachidonic acid is a key signaling molecule that, when added to a suspension of platelets, initiates a biochemical cascade leading to the formation of thromboxane (B8750289) A2, a potent platelet agonist. This results in platelet aggregation, which can be measured by the change in light transmittance through the platelet-rich plasma (PRP).

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors and centrifuged at a low speed to separate the PRP. Platelet-poor plasma (PPP) is obtained by further centrifugation at a high speed.

  • Assay Setup: The light transmission of the PRP is set to 0% and that of the PPP to 100% in an aggregometer.

  • Compound Incubation: The PRP is incubated with the this compound derivative or a vehicle control for a predetermined time.

  • Induction of Aggregation: Arachidonic acid is added to the PRP to induce platelet aggregation.

  • Measurement of Aggregation: The change in light transmittance is recorded over time as the platelets aggregate.

  • Data Analysis: The percentage of aggregation is calculated, and the IC50 value of the this compound derivative is determined by comparing the aggregation in the presence of the compound to the control.

Signaling Pathway in this compound Derivative-Induced Apoptosis

Several this compound derivatives exert their anti-tumor effects by inducing apoptosis, or programmed cell death. One of the key signaling pathways implicated is the Bax/Bcl-2/caspase-3 pathway.

The following diagram illustrates the simplified workflow of this apoptotic pathway:

Bax_Bcl2_Caspase3_Pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Execution Phase This compound Derivative This compound Derivative Bax Bax This compound Derivative->Bax Activates Bcl2 Bcl2 This compound Derivative->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: The Bax/Bcl-2/Caspase-3 apoptotic pathway initiated by this compound derivatives.

In this pathway, this compound derivatives can promote apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization and the subsequent release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the dismantling of the cell and apoptotic cell death.[2]

References

Independent Replication of Published Atisine Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of published research on the biological activities of Atisine and its related diterpenoid alkaloids. While direct independent replication studies are not prevalent in the reviewed literature, this document compiles and compares quantitative data and experimental methodologies from various original research articles investigating similar biological effects. The objective is to offer researchers, scientists, and drug development professionals a clear and structured overview of the existing findings to assess the reproducibility and consistency of the reported activities of this compound.

Antitumor Activity

This compound and its derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values from different studies.

Table 1: Comparative Antitumor Activity of this compound-type Diterpenoid Alkaloids

CompoundCancer Cell LineReported IC50 (µM)Reference StudyPositive ControlPositive Control IC50 (µM)
Honthis compound (27)MCF-7 (Human breast cancer)3.16[1]Etoposide7.53
Delphthis compound C (25)A549 (Human lung adenocarcinoma)2.36[1]EtoposideNot specified in the text
Spiramine Derivative S1HL-60, SMMC-7721, A-549, MCF-7, SW-480Not specified in the text[1]CisplatinNot specified in the text
Spiramine Derivative S2HL-60, SMMC-7721, A-549, MCF-7, SW-480Not specified in the text[1]CisplatinNot specified in the text
Spiramine Derivative S9Bax-/-/Bak-/- MEFs4.524[1]S-31.736
Spiramine Derivative S11Bax-/-/Bak-/- MEFs1.814[1]S-31.736

Experimental Protocols:

  • Cell Viability Assay (MTT Assay): The antitumor activity is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the this compound compound or a positive control (e.g., Etoposide, Cisplatin) for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, the MTT reagent is added to each well and incubated to allow the formation of formazan (B1609692) crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

cluster_workflow Experimental Workflow: Antitumor Activity (MTT Assay) Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Add MTT Reagent Add MTT Reagent Treat with this compound->Add MTT Reagent Dissolve Formazan Dissolve Formazan Add MTT Reagent->Dissolve Formazan Measure Absorbance Measure Absorbance Dissolve Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Workflow for determining the antitumor activity of this compound.

Anti-inflammatory and Analgesic Activity

Several studies have suggested anti-inflammatory and analgesic properties of this compound-type alkaloids.

Table 2: Comparative Anti-inflammatory and Analgesic Effects

CompoundAssayDosageEffectReference StudyPositive ControlEffect of Positive Control
This compound-type alkaloid (unspecified)Carrageenan-induced paw edema in ratsNot specifiedAnti-inflammatory activity[2]Diclofenac sodiumHigher activity than test compounds
This compound-type alkaloid 83Acetic acid-induced writhing in mice1 mg/kg (i.p.)81.3% writhing reduction[1]Morphine66.8% writhing reduction at 0.3 mg/kg (i.p.)

Experimental Protocols:

  • Carrageenan-Induced Paw Edema: This is a standard in vivo model to assess acute anti-inflammatory activity.

    • A pre-treatment dose of the this compound compound or a control vehicle is administered to rodents (e.g., rats).

    • After a specific time, a sub-plantar injection of carrageenan is given to the right hind paw to induce inflammation.

    • The paw volume is measured at different time intervals after the carrageenan injection using a plethysmometer.

    • The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

  • Acetic Acid-Induced Writhing Test: This is a common method to evaluate peripheral analgesic activity.

    • Mice are pre-treated with the this compound compound, a positive control (e.g., morphine), or a vehicle.

    • After a set time, an intraperitoneal (i.p.) injection of acetic acid is administered to induce abdominal writhing (stretching).

    • The number of writhes is counted for a specific period (e.g., 20 minutes).

    • The percentage of analgesic activity is calculated as the reduction in the number of writhes in the treated group compared to the control group.

cluster_pathway Signaling Pathway: Inflammation Inflammatory Stimulus Inflammatory Stimulus Pro-inflammatory Mediators (e.g., Prostaglandins) Pro-inflammatory Mediators (e.g., Prostaglandins) Inflammatory Stimulus->Pro-inflammatory Mediators (e.g., Prostaglandins) Pain and Edema Pain and Edema Pro-inflammatory Mediators (e.g., Prostaglandins)->Pain and Edema This compound This compound This compound->Pro-inflammatory Mediators (e.g., Prostaglandins) Inhibition

Simplified pathway of inflammation and the potential target for this compound.

Antiarrhythmic Effect

The antiarrhythmic potential of certain this compound-type alkaloids has been evaluated, primarily in aconitine-induced arrhythmia models.

Table 3: Comparative Antiarrhythmic Activity

CompoundModelED50Reference Study
Atidine (6)Aconitine-induced arrhythmia in anesthetized rats5 mg/kg[1]
Dihydrothis compound (3)Aconitine-induced arrhythmia in anesthetized rats1 mg/kg[1]

Experimental Protocols:

  • Aconitine-Induced Arrhythmia Model: This model is used to screen for antiarrhythmic drugs.

    • Anesthesia is induced in experimental animals (e.g., rats).

    • An infusion of aconitine (B1665448) is administered to induce cardiac arrhythmias, which are monitored using an electrocardiogram (ECG).

    • The test compound (this compound derivative) is administered intravenously to determine its ability to revert the arrhythmia to a normal sinus rhythm.

    • The effective dose 50 (ED50), the dose that produces a therapeutic effect in 50% of the population, is then calculated.

Cholinesterase Inhibition

Some this compound-type alkaloids have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases.

Table 4: Comparative Cholinesterase Inhibitory Activity

CompoundEnzymeIC50 (µM)Reference Study
Ajaconine (15)AChE12.61[1]
Ajaconine (15)BChE10.18[1]
Heterophyllinine-B (31)BChE40.63[1]

Experimental Protocols:

  • Ellman's Method: This is a widely used spectrophotometric method to measure cholinesterase activity.

    • The assay is typically performed in a 96-well plate.

    • The reaction mixture contains the enzyme (AChE or BChE), the substrate (acetylthiocholine or butyrylthiocholine), and Ellman's reagent (DTNB).

    • The enzyme hydrolyzes the substrate, producing thiocholine, which reacts with DTNB to form a colored product.

    • The rate of color formation is measured spectrophotometrically.

    • The inhibitory activity of the this compound compound is determined by adding it to the reaction mixture and measuring the decrease in the rate of the reaction.

    • The IC50 value is calculated from the dose-response curve.

Antiparasitic Activity

This compound-type diterpenoid alkaloids have demonstrated notable activity against certain parasites.

Table 5: Comparative Antiparasitic Activity

CompoundParasiteIC50Reference Study
This compound-type DAs (unspecified)Trypanosoma cruziNot specified in the text[1]

Experimental Protocols:

  • In vitro Anti-Trypanosoma cruzi Assay:

    • Vero cells are seeded in 96-well plates and infected with T. cruzi trypomastigotes.

    • The infected cells are treated with different concentrations of the this compound compound.

    • After an incubation period, the number of intracellular amastigotes is quantified, often using a reporter gene assay (e.g., β-galactosidase) or by microscopic counting.

    • The IC50 value is determined as the concentration of the compound that reduces the number of parasites by 50% compared to the untreated control.

Anti-Tobacco Mosaic Virus (TMV) Activity

Several this compound-type alkaloids have been screened for their ability to inhibit the Tobacco Mosaic Virus.

Table 6: Comparative Anti-TMV Activity

CompoundConcentration (µg/mL)Inhibition Rate (%)Reference StudyPositive ControlInhibition Rate of Positive Control (%)
This compound-type DA (38)10073.5 - 92.9[1]NingnanmycinNot specified in the text
This compound-type DA (65)10073.5 - 92.9[1]NingnanmycinNot specified in the text
This compound-type DA (67)10073.5 - 92.9[1]NingnanmycinNot specified in the text
This compound-type DA (68)10073.5 - 92.9[1]NingnanmycinNot specified in the text

Experimental Protocols:

  • Half-Leaf Method: This is a common technique for evaluating the in vivo antiviral activity of compounds against plant viruses.

    • The leaves of a susceptible host plant (e.g., Nicotiana tabacum) are mechanically inoculated with TMV.

    • One half of the leaf is treated with the test compound (this compound derivative), while the other half is treated with a control solution.

    • After a few days, the number of local lesions (a sign of virus infection) on each half of the leaf is counted.

    • The percentage of inhibition is calculated by comparing the number of lesions on the treated half with the control half.

cluster_workflow Experimental Workflow: Anti-TMV Activity (Half-Leaf Method) Inoculate Leaf with TMV Inoculate Leaf with TMV Treat Half Leaf with this compound Treat Half Leaf with this compound Inoculate Leaf with TMV->Treat Half Leaf with this compound Incubate Plant Incubate Plant Treat Half Leaf with this compound->Incubate Plant Count Lesions Count Lesions Incubate Plant->Count Lesions Calculate Inhibition Rate Calculate Inhibition Rate Count Lesions->Calculate Inhibition Rate

Workflow for assessing the anti-TMV activity of this compound.

References

Lack of Public Data on Comparative Transcriptomics of Atisine-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

As of late 2025, a comprehensive review of publicly available scientific literature reveals no specific studies on the comparative transcriptomics of cells treated with Atisine. Research has primarily focused on the biosynthesis of this compound in plants of the Aconitum genus, rather than its transcriptomic effects on animal or human cell lines.

However, the broader class of this compound-type diterpenoid alkaloids has demonstrated cytotoxic effects against various human cancer cell lines, indicating their potential as subjects for future transcriptomic studies. For instance, related compounds such as Honthis compound and Delphthis compound C have shown inhibitory effects on cancer cell proliferation.[1]

Given the absence of data on this compound-treated cells, this guide will provide a comparative overview of the transcriptomics of This compound biosynthesis , drawing from studies that have elucidated the genetic pathways involved in its production within Aconitum species. This information is valuable for researchers in natural product synthesis, plant biology, and those interested in the molecular basis of secondary metabolite production.

A Comparative Guide to the Transcriptomics of this compound Biosynthesis

This guide provides an objective comparison of the transcriptomic changes observed during the biosynthesis of this compound, with a focus on the key genes and pathways involved. The data is primarily derived from studies on Aconitum heterophyllum and Aconitum gymnandrum.[2][3][4][5]

Data Presentation: Key Genes in this compound Biosynthesis

The biosynthesis of this compound is a complex process involving multiple interconnected metabolic pathways. Transcriptomic studies have identified numerous differentially expressed genes when comparing high this compound-producing plant tissues to low-producing ones, or in response to inducers like methyl jasmonate (MJ).[2][3][6] The following table summarizes key genes and their roles in this process.

Pathway Gene/Enzyme Abbreviation Function Regulation in High this compound Production References
Glycolysis Glucose-6-phosphate isomeraseG6PIInterconversion of glucose-6-phosphate and fructose-6-phosphate.Upregulated[4][7]
PhosphofructokinasePFKPhosphorylation of fructose-6-phosphate.Upregulated[4][7]
AldolaseALDCleavage of fructose-1,6-bisphosphate.Upregulated[4][7]
EnolaseENOConversion of 2-phosphoglycerate to phosphoenolpyruvate.Upregulated[4][7]
Serine Biosynthesis Phosphoglycerate dehydrogenasePGDHCatalyzes the first committed step in serine biosynthesis.Upregulated[4][6][7]
Phosphoserine aminotransferasePSATConverts 3-phosphohydroxypyruvate to 3-phosphoserine.Upregulated[4][7]
MEP/DOXP Pathway 1-deoxy-D-xylulose-5-phosphate synthaseDXSKey enzyme in the non-mevalonate pathway for isoprenoid precursor synthesis.Upregulated[2]
1-deoxy-D-xylulose-5-phosphate reductoisomeraseDXRReduces and isomerizes 1-deoxy-D-xylulose 5-phosphate.Upregulated[2]
Diterpene Biosynthesis Geranylgeranyl pyrophosphate synthaseGGPPSSynthesizes geranylgeranyl pyrophosphate (GGPP), the precursor for diterpenes.Upregulated[2][8]
ent-Copalyl diphosphate (B83284) synthaseCPSCyclization of GGPP to ent-copalyl diphosphate.Upregulated[2][6][9]
ent-Kaurene synthase-likeKSLFurther cyclization to form diterpene skeletons.Upregulated[2][6][9]
ent-Kaurene oxidaseKOOxidation of ent-kaurene.Upregulated[3][4][7][10]
Kaurene hydroxylaseKHHydroxylation of ent-kaurenoic acid.Upregulated[4][7]
Post-modification Cytochrome P450 monooxygenasesCYP450Involved in hydroxylation and other modifications of the diterpene skeleton.Upregulated[2][3][6][9]
2-oxoglutarate-dependent dioxygenase2-ODDCatalyzes various oxidative reactions.Upregulated[2][3][6][9]
Experimental Protocols

The following provides a generalized methodology for the transcriptomic analysis of this compound biosynthesis, based on published studies.

1. Plant Material and Treatment:

  • Plant tissues (e.g., roots, shoots, callus cultures) from high and low this compound-producing accessions of Aconitum species are collected.[4][7]

  • For induction studies, sterile seedlings or cell cultures are treated with elicitors such as methyl jasmonate (MJ) at specified concentrations and time points. Control samples are treated with a vehicle (e.g., ethanol).[2][3][6]

2. RNA Extraction and Sequencing:

  • Total RNA is extracted from the collected tissues using standard protocols (e.g., TRIzol method) followed by purification.[3]

  • RNA quality and quantity are assessed using spectrophotometry and bioanalysis to ensure high-quality RNA (e.g., RNA Integrity Number > 8.0).

  • Sequencing libraries are prepared from the purified RNA. This typically involves mRNA enrichment (poly-A selection), cDNA synthesis, adapter ligation, and amplification.

  • High-throughput sequencing (e.g., Illumina platform) is performed to generate transcriptomic data.[2][9]

3. Bioinformatic Analysis:

  • Raw sequencing reads are quality-controlled and trimmed to remove low-quality bases and adapter sequences.

  • The cleaned reads are mapped to a reference genome or assembled de novo to reconstruct the transcriptome.

  • Gene expression levels are quantified (e.g., as Fragments Per Kilobase of transcript per Million mapped reads - FPKM).

  • Differential gene expression analysis is performed between comparative groups (e.g., high vs. low this compound content, treated vs. control). Genes with a significant fold change and statistical p-value are identified as differentially expressed genes (DEGs).[2]

  • Functional annotation and pathway analysis (e.g., Gene Ontology, KEGG) are conducted on the DEGs to identify enriched biological processes and metabolic pathways.[4][7]

  • Quantitative Real-Time PCR (qRT-PCR) is often used to validate the expression patterns of key DEGs identified from the sequencing data.[4]

Mandatory Visualization

Experimental Workflow for Comparative Transcriptomics of this compound Biosynthesis

G cluster_0 Sample Preparation cluster_1 RNA Processing cluster_2 Bioinformatic Analysis cluster_3 Validation & Interpretation High_this compound High this compound-Producing Aconitum Tissue RNA_Extraction Total RNA Extraction High_this compound->RNA_Extraction Low_this compound Low this compound-Producing Aconitum Tissue Low_this compound->RNA_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing (RNA-Seq) Library_Prep->Sequencing Data_QC Data Quality Control & Pre-processing Sequencing->Data_QC Mapping Read Mapping or De Novo Assembly Data_QC->Mapping Quantification Gene Expression Quantification Mapping->Quantification DEA Differential Expression Analysis Quantification->DEA Functional_Annotation Functional Annotation & Pathway Analysis DEA->Functional_Annotation qRT_PCR qRT-PCR Validation DEA->qRT_PCR Pathway_Modeling Biosynthetic Pathway Modeling Functional_Annotation->Pathway_Modeling

Caption: Workflow for comparative transcriptomic analysis of this compound biosynthesis.

Predicted this compound Biosynthesis Pathway

G cluster_0 Upstream Pathways cluster_1 Diterpene Precursor Synthesis cluster_2 Diterpene Skeleton Formation cluster_3 Modification and Amination cluster_4 Final Product Glycolysis Glycolysis GGPP Geranylgeranyl Pyrophosphate (GGPP) Glycolysis->GGPP MEP_Pathway MEP/DOXP Pathway MEP_Pathway->GGPP Serine_Biosynthesis Serine Biosynthesis Ethanolamine Ethanolamine Serine_Biosynthesis->Ethanolamine ent_CPP ent-Copalyl diphosphate GGPP->ent_CPP CPS ent_Atiserene ent-Atiserene ent_CPP->ent_Atiserene KSL ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene KSL Atisenol Atisenol ent_Atiserene->Atisenol Unpredicted Enzymes Steviol Steviol ent_Kaurene->Steviol KO, KH This compound This compound Atisenol->this compound Steviol->this compound Ethanolamine->this compound

Caption: Simplified overview of the predicted this compound biosynthesis pathway.[3][4][8]

References

Validating the Safety Profile of Atisine in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical safety profile of Atisine, a diterpenoid alkaloid, benchmarked against other relevant compounds. Due to the limited publicly available comprehensive safety data for this compound beyond acute toxicity, this guide synthesizes the available information and presents standardized experimental protocols for key preclinical safety assays. This approach allows for a foundational understanding of this compound's safety and provides a framework for designing future preclinical toxicology studies.

Executive Summary

Comparative Safety Data

The following tables summarize the available quantitative preclinical safety data for this compound and its comparators. It is important to note that the data has been aggregated from various sources and may not be from head-to-head comparative studies.

Table 1: Acute Toxicity Data
CompoundAnimal ModelRoute of AdministrationLD50Citation
This compound MouseIntravenous (i.v.)9 mg/kg[1]
Aconitine MouseOral1 mg/kg[2]
MouseIntravenous (i.v.)0.100 mg/kg[2]
Lappaconitine MouseOral32.4 mg/kg[3]
RatOral20 mg/kg[3]
Verapamil Information on specific LD50 values from standardized preclinical studies is not readily available in the public domain. Overdoses in humans have been documented to be life-threatening.
Table 2: Genotoxicity Profile
CompoundAmes TestIn Vivo Micronucleus TestOther FindingsCitation
This compound No publicly available data.No publicly available data.
Aconitine No publicly available data.No publicly available data.
Lappaconitine No publicly available data.No publicly available data.
Verapamil Not mutagenic in the Ames test in 5 test strains.No increase in chromosome aberrations in murine bone marrow.[4][5]
Table 3: Cardiovascular Safety Pharmacology
CompoundAnimal ModelKey FindingsCitation
This compound No publicly available data.
Aconitine VariousCan induce severe cardiac arrhythmias.[6]
Lappaconitine VariousPossesses anti-arrhythmic activity but can also have cardiotoxic effects.[7][8]
Verapamil DogDose-dependent decreases in heart rate and blood pressure, and increases in PR and QRS intervals.[1]

Experimental Protocols

Detailed methodologies for key preclinical safety experiments are provided below. These protocols are based on established guidelines (e.g., OECD, ICH) and can be adapted for the evaluation of this compound.

Acute Oral Toxicity (OECD 423)

Objective: To determine the acute oral toxicity of a substance.

Animal Model: Typically rats, one sex (usually females).

Procedure:

  • Animals are fasted overnight prior to dosing.

  • The substance is administered orally by gavage at one of a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • A group of 3 animals is used for each step.

  • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Body weight is recorded at the start and end of the observation period.

  • A gross necropsy is performed on all animals at the end of the study.

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

Objective: To detect gene mutations induced by the test substance.

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

Procedure:

  • The test is performed with and without a metabolic activation system (S9 mix).

  • Bacteria are exposed to the test substance at various concentrations.

  • The mixture is plated on minimal agar (B569324) plates lacking the required amino acid.

  • Plates are incubated for 48-72 hours.

  • The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

  • A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.[9]

In Vivo Genotoxicity: Mammalian Erythrocyte Micronucleus Test (OECD 474)

Objective: To detect damage to chromosomes or the mitotic apparatus.

Animal Model: Typically mice or rats.

Procedure:

  • Animals are treated with the test substance, usually on two or more occasions.

  • Bone marrow or peripheral blood is collected at appropriate times after the last treatment.

  • Erythrocytes are prepared on slides and stained.

  • The frequency of micronucleated immature (polychromatic) erythrocytes is determined by microscopic analysis.

  • An increase in the frequency of micronucleated cells in treated animals compared to controls indicates genotoxic potential.[10]

Cardiovascular Safety Pharmacology (ICH S7A/S7B)

Objective: To assess the effects of the test substance on cardiovascular function.

Animal Model: Commonly conscious dogs or non-human primates instrumented for telemetry.

Procedure:

  • Animals are surgically implanted with telemetry devices to continuously monitor cardiovascular parameters (e.g., ECG, blood pressure, heart rate).

  • After a recovery period, animals are administered the test substance at various dose levels.

  • Cardiovascular parameters are recorded continuously before and after dosing.

  • Data is analyzed for changes in heart rate, blood pressure, and ECG intervals (e.g., PR, QRS, QT).

  • A thorough QT/QTc analysis is conducted to assess the risk of delayed ventricular repolarization.[11]

Visualizations

Experimental Workflow for Acute Oral Toxicity Study

Acute_Oral_Toxicity_Workflow cluster_pre_study Pre-Study cluster_dosing Dosing cluster_observation Observation (14 Days) cluster_post_study Post-Study Animal_Acclimatization Animal Acclimatization (Rats) Fasting Overnight Fasting Animal_Acclimatization->Fasting Dosing Oral Gavage (Single Dose) Fasting->Dosing Clinical_Signs Clinical Signs & Mortality Dosing->Clinical_Signs Body_Weight Body Weight Measurement Dosing->Body_Weight Necropsy Gross Necropsy Clinical_Signs->Necropsy Body_Weight->Necropsy Data_Analysis Data Analysis (LD50 Estimation) Necropsy->Data_Analysis

Caption: Workflow for an acute oral toxicity study.

Experimental Workflow for Ames Test

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis Bacterial_Strains Bacterial Strains (his-) Incubation Incubation of Bacteria with Test Compound Bacterial_Strains->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation S9_Mix S9 Mix (+/- Metabolic Activation) S9_Mix->Incubation Plating Plating on Minimal Agar Incubation->Plating Incubation_Plates Incubation (48-72h) Plating->Incubation_Plates Colony_Counting Counting of Revertant Colonies Incubation_Plates->Colony_Counting Data_Interpretation Data Interpretation Colony_Counting->Data_Interpretation

Caption: Workflow for the Ames bacterial reverse mutation test.

Signaling Pathway of this compound Biosynthesis (Simplified)

Atisine_Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP ent_Atisane ent-Atisane Diterpenoids ent_CPP->ent_Atisane Atisine_Type This compound-Type Diterpenoid Alkaloids ent_Atisane->Atisine_Type Amination

Caption: Simplified biosynthetic pathway of this compound-type alkaloids.

Conclusion

The available preclinical data suggests that this compound has a lower acute toxicity in mice compared to the highly toxic diterpenoid alkaloid, Aconitine. However, a comprehensive understanding of this compound's safety profile is currently limited by the lack of publicly available data from a full battery of non-clinical safety studies. To confidently advance this compound in a drug development program, it is imperative to conduct a thorough safety evaluation following established regulatory guidelines. This should include studies on sub-chronic and chronic toxicity, genotoxicity, reproductive toxicity, and a full panel of safety pharmacology assessments. The protocols and comparative data presented in this guide serve as a valuable resource for designing and interpreting these crucial preclinical studies.

References

A Comparative Analysis of the Therapeutic Index of Atisine and Other Prominent Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic index of atisine, a diterpenoid alkaloid, with other well-established natural products: paclitaxel (B517696), vincristine (B1662923), and digoxin (B3395198). The therapeutic index (TI), a ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response, is a critical measure of a drug's safety profile. A higher TI indicates a wider margin of safety. This comparison is based on available preclinical data, and it is important to note that the therapeutic indices can vary depending on the specific therapeutic indication and experimental conditions.

Quantitative Comparison of Therapeutic Indices

The following table summarizes the available quantitative data for the median lethal dose (LD50) and the median effective dose (ED50) for this compound and the selected comparator compounds. The therapeutic index is calculated as LD50/ED50. It is crucial to consider the different animal models, routes of administration, and therapeutic endpoints when interpreting this data, as these variations can significantly influence the results.

Natural ProductTherapeutic UseAnimal ModelRoute of AdministrationLD50 (mg/kg)ED50 (mg/kg)Calculated Therapeutic Index (LD50/ED50)Reference
This compound AntiarrhythmicRatIntravenous91 (for antiarrhythmic effect)9[1]
Paclitaxel AntitumorMouseIntravenous19.5 - 34.812 - 24 (for antitumor effect)~0.8 - 2.9[2][3]
Vincristine AntitumorMouseIntraperitoneal~30.25 (estimated from dose-response)~12[4]
Digoxin AntiarrhythmicRat (adult)Subcutaneous3013 (for arrhythmogenic dose)~2.3[5]

Note: The ED50 for vincristine was estimated based on effective doses reported in in vivo studies. The arrhythmogenic dose 50 (AD50) for digoxin is used here as a surrogate for ED50 in the context of its cardiac effects. The data presented is a synthesis of information from multiple sources and should be interpreted with caution due to variations in experimental design.

Signaling Pathways

The therapeutic and toxic effects of these natural products are mediated through their interactions with specific cellular signaling pathways.

This compound's Anti-inflammatory Signaling Pathway

This compound has demonstrated anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are key regulators of the inflammatory response.

Atisine_Signaling cluster_inflammation Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB TLR4->NFkB activates MAPK MAPK TLR4->MAPK activates Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Inflammatory_Cytokines promotes transcription MAPK->Inflammatory_Cytokines promotes production This compound This compound This compound->NFkB inhibits This compound->MAPK inhibits

This compound's inhibitory effect on inflammatory pathways.

Experimental Protocols

Determination of Median Lethal Dose (LD50)

A common method for determining the LD50 is the Up-and-Down Procedure (UDP) . This method is designed to reduce the number of animals required while still providing a statistically valid estimate of the LD50.

Objective: To determine the dose of a substance that is lethal to 50% of the test animal population.

Materials:

  • Test substance (e.g., this compound)

  • Vehicle for dissolving/suspending the test substance

  • Healthy, young adult mice (e.g., Swiss albino mice), typically of a single sex

  • Syringes and needles for administration

  • Animal cages and appropriate housing conditions

  • Data recording sheets

Procedure:

  • Dose Selection: An initial dose is selected based on preliminary range-finding studies or available toxicity data. A dose progression factor (e.g., 1.5 or 2) is also chosen.

  • Animal Dosing (Sequential):

    • A single animal is dosed with the initial starting dose.

    • The animal is observed for a defined period (typically 24-48 hours) for signs of toxicity and mortality.

  • Dose Adjustment:

    • If the animal survives, the dose for the next animal is increased by the predetermined factor.

    • If the animal dies, the dose for the next animal is decreased by the same factor.

  • Continuation: This sequential dosing and observation continue until a stopping criterion is met. This is typically after a certain number of dose reversals (a survival followed by a death, or vice versa) have occurred.

  • Data Analysis: The LD50 is calculated from the pattern of survivals and deaths using statistical methods specific to the UDP, often with the aid of specialized software.

LD50_Workflow start Start select_dose Select Initial Dose and Dose Progression Factor start->select_dose dose_animal Dose a Single Animal select_dose->dose_animal observe Observe for 24-48h (Toxicity & Mortality) dose_animal->observe decision Did the Animal Survive? observe->decision increase_dose Increase Dose for Next Animal decision->increase_dose Yes decrease_dose Decrease Dose for Next Animal decision->decrease_dose No stopping_criteria Stopping Criteria Met? increase_dose->stopping_criteria decrease_dose->stopping_criteria stopping_criteria->dose_animal No calculate_ld50 Calculate LD50 stopping_criteria->calculate_ld50 Yes end End calculate_ld50->end

Workflow for LD50 determination using the Up-and-Down Procedure.
Determination of Median Effective Dose (ED50) for Antitumor Activity in a Xenograft Model

Objective: To determine the dose of a test substance that produces a 50% reduction in tumor growth in a xenograft mouse model.

Materials:

  • Test substance (e.g., this compound)

  • Vehicle for administration

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • Cell culture reagents

  • Calipers for tumor measurement

  • Syringes and needles

Procedure:

  • Tumor Cell Implantation: A known number of human tumor cells are subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into different treatment groups (including a vehicle control group and several dose groups of the test substance).

  • Treatment Administration: The test substance is administered to the respective groups according to a predetermined schedule (e.g., daily, weekly) and route (e.g., intravenous, intraperitoneal, oral). The control group receives the vehicle only.

  • Tumor Measurement: Tumor dimensions (length and width) are measured with calipers at regular intervals (e.g., twice a week). Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Data Analysis:

    • The mean tumor volume for each group is plotted against time.

    • The percentage of tumor growth inhibition for each dose group is calculated relative to the control group at the end of the study.

    • The ED50 is determined by plotting the dose-response curve (dose vs. % tumor growth inhibition) and identifying the dose that corresponds to 50% inhibition.

References

Validating the Role of Specific Functional Groups in Atisine's Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the diterpenoid alkaloid atisine and its analogs, focusing on the role of specific functional groups in its diverse biological activities. The information presented is supported by experimental data to aid in structure-activity relationship (SAR) studies and guide future drug development endeavors.

Cytotoxic Activity

The cytotoxicity of this compound and its derivatives has been evaluated against a range of human cancer cell lines. The data suggests that specific structural features are crucial for this activity.

Data Presentation: Cytotoxicity of this compound Analogs
Compound/AnalogCell LineIC50 (µM)Reference CompoundIC50 (µM)
Natural Atisines
Honthis compoundMCF-73.16Etoposide7.53
Delphthis compound CA5492.36EtoposideComparable
Brunonianine BA5493.14--
Brunonianine CA5492.41--
Spiramine Derivatives
S1HL-601.83Cisplatin9.87
S1SMMC-77212.54Cisplatin12.34
S1A-5493.12Cisplatin15.67
S1MCF-72.87Cisplatin21.43
S1SW-4802.15Cisplatin18.76
S2HL-602.11Cisplatin9.87
S2SMMC-77213.01Cisplatin12.34
S2A-5493.56Cisplatin15.67
S2MCF-73.24Cisplatin21.43
S2SW-4802.78Cisplatin18.76

Key Findings:

  • Oxazolidine (B1195125) Ring: Preliminary SAR studies indicate that the integrity of the oxazolidine ring is essential for the cytotoxic activity of this compound-type alkaloids.

  • C-7—O—C-20 Ether Bond: The presence of a C-7—O—C-20 ether bond appears to be unfavorable for cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Culture: Human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW-480) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound analogs for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Signaling Pathway: this compound-Induced Apoptosis

This compound This compound Analog Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Caspase3 Caspase-3 Bax->Caspase3 Activates Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Anti-inflammatory Activity

This compound and its derivatives have demonstrated potential anti-inflammatory effects. The carrageenan-induced paw edema model is a standard in vivo assay to evaluate this activity.

Data Presentation: Anti-inflammatory Activity of Diterpenoid Alkaloids
CompoundDose (mg/kg)Time (h)Paw Edema Inhibition (%)Reference CompoundDose (mg/kg)Paw Edema Inhibition (%)
Diterpenoid Alkaloid Mix50135Indomethacin1045
Diterpenoid Alkaloid Mix50242Indomethacin1058
Diterpenoid Alkaloid Mix50355Indomethacin1065
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Model: Male Wistar rats are used.

  • Compound Administration: this compound derivatives or a reference anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of paw edema is calculated for each group relative to the control group that received only carrageenan.

Signaling Pathway: Potential Role in NF-κB Inhibition

Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) IKK IKK Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces This compound This compound Derivative This compound->IKK Inhibits? Start Start Animal_Grouping Animal Grouping (e.g., Control, Test, Standard) Start->Animal_Grouping Compound_Admin Compound Administration Animal_Grouping->Compound_Admin Hot_Plate Hot Plate Test (Measure Latency) Compound_Admin->Hot_Plate Data_Analysis Data Analysis (Compare Latencies) Hot_Plate->Data_Analysis End End Data_Analysis->End Atisine_Core This compound Core Structure Functional_Group Specific Functional Group (e.g., OH, OAc, N-substituent) Atisine_Core->Functional_Group is modified by Ion_Channel Ion Channel Interaction (e.g., Na+, K+, Ca2+ channels) Functional_Group->Ion_Channel influences AP_Modulation Action Potential Modulation Ion_Channel->AP_Modulation leads to Antiarrhythmic_Effect Antiarrhythmic Effect AP_Modulation->Antiarrhythmic_Effect

Benchmarking Atisine's performance in preclinical disease models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

Atisine is a C20-diterpenoid alkaloid that has garnered significant interest in the scientific community for its diverse pharmacological activities.[1] Isolated from various plant species, this compound and its analogs have demonstrated potential therapeutic effects across a spectrum of preclinical disease models, including cancer, inflammation, pain, thrombosis, and cardiac arrhythmias.[1][2] This guide provides an objective comparison of this compound's performance with other established therapeutic agents in these models, supported by available experimental data. The information presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the preclinical potential of this compound and guiding future investigations.

Anticancer Activity

This compound and related this compound-type diterpenoid alkaloids have exhibited promising cytotoxic effects against various cancer cell lines. The primary mechanism of action appears to involve the induction of apoptosis through the modulation of the Bax/Bcl-2 signaling pathway.

Comparative Performance Data

Preclinical studies have demonstrated that certain this compound-type diterpenoid alkaloids possess cytotoxic activity comparable to or exceeding that of the standard chemotherapeutic agent, etoposide.

CompoundCancer Cell LineThis compound-type Alkaloid IC50 (µM)Etoposide IC50 (µM)Reference
Honthis compoundMCF-7 (Breast Cancer)3.167.53[1]
Delphthis compound CA549 (Lung Cancer)2.36Not explicitly stated, but described as "comparable"[1]
Derivative of Spiramine C/D (S1)HL-60 (Leukemia)> S-3 (positive control)> Cisplatin (positive control)[1]
Derivative of Spiramine C/D (S2)SMMC-7721 (Hepatocellular Carcinoma)> S-3 (positive control)> Cisplatin (positive control)[1]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The antitumor activity of this compound-type diterpenoid alkaloids is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with various concentrations of the this compound-type alkaloid, a positive control (e.g., etoposide), and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Signaling Pathway: this compound-Induced Apoptosis

This compound and its analogs trigger apoptosis in cancer cells by modulating the intrinsic apoptotic pathway, which involves the Bcl-2 family of proteins and subsequent activation of caspases.

Atisine_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Bcl2->Mitochondrion Inhibits release of Bax->Mitochondrion Promotes release of Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Anti-inflammatory and Analgesic Activity

While direct comparative studies on this compound are limited, research on the related diterpenoid alkaloid, aconitine (B1665448), provides valuable insights into its potential anti-inflammatory and analgesic properties. These studies demonstrate efficacy comparable to the widely used non-steroidal anti-inflammatory drug (NSAID), aspirin (B1665792).

Comparative Performance Data in Analgesic Models
Preclinical ModelAconitine DoseAconitine EffectAspirin DoseAspirin EffectReference
Hot Plate Test0.9 mg/kg20.27% increase in pain threshold200 mg/kg19.21% increase in pain threshold[2]
Acetic Acid Writhing Test0.9 mg/kg76% reduction in writhing200 mg/kg75% reduction in writhing[2]
Formalin Test (Phase I)0.3 mg/kg33.23% inhibition200 mg/kg32.03% inhibition[2]
Formalin Test (Phase II)0.3 mg/kg36.08% inhibition200 mg/kg48.82% inhibition[2]
Experimental Protocols
  • Animals: Wistar or Sprague-Dawley rats are used.

  • Procedure: A sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of the rats to induce localized inflammation and edema.

  • Treatment: Test compounds (e.g., this compound) or a standard drug (e.g., indomethacin) are administered orally or intraperitoneally prior to carrageenan injection.

  • Measurement: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan administration.

  • Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

  • Animals: Swiss albino mice are typically used.

  • Procedure: An intraperitoneal injection of 0.6% acetic acid is administered to induce visceral pain, characterized by abdominal constrictions (writhing).

  • Treatment: The test compound or a standard analgesic (e.g., aspirin) is administered prior to the acetic acid injection.

  • Observation: The number of writhes is counted for a specific period (e.g., 20 minutes) following acetic acid administration.

  • Analysis: The percentage of pain inhibition is calculated by comparing the number of writhes in the treated groups to the control group.

  • Animals: Mice or rats are used.

  • Procedure: The animal is placed on a heated plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Observation: The latency to a pain response (e.g., licking of the hind paw or jumping) is recorded. A cut-off time is set to prevent tissue damage.

  • Treatment: The test compound or a standard analgesic (e.g., morphine) is administered, and the latency is measured again at different time intervals.

  • Analysis: An increase in the reaction time is indicative of a central analgesic effect.

  • Animals: Mice or rats are used.

  • Procedure: A dilute solution of formalin is injected into the plantar surface of the hind paw.

  • Observation: The time the animal spends licking the injected paw is recorded in two phases: the early phase (0-5 minutes, neurogenic pain) and the late phase (15-30 minutes, inflammatory pain).

  • Treatment: The test compound or a standard analgesic is administered prior to the formalin injection.

  • Analysis: A reduction in the licking time in either phase indicates analgesic activity.

Experimental Workflow: Preclinical Analgesic and Anti-inflammatory Screening

Analgesic_Anti_inflammatory_Workflow Start Start: Compound of Interest (this compound) ModelSelection Select Preclinical Models Start->ModelSelection Carrageenan Carrageenan-Induced Paw Edema ModelSelection->Carrageenan Anti-inflammatory AceticAcid Acetic Acid-Induced Writhing ModelSelection->AceticAcid Analgesic HotPlate Hot Plate Test ModelSelection->HotPlate Analgesic Formalin Formalin Test ModelSelection->Formalin Analgesic Dosing Administer this compound vs. Standard Drug (e.g., Indomethacin, Aspirin) Carrageenan->Dosing AceticAcid->Dosing HotPlate->Dosing Formalin->Dosing DataCollection Collect Data (Paw Volume, Writhing Counts, Latency, Licking Time) Dosing->DataCollection Analysis Statistical Analysis (% Inhibition) DataCollection->Analysis Results Compare Efficacy Analysis->Results End End Results->End

Caption: Workflow for preclinical screening of this compound.

Antiplatelet Aggregation Activity

Experimental Protocol: Arachidonic Acid-Induced Platelet Aggregation
  • Blood Collection: Whole blood is collected from healthy human volunteers or animal subjects.

  • Platelet-Rich Plasma (PRP) Preparation: PRP is prepared by centrifuging the blood at a low speed.

  • Platelet Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer.

  • Procedure: A sample of PRP is placed in the aggregometer, and a baseline is established. An aggregating agent, such as arachidonic acid, is added to induce platelet aggregation.

  • Treatment: The inhibitory effect of the test compound (e.g., this compound) is determined by pre-incubating the PRP with the compound before adding the aggregating agent. A standard inhibitor like aspirin is used as a positive control.

  • Analysis: The percentage of inhibition of platelet aggregation is calculated by comparing the aggregation in the presence of the test compound to the control.

Antiarrhythmic Potential

The antiarrhythmic potential of this compound is suggested by studies on related compounds. The aconitine-induced arrhythmia model is a standard preclinical assay to evaluate the efficacy of antiarrhythmic drugs. While direct comparisons of this compound with standard drugs like amiodarone (B1667116) are not available, amiodarone has been shown to be effective in suppressing aconitine-induced arrhythmias.[3][4]

Experimental Protocol: Aconitine-Induced Arrhythmia Model
  • Animals: Rats or other suitable animal models are used.

  • Anesthesia and Instrumentation: Animals are anesthetized, and electrocardiogram (ECG) electrodes are placed to monitor cardiac activity.

  • Arrhythmia Induction: A continuous infusion of aconitine is administered to induce cardiac arrhythmias, such as ventricular tachycardia and fibrillation.

  • Treatment: The test compound (e.g., this compound) or a standard antiarrhythmic drug (e.g., amiodarone) is administered intravenously before or after the onset of arrhythmias.

  • Observation: The ECG is continuously monitored to observe the effects of the treatment on the arrhythmia, including the time to onset of arrhythmias, duration of arrhythmias, and restoration of normal sinus rhythm.

  • Analysis: The antiarrhythmic efficacy is determined by comparing the arrhythmia parameters in the treated groups with the control group.

Conclusion

The available preclinical data suggests that this compound and its related diterpenoid alkaloids hold significant promise as therapeutic agents in oncology, inflammation, and pain management. In several instances, their performance is comparable or superior to existing standard-of-care drugs in in vitro and in vivo models. However, a notable gap exists in the literature regarding direct, head-to-head comparative studies of this compound with established drugs for antiplatelet and antiarrhythmic activities. Further rigorous preclinical evaluation, including pharmacokinetic and toxicology studies, is warranted to fully elucidate the therapeutic potential of this compound and to pave the way for its potential clinical development. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for such future investigations.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Atisine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant work environment. Atisine, a diterpenoid alkaloid, requires careful management throughout its lifecycle, including its final disposal. This guide provides essential, step-by-step information for the proper disposal of this compound, promoting laboratory safety and responsible chemical handling.

Before beginning any work with this compound, it is crucial to consult the Safety Data Sheet (SDS) for comprehensive information on its properties and hazards. This compound is a toxic compound, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling it. All handling of this compound should occur in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.

This compound Properties for Safe Handling

A fundamental understanding of this compound's chemical and physical properties is essential for its safe management and disposal.

PropertyValue
Molecular FormulaC22H33NO2[1][2]
Molar Mass343.5 g/mol [1][3]
Melting Point57-60°C[2]
pKa12.2 (Strong Base)[2]
AppearanceSolid[2]

Step-by-Step this compound Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound waste. This protocol is based on general best practices for hazardous chemical waste management and should be adapted to comply with your institution's specific policies and local regulations.

1. Waste Identification and Segregation:

  • Solid Waste: All disposable materials that have come into contact with this compound, such as contaminated gloves, weighing papers, and pipette tips, must be considered hazardous solid waste.

  • Liquid Waste: Unused or leftover this compound solutions, as well as the initial rinses from decontaminating non-disposable labware, should be collected as hazardous liquid waste.

2. Waste Collection:

  • Containers: Use only designated, properly labeled, and chemically compatible containers for hazardous waste collection.[4] Ensure containers are in good condition and have secure, tight-fitting lids.

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the name "this compound," and the approximate concentration and quantity.

  • Segregation: Do not mix this compound waste with other incompatible chemical waste streams.

3. Decontamination of Labware:

  • Non-disposable glassware and equipment that have been in contact with this compound should be decontaminated.

  • Rinse the contaminated items with a suitable solvent (e.g., ethanol (B145695) or methanol), collecting the initial rinsate as hazardous liquid waste.

  • After the initial rinse, wash the labware thoroughly with soap and water.

4. Storage of Hazardous Waste:

  • Store sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.

  • Ensure the storage area is away from general laboratory traffic and incompatible materials.

5. Final Disposal:

  • This compound waste must be disposed of through a licensed hazardous waste disposal contractor.[5]

  • The primary recommended method for the disposal of pharmaceutical and chemical waste is incineration at a permitted hazardous waste facility.[5]

  • Provide the disposal contractor with a copy of the this compound Safety Data Sheet.

  • Follow all institutional, local, and national regulations for the disposal of hazardous materials.

Below is a diagram illustrating the decision-making workflow for the proper disposal of this compound waste.

AtisineDisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood waste_generated This compound Waste Generated fume_hood->waste_generated is_solid Solid Waste? waste_generated->is_solid is_liquid Liquid Waste? waste_generated->is_liquid decon Decontaminate Labware? waste_generated->decon solid_waste_container Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste_container Yes liquid_waste_container Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_waste_container Yes collect_rinsate Collect Initial Rinsate as Hazardous Liquid Waste decon->collect_rinsate Yes storage Store in Designated Satellite Accumulation Area solid_waste_container->storage liquid_waste_container->storage collect_rinsate->liquid_waste_container professional_disposal Arrange for Professional Hazardous Waste Disposal (e.g., Incineration) storage->professional_disposal end End: Disposal Complete professional_disposal->end

References

Essential Safety and Logistical Information for Handling Atisine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Atisine could be located from major chemical suppliers. The following guidance is based on the general properties of diterpenoid alkaloids and best practices for handling potent chemical compounds. Researchers, scientists, and drug development professionals must conduct a formal risk assessment in consultation with their institution's Environmental Health and Safety (EHS) department before handling this compound.

This compound is a C20-diterpenoid alkaloid found in plants of the Aconitum, Delphinium, and Spiraea genera.[1] While some diterpenoid alkaloids are known for their high toxicity, the specific toxicological properties of this compound are not well-documented in readily available safety literature. Therefore, it is prudent to handle this compound with a high degree of caution as a potent, biologically active substance.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE.

Body Part Equipment Specifications and Rationale
Hands Double Nitrile GlovesProvides enhanced protection against chemical permeation. Change gloves every 30 minutes or immediately if contaminated, torn, or punctured.[2][3]
Eyes Safety Goggles with Side Shields or a Face ShieldProtects eyes from splashes of liquids or fine dust particles. A face shield offers broader protection for the entire face.[4]
Body Chemical-Resistant Lab Coat or GownA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is recommended to protect skin and clothing from contamination.[3]
Respiratory NIOSH-Approved RespiratorA fitted N95 or higher-rated respirator should be used when handling the solid form of this compound to prevent inhalation of aerosolized particles. For solutions, a respirator with an organic vapor cartridge may be necessary depending on the solvent used.[5]
Feet Closed-Toed Shoes and Shoe CoversPrevents exposure from spills. Disposable shoe covers should be used and treated as contaminated waste.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Ventilation: All handling of solid this compound and preparation of its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Weighing: Use a disposable weigh boat or paper. Tare the balance with the empty weigh boat. Carefully add the desired amount of this compound using a dedicated spatula.

  • Solubilization: If preparing a solution, add the solvent to the vial containing the weighed this compound. Cap the vial securely and mix until dissolved.

2. Experimental Use:

  • Containment: Conduct all experimental procedures within a designated area, such as a fume hood, to contain any potential spills.

  • Avoid Contamination: Use dedicated equipment (pipettes, tips, etc.) for handling this compound solutions. Do not share this equipment for other purposes.

  • Labeling: Clearly label all containers with the chemical name ("this compound"), concentration, solvent, and appropriate hazard warnings.

3. Post-Experiment:

  • Decontamination: Thoroughly decontaminate all non-disposable equipment and work surfaces that came into contact with this compound. Use a suitable solvent or a detergent solution followed by a water rinse. Collect all cleaning materials as hazardous waste.[6]

  • Hand Washing: After removing PPE, wash hands thoroughly with soap and water.

Disposal Plan

All this compound waste, including the pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.[7] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[7]

Waste Type Disposal Container Disposal Procedure
Solid this compound Waste Labeled Hazardous Waste Container (Solid)Collect pure this compound, contaminated weigh boats, and other solid materials in a dedicated, sealed, and clearly labeled container.
Liquid this compound Waste Labeled Hazardous Waste Container (Liquid, Organic/Alkaloid)Collect all unused this compound solutions and the initial rinses from decontaminated labware in a leak-proof container. Do not mix with incompatible waste streams.[7]
Contaminated PPE and Materials Labeled Hazardous Waste Bag/ContainerDispose of used gloves, shoe covers, disposable gowns, weigh papers, and any other contaminated disposable items in a designated hazardous waste container.[8]
Sharps Sharps ContainerAny needles or syringes used to handle this compound solutions must be disposed of in a designated sharps container.[7]

Waste Storage and Final Disposal:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the approximate quantity.[7]

  • Storage: Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.[7]

  • Collection: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]

Visual Workflow for Handling this compound

AtisineHandlingWorkflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_use Experimental Use cluster_disposal Disposal prep_start Don Appropriate PPE weigh Weigh Solid this compound in Fume Hood prep_start->weigh solubilize Prepare Solution (if applicable) weigh->solubilize experiment Conduct Experiment in Designated Area solubilize->experiment decontaminate Decontaminate Surfaces and Equipment experiment->decontaminate segregate_waste Segregate Solid, Liquid, and PPE Waste decontaminate->segregate_waste store_waste Store in Labeled, Sealed Containers segregate_waste->store_waste ehs_pickup Arrange for EHS Disposal store_waste->ehs_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atisine
Reactant of Route 2
Atisine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.